2-(2,4,6-Tribromophenyl)acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
58380-13-5 |
|---|---|
Molecular Formula |
C8H5Br3O2 |
Molecular Weight |
372.84 g/mol |
IUPAC Name |
2-(2,4,6-tribromophenyl)acetic acid |
InChI |
InChI=1S/C8H5Br3O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13) |
InChI Key |
UVEAAZLVQZJOIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CC(=O)O)Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 2-(2,4,6-Tribromophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-(2,4,6-Tribromophenyl)acetic acid is limited in published literature. This guide provides a comprehensive overview based on the known properties of structurally similar compounds and predicted data to facilitate research and development efforts.
Introduction
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a phenyl ring heavily substituted with bromine atoms and an acetic acid moiety, suggests potential applications in medicinal chemistry, materials science, and as an intermediate in organic synthesis. The high degree of bromination is expected to significantly influence its physicochemical and biological properties, including lipophilicity, metabolic stability, and potential for exhibiting a range of bioactivities. This document serves as a technical resource, consolidating available and predicted data on its chemical properties, potential synthetic pathways, and the biological context provided by related molecules.
Chemical and Physical Properties
Due to the scarcity of direct experimental data, the following tables summarize the fundamental identifiers and predicted physicochemical properties of this compound. For comparative purposes, experimental data for the related compound, 2,4,6-Tribromophenol, is also provided.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₅Br₃O₂ |
| Molecular Weight | 372.84 g/mol |
| CAS Number | Not assigned |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Melting Point | Data not available | Likely a solid at room temperature. |
| Boiling Point | Data not available | Expected to be high due to molecular weight and polarity. |
| pKa | ~2.5 - 3.5 | The electron-withdrawing bromine atoms are expected to increase the acidity of the carboxylic acid compared to phenylacetic acid (pKa ~4.3). |
| LogP | ~3.5 - 4.5 | The three bromine atoms significantly increase lipophilicity. |
| Solubility | Low in water; Soluble in organic solvents (e.g., DMSO, DMF, alcohols) | High lipophilicity suggests poor aqueous solubility. |
Table 3: Experimental Properties of 2,4,6-Tribromophenol for Comparison
| Property | Experimental Value | Reference |
| Melting Point | 90-94 °C | [1] |
| Boiling Point | 282-290 °C | [1] |
| Solubility in water | Slightly soluble | [1] |
Spectral Data (Predicted)
In the absence of experimental spectra, the following sections describe the expected spectral characteristics of this compound based on its structure and data from analogous compounds.
1H NMR Spectroscopy
The proton NMR spectrum is predicted to be simple due to the symmetry of the tribromophenyl ring.
-
Aromatic Protons (H-3, H-5): A singlet integrating to 2H is expected. The chemical shift would be downfield, likely in the range of 7.5-7.8 ppm , due to the deshielding effects of the bromine atoms.
-
Methylene Protons (-CH₂-): A singlet integrating to 2H is anticipated. Its chemical shift would likely be in the region of 3.8-4.2 ppm , influenced by the adjacent aromatic ring and carboxylic acid group.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically in the range of 10-12 ppm , which may not be observed depending on the solvent and concentration.
13C NMR Spectroscopy
The carbon NMR spectrum will reflect the substitution pattern of the aromatic ring.
-
Carboxyl Carbon (-COOH): Expected around 170-175 ppm .
-
Methylene Carbon (-CH₂-): Predicted to be in the range of 40-45 ppm .
-
Aromatic Carbons:
-
C-1 (ipso to CH₂COOH): ~135-140 ppm
-
C-2, C-6 (ipso to Br): ~115-120 ppm
-
C-4 (ipso to Br): ~115-120 ppm
-
C-3, C-5 (C-H): ~130-135 ppm
-
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ .
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching absorption around 3000-3100 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹ .
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ .
-
C-O Stretch (Carboxylic Acid): A band in the region of 1200-1300 cm⁻¹ .
-
C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹ .
Mass Spectrometry
Electron ionization mass spectrometry would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of three bromine atoms (79Br and 81Br isotopes).
-
Molecular Ion (M⁺): A cluster of peaks around m/z 370, 372, 374, and 376, with relative intensities corresponding to the statistical distribution of bromine isotopes.
-
Key Fragmentation: Loss of the carboxyl group (-COOH, 45 Da) to give a fragment around m/z 325, 327, 329, 331. Another likely fragmentation would be the loss of a bromine atom.
Experimental Protocols: Potential Synthetic Routes
Synthesis from 2,4,6-Tribromotoluene
This is a likely two-step synthesis starting from the commercially available 2,4,6-tribromotoluene.
References
A Comprehensive Technical Guide to 2-(2,4,6-Tribromophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(2,4,6-Tribromophenyl)acetic acid, a halogenated aromatic carboxylic acid. Due to the limited availability of data for this specific compound in public databases, this guide also includes information on closely related compounds to provide a comparative context for its potential properties, synthesis, and applications.
Chemical Identifiers and Physicochemical Properties
Table 1: Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₅Br₃O₂ |
| Molecular Weight | 372.84 g/mol |
| Canonical SMILES | C1(=C(C(=C(C(=C1Br)CC(=O)O)Br)Br)Br) |
| CAS Number | Not assigned or not publicly available |
For comparative purposes, the identifiers for the related ester and an isomeric acetic acid are provided below.
Table 2: Identifiers for 2,4,6-Tribromophenyl acetate [1][2][3][4]
| Identifier | Value |
| IUPAC Name | (2,4,6-tribromophenyl) acetate[4] |
| Synonyms | Acetic acid, 2,4,6-tribromophenyl ester; 2,4,6-Tribromophenol, acetate |
| CAS Number | 607-95-4[1][2][3][4] |
| Molecular Formula | C₈H₅Br₃O₂ |
| Molecular Weight | 372.84 g/mol [1] |
| InChIKey | SLENHFBXWIEZCY-UHFFFAOYSA-N[1][2][3] |
Table 3: Physicochemical Properties of 2-(2,4,5-Tribromophenyl)acetic acid (Isomer) [5]
| Property | Value |
| Molecular Weight | 372.84 g/mol |
| XLogP3-AA | 3.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 371.78192 Da |
| Monoisotopic Mass | 369.78397 Da |
| Topological Polar Surface Area | 37.3 Ų |
Experimental Protocols: Proposed Synthesis
As a specific, validated synthesis for this compound is not documented in the provided search results, a plausible synthetic route can be proposed based on standard organic chemistry principles. A common method would involve the bromination of a suitable phenylacetic acid precursor or the conversion of a tribrominated aniline or phenol. A potential workflow starting from 2,4,6-tribromoaniline is outlined below.
Proposed Synthesis of this compound via Sandmeyer Reaction:
-
Diazotization of 2,4,6-Tribromoaniline: 2,4,6-tribromoaniline is treated with sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Cyanation (Sandmeyer Reaction): The diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN) to replace the diazonium group with a nitrile group, yielding 2-(2,4,6-tribromophenyl)acetonitrile.
-
Hydrolysis of the Nitrile: The resulting nitrile is hydrolyzed under acidic or basic conditions. Refluxing with a strong acid like sulfuric acid or a strong base like sodium hydroxide, followed by acidic workup, will convert the nitrile group to a carboxylic acid, yielding the final product, this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Caption: Proposed synthesis workflow for this compound.
Potential Signaling Pathways and Biological Activity
While no specific signaling pathways involving this compound have been documented, the biological activities of related brominated phenols and phenoxyacetic acids can offer insights into its potential effects.
-
Antimicrobial and Antifungal Activity: Many halogenated phenols and their derivatives are known to possess potent biological activities, including antimicrobial and anti-inflammatory properties.[1] The presence of bromine atoms can enhance the microbicidal potency of phenolic compounds.[1] For instance, para-bromophenoxyacetic acid has shown inhibitory effects against various bacteria and fungi, potentially by disrupting cell membranes or interfering with essential cellular processes.[6]
-
Plant Growth Regulation: Some phenoxyacetic acids are used as herbicides and plant growth regulators.[6]
-
Toxicity and Environmental Impact: Brominated phenols, such as 2,4,6-tribromophenol (a potential precursor), are used as flame retardants and can be environmental contaminants.[7][8] The toxicity of these compounds is an area of active research, with studies indicating that the benzene ring and the carbon-bromine bonds are key contributors to their toxicity.[9]
Logical Relationships and Visualization
To clarify the distinctions between this compound and its related compounds, the following diagram illustrates their structural relationships.
Caption: Structural and synthetic relationships between key tribromophenyl compounds.
References
- 1. 2,4,6-Tribromophenyl acetate | 607-95-4 | Benchchem [benchchem.com]
- 2. Phenol, 2,4,6-tribromo-, acetate [webbook.nist.gov]
- 3. Phenol, 2,4,6-tribromo-, acetate [webbook.nist.gov]
- 4. 2,4,6-Tribromophenyl acetate | C8H5Br3O2 | CID 69094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2,4,5-Tribromophenyl)acetic acid | C8H5Br3O2 | CID 119010967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. propulsiontechjournal.com [propulsiontechjournal.com]
- 7. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005) [inchem.org]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2-(2,4,6-Tribromophenyl)acetic acid
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-(2,4,6-Tribromophenyl)acetic acid, a halogenated aromatic carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Properties
This compound is a derivative of phenylacetic acid with three bromine atoms substituted on the phenyl ring at positions 2, 4, and 6. The presence of these bulky, electron-withdrawing bromine atoms significantly influences the molecule's chemical and physical properties.
Quantitative Data
The key quantitative data for this compound are summarized in the table below. It is important to note that while a specific database entry for the 2,4,6-tribromo isomer was not found, the data presented here is based on its isomeric relationship with 2-(2,4,5-Tribromophenyl)acetic acid, which shares the same molecular formula and thus the same molecular weight.[1]
| Property | Value |
| Molecular Formula | C₈H₅Br₃O₂ |
| Molecular Weight | 372.84 g/mol |
| Exact Mass | 371.78192 Da |
Molecular Structure Diagram
The following diagram illustrates the molecular structure of this compound.
Experimental Protocols
General Synthesis Workflow for Substituted Phenylacetic Acids
The following diagram illustrates a generalized workflow for the synthesis of a substituted phenylacetic acid from a substituted toluene.
Step 1: Halogenation of Substituted Toluene The synthesis would begin with a 2,4,6-tribromotoluene. This starting material would undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide, to form the corresponding 2,4,6-tribromobenzyl bromide.
Step 2: Cyanation of the Benzyl Halide The resulting benzyl halide is then reacted with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield 2-(2,4,6-tribromophenyl)acetonitrile.
Step 3: Hydrolysis of the Nitrile The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acidic hydrolysis typically involves heating the nitrile with a strong acid like sulfuric acid or hydrochloric acid. Basic hydrolysis involves heating with a strong base such as sodium hydroxide, followed by acidification to protonate the carboxylate salt.
Due to the highly substituted and sterically hindered nature of the 2,4,6-tribromophenyl group, reaction conditions for each step would need to be carefully optimized to achieve a reasonable yield.
References
A Technical Guide to the Physicochemical Properties of 2-(2,4,6-Tribromophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4,6-Tribromophenyl)acetic acid is a halogenated aromatic carboxylic acid. While specific data for this isomer is scarce, its structural similarity to other polybrominated phenyl derivatives suggests potential applications in areas such as organic synthesis, materials science, and as a reference standard in analytical chemistry. A thorough understanding of its physicochemical properties is fundamental for any research or development activities involving this compound. This document outlines the key physicochemical parameters and provides detailed, generalized experimental protocols for their determination.
Chemical Identity
| Property | Value |
| IUPAC Name | This compound |
| Chemical Formula | C₈H₅Br₃O₂ |
| Molecular Weight | 372.84 g/mol |
| SMILES | C1(=C(C(=C(C=C1Br)Br)CC(=O)O)Br) |
| CAS Number | Not Assigned |
Predicted Physicochemical Properties
Due to the absence of experimental data, computational models can provide estimated values for the key physicochemical properties. It is crucial to note that these are predictions and should be confirmed by experimental data.
| Property | Predicted Value | Notes |
| Melting Point (°C) | 180-200 | Estimated based on similar polybrominated aromatic acids. |
| Boiling Point (°C) | > 400 | Likely to decompose before boiling under atmospheric pressure. |
| logP | ~3.5-4.5 | High lipophilicity is expected due to the three bromine atoms. |
| pKa | ~2.5-3.5 | The electron-withdrawing effect of the bromine atoms and the phenyl ring is expected to increase the acidity of the carboxylic acid group compared to acetic acid. |
| Aqueous Solubility | Low | Expected to be poorly soluble in water due to its high lipophilicity. |
Experimental Protocols
The following sections detail generalized experimental procedures for the determination of the key physicochemical properties of a solid organic acid like this compound.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range typically indicates a pure compound.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire solid phase has transformed into a liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.[1][2][3]
Solubility Determination
Solubility is determined in various solvents to understand the compound's polarity and potential for formulation.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of solvents of varying polarity are chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Addition: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[4][5][6][7][8]
-
Phase Separation: The suspension is allowed to settle, and the solid and liquid phases are separated by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: Solubility is reported in units such as mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a water-cosolvent mixture if aqueous solubility is low) to a known concentration (e.g., 0.01 M).[9][10]
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.[9][10]
Biological Activity and Signaling Pathways
Currently, there is no available information in the scientific literature regarding the specific biological activities or associated signaling pathways of this compound. Further research would be required to investigate its potential interactions with biological systems.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of the physicochemical properties of this compound.
Caption: Experimental workflow for physicochemical characterization.
Conclusion
While specific experimental data for this compound remains to be elucidated, this guide provides a comprehensive framework for its physicochemical characterization. The detailed experimental protocols for melting point, solubility, and pKa determination offer a solid foundation for researchers to generate reliable data. Such data will be invaluable for the future application and understanding of this compound in various scientific disciplines. It is strongly recommended that the predicted properties presented here are validated through rigorous experimental work.
References
- 1. scribd.com [scribd.com]
- 2. byjus.com [byjus.com]
- 3. scribd.com [scribd.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. www1.udel.edu [www1.udel.edu]
- 8. saltise.ca [saltise.ca]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
An In-depth Technical Guide to the Solubility of 2-(2,4,6-Tribromophenyl)acetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2,4,6-Tribromophenyl)acetic acid in organic solvents. Due to the specific nature of this compound, this document focuses on the foundational principles governing its solubility, a detailed experimental protocol for solubility determination, and a framework for data presentation. This guide is intended to equip researchers with the necessary tools to assess the solubility of this compound and similar compounds in a laboratory setting.
Introduction to this compound
This compound is a halogenated aromatic carboxylic acid. Its molecular structure, characterized by a phenyl ring substituted with three bromine atoms and an acetic acid group, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is crucial for a wide range of applications, including its use as a synthetic intermediate, in the development of new materials, and for biological screening. Proper solvent selection is critical for reaction setup, purification processes like recrystallization, and formulation for analytical or biological assays.
Principles of Solubility for Halogenated Aromatic Acids
The solubility of this compound in a given solvent is governed by the principle of "like dissolves like." The key structural features influencing its solubility are:
-
The Carboxylic Acid Group (-COOH): This group is polar and capable of forming hydrogen bonds. It contributes to solubility in polar solvents, particularly those that can act as hydrogen bond acceptors or donors (e.g., alcohols, acetic acid).
-
The Phenyl Ring: The aromatic ring is nonpolar and contributes to solubility in nonpolar or moderately polar solvents through van der Waals interactions.
-
The Bromine Atoms (-Br): The three bromine atoms are large and polarizable, increasing the overall molecular weight and contributing to London dispersion forces. Their presence can enhance solubility in nonpolar, halogenated solvents.
Generally, it is expected that this compound will exhibit greater solubility in polar organic solvents compared to nonpolar ones, due to the influence of the carboxylic acid moiety. However, the bulky, nonpolar tribromophenyl group will also play a significant role.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound in organic solvents using the isothermal saturation method.
3.1. Materials and Equipment
-
This compound (solid)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, hexane)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
3.2. Experimental Workflow
The following diagram illustrates the experimental workflow for determining the solubility of the target compound.
3.3. Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solvent is fully saturated with the solute.
-
-
Sampling and Filtration:
-
After equilibration, allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.45 µm) into a clean vial. This step is crucial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered sample and the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the solute in the saturated solution.
-
-
Calculation:
-
The concentration determined in the analysis step represents the solubility of this compound in that solvent at the specified temperature. The solubility is typically expressed in units such as mg/mL, g/100mL, or mol/L.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. The following table provides a template for recording and presenting solubility data. The values provided are hypothetical and for illustrative purposes only.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) |
| Methanol | 25 | 15.2 |
| Ethanol | 25 | 10.5 |
| Acetone | 25 | 25.8 |
| Ethyl Acetate | 25 | 8.3 |
| Dichloromethane | 25 | 5.1 |
| Chloroform | 25 | 4.7 |
| Hexane | 25 | < 0.1 |
Safety and Handling Considerations
As with any halogenated organic compound, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store the compound in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
This guide provides a foundational framework for understanding and determining the solubility of this compound. Researchers are encouraged to adapt the provided protocol to their specific laboratory conditions and analytical capabilities.
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Pathways of Brominated Phenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the physicochemical properties of 2,4,6-tribromophenol, a key synthetic intermediate. Due to the limited availability of direct experimental data for 2-(2,4,6-Tribromophenyl)acetic acid, this document also presents a prospective synthetic route for its preparation, starting from the aforementioned phenol. This guide is intended to be a valuable resource for professionals in research and drug development, offering structured data, detailed experimental methodologies, and visual representations of chemical pathways.
Physicochemical Data of 2,4,6-Tribromophenol
| Property | Value | Source |
| Melting Point | 90-94 °C | [1] |
| Boiling Point | 282-290 °C at 746 mmHg | [1] |
Prospective Synthesis of this compound
A plausible and established method for the synthesis of a phenylacetic acid derivative from a phenol is through a two-step process. This process involves an initial carboxylation of the phenol, followed by a reduction of the resulting hydroxybenzoic acid. A well-known carboxylation method is the Kolbe-Schmitt reaction.
Proposed Experimental Protocol:
Step 1: Carboxylation of 2,4,6-Tribromophenol via a Modified Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide to carbon dioxide.
-
Formation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-tribromophenol in a suitable solvent such as toluene.
-
Add an equimolar amount of a strong base, like sodium hydride, portion-wise at room temperature to form the sodium 2,4,6-tribromophenoxide.
-
Carboxylation: The resulting phenoxide is then heated under a high pressure of carbon dioxide. The reaction is typically carried out at temperatures ranging from 120-150°C and pressures of 50-100 atm.
-
Acidification: After the reaction is complete, the mixture is cooled, and the excess pressure is carefully released. The product is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the 2-hydroxy-3,5,7-tribromobenzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.
Step 2: Reduction of the Carboxylic Acid Group
A subsequent reduction step would be necessary to convert the benzoic acid derivative to the desired phenylacetic acid. This is a hypothetical extension of the synthesis.
Visualizing the Synthetic Pathway
The following diagram illustrates the proposed logical workflow for the synthesis of this compound from 2,4,6-Tribromophenol.
Caption: Proposed synthesis of this compound.
References
In-Depth Technical Guide: Mass Spectrometry Fragmentation of 2-(2,4,6-Tribromophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed theoretical framework for the mass spectrometry fragmentation pattern of 2-(2,4,6-Tribromophenyl)acetic acid. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide leverages established principles of mass spectrometry and analyzes the fragmentation patterns of structurally related molecules to predict the key fragmentation pathways and resultant ions. This document is intended to serve as a valuable resource for researchers in identifying and characterizing this compound and its analogs in various experimental settings.
Introduction
This compound is a halogenated aromatic carboxylic acid. Understanding its behavior under mass spectrometric conditions is crucial for its identification and structural elucidation in complex matrices. Electron ionization (EI) is a common technique for the analysis of such compounds, inducing reproducible fragmentation patterns that serve as a molecular fingerprint. This guide outlines the predicted fragmentation cascade of this compound upon electron ionization.
Predicted Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound is expected to be driven by the presence of the carboxylic acid group and the tribrominated phenyl ring. The initial event is the removal of an electron to form the molecular ion (M•+). The subsequent fragmentation is likely to proceed through several key pathways, primarily involving the loss of the acetic acid moiety and fragmentation of the tribromobenzyl cation.
A significant characteristic of the mass spectrum will be the isotopic pattern generated by the three bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M, M+2, M+4, and M+6 pattern for fragments containing all three bromine atoms.
The proposed fragmentation pathway is initiated by the formation of the molecular ion. The most favorable fragmentation is the cleavage of the benzylic C-C bond, leading to the formation of a stable tribromobenzyl cation.
Quantitative Data of Predicted Fragments
The following table summarizes the predicted major fragment ions, their proposed structures, and their calculated monoisotopic mass-to-charge ratios (m/z).
| m/z (Monoisotopic) | Proposed Ion Structure | Formula | Notes |
| 370/372/374/376 | [C₈H₅⁷⁹Br₂⁸¹BrO₂]⁺ | C₈H₅Br₃O₂ | Molecular Ion (M•+) |
| 325/327/329/331 | [C₇H₄⁷⁹Br₂⁸¹Br]⁺ | C₇H₄Br₃ | Loss of COOH (Carboxyl radical) |
| 246/248/250 | [C₇H₄⁷⁹Br⁸¹Br]⁺ | C₇H₄Br₂ | Loss of a Bromine atom from the tribromobenzyl cation |
| 167/169 | [C₇H₄⁷⁹Br]⁺ | C₇H₄Br | Loss of two Bromine atoms from the tribromobenzyl cation |
| 91 | [C₇H₇]⁺ | C₇H₇ | Benzyl cation (from rearrangement and loss of Br) |
| 45 | [COOH]⁺ | COOH | Carboxyl cation |
Experimental Protocols
While no specific experimental data for the target molecule is available, a general protocol for obtaining an electron ionization mass spectrum is provided below.
Sample Preparation: The compound, this compound, should be dissolved in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
Mass Spectrometry Conditions (Electron Ionization - EI):
-
Inlet: Gas chromatography (GC) or direct insertion probe. If using GC, a non-polar capillary column (e.g., DB-5ms) would be suitable.
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-500
Visualization of the Fragmentation Pathway
The following diagram illustrates the predicted fragmentation cascade of this compound.
Caption: Predicted EI-MS fragmentation of this compound.
Conclusion
This guide presents a theoretically derived fragmentation pattern for this compound based on fundamental principles of mass spectrometry and data from analogous structures. The key predicted fragments include the molecular ion, the tribromobenzyl cation resulting from the loss of the carboxyl group, and subsequent fragments arising from the sequential loss of bromine atoms. The provided experimental protocol offers a starting point for the empirical analysis of this compound. This theoretical framework is intended to aid researchers in the identification and structural confirmation of this compound and related compounds.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(2,4,6-Tribromophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the infrared (IR) spectroscopic properties of 2-(2,4,6-Tribromophenyl)acetic acid. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted infrared absorption data table based on the well-established characteristic vibrational frequencies of its constituent functional groups. The information herein is supported by spectral data from analogous compounds. This document also outlines a standard experimental protocol for obtaining an IR spectrum of a solid sample and includes visualizations to aid in understanding the experimental workflow and the correlation between molecular structure and spectral data.
Predicted Infrared Spectral Data
The infrared spectrum of this compound is determined by the vibrational modes of its carboxylic acid group, the substituted benzene ring, and the carbon-bromine bonds. The following table summarizes the predicted key absorption bands, their corresponding vibrational modes, and expected intensities.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300 - 2500 | Broad, Strong | O-H stretch (H-bonded) | Carboxylic Acid |
| 3080 - 3010 | Weak | C-H stretch (aromatic) | Aromatic Ring |
| 2960 - 2850 | Medium | C-H stretch (aliphatic - CH₂) | Methylene Group |
| 1710 - 1680 | Strong | C=O stretch (H-bonded dimer) | Carboxylic Acid |
| 1600 - 1585 | Medium | C=C stretch (in-ring) | Aromatic Ring |
| 1475 - 1450 | Medium | C=C stretch (in-ring) | Aromatic Ring |
| 1430 - 1395 | Medium | O-H bend (in-plane) | Carboxylic Acid |
| 1300 - 1200 | Strong | C-O stretch | Carboxylic Acid |
| 950 - 910 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid |
| 870 - 850 | Strong | C-H bend (out-of-plane, isolated H) | Aromatic Ring |
| 700 - 500 | Strong | C-Br stretch | Aryl Halide |
Experimental Protocol: Acquiring the IR Spectrum
This section details a standard methodology for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.
Objective: To prepare a solid sample in a KBr pellet and acquire its transmission FT-IR spectrum.
Materials and Equipment:
-
This compound (sample)
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer
-
Spatula
-
Infrared lamp (optional, for drying)
Procedure:
-
Sample and KBr Preparation:
-
Gently grind approximately 100-200 mg of FT-IR grade KBr in an agate mortar to a fine powder. If necessary, briefly heat the KBr under an infrared lamp to ensure it is free of moisture.
-
Add 1-2 mg of the this compound sample to the KBr in the mortar.
-
-
Mixing and Grinding:
-
Thoroughly mix and grind the sample and KBr together for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer a small amount of the mixture to the pellet-forming die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. A typical measurement would involve co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Visualizations
The following diagrams illustrate the experimental workflow for IR spectroscopy and the logical relationship between the functional groups of this compound and their characteristic IR absorption regions.
Caption: Experimental workflow for FT-IR spectroscopy using the KBr pellet method.
Caption: Correlation of functional groups to their predicted IR absorption regions.
Potential Biological Activity of 2-(2,4,6-Tribromophenyl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the potential biological activities of 2-(2,4,6-Tribromophenyl)acetic acid. While direct experimental data on this specific compound is limited, this document synthesizes findings from structurally related halogenated phenylacetic acid derivatives to extrapolate and propose potential therapeutic applications. The primary areas of predicted activity include enzyme inhibition, antimicrobial and antifungal effects, and cytotoxic properties against cancer cell lines. This guide furnishes detailed experimental protocols for investigating these potential activities and presents logical pathway diagrams to illustrate potential mechanisms of action. All quantitative data from analogous compounds are summarized for comparative analysis.
Introduction
This compound is a halogenated aromatic carboxylic acid. The presence of three bromine atoms on the phenyl ring is anticipated to significantly influence its physicochemical properties and biological interactions. Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic efficacy of lead compounds. Phenylacetic acid and its derivatives have been reported to possess a range of biological activities, including antimicrobial and anticancer properties. This guide explores the plausible biological roles of this compound based on the established activities of its structural analogs.
Predicted Biological Activities
Based on studies of related halogenated phenylacetic acid derivatives, this compound is predicted to exhibit the following biological activities:
-
Enzyme Inhibition: Halogenated phenylacetic acids have demonstrated inhibitory effects on various enzymes.
-
Antimicrobial and Antifungal Activity: The presence of bromine moieties is often associated with antimicrobial properties.
-
Cytotoxicity against Cancer Cells: Phenylacetate derivatives have been shown to induce apoptosis and exhibit cytotoxic effects on various cancer cell lines.
The following sections will detail the evidence from analogous compounds that support these predictions.
Enzyme Inhibition
Halogenated derivatives of phenylacetic acid have been identified as potent inhibitors of several enzymes. This suggests that this compound could be a valuable candidate for targeted enzyme inhibition.
Inhibition of Penicillin Biosynthetic Enzymes
Studies have shown that phenylacetic acid derivatives bearing halogen substitutions, particularly chlorine and bromine, at positions 3 and/or 4 of the phenyl ring, strongly inhibit key enzymes in the penicillin biosynthetic pathway, namely isopenicillin N synthase (IPNS) and acyl-CoA:6-APA acyltransferase.[1][2] This inhibitory action suggests a potential application for this compound as a modulator of bacterial cell wall synthesis.
Aldose Reductase Inhibition
Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic target for the management of diabetic complications. Phenylacetic acid derivatives with halogenated benzyl subunits have been evaluated as aldose reductase inhibitors. The presence of a methylene spacer between the aromatic core and the acidic function was found to be critical for their biological activity.
Table 1: Quantitative Data on Enzyme Inhibition by Analogous Compounds
| Compound | Enzyme | Inhibition Data | Reference |
| 3,4-Dichlorophenylacetic acid | Isopenicillin N synthase | Strong Inhibition | [1][2] |
| 3,4-Dichlorophenylacetic acid | Acyl-CoA:6-APA acyltransferase | Strong Inhibition | [1][2] |
| 3-Bromo-4-chlorophenylacetic acid | Isopenicillin N synthase | Strong Inhibition | [1][2] |
| 3-Bromo-4-chlorophenylacetic acid | Acyl-CoA:6-APA acyltransferase | Strong Inhibition | [1][2] |
Experimental Protocol: Enzyme Inhibition Assay (General)
A general protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme is provided below.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Test compound (this compound)
-
Appropriate buffer solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a constant concentration of the enzyme to each well.
-
Add the different concentrations of the test compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding a constant, high concentration of the substrate to all wells.
-
Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Plot the reaction rate against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, from the resulting sigmoidal curve.[3]
Antimicrobial and Antifungal Activity
The presence of a bromo group in organic compounds often enhances their antimicrobial efficacy. Therefore, this compound is a promising candidate for development as an antimicrobial or antifungal agent.
Predicted Mechanism of Action
The potential modes of antimicrobial action for halogenated phenoxyacetic acids include:
-
Disruption of cell membranes
-
Interference with cell wall synthesis
-
Inhibition of protein or nucleic acid synthesis
-
Induction of reactive oxygen species (ROS)
Evidence from Analogous Compounds
A study on para-bromophenoxyacetic acid demonstrated its promise in inhibiting the growth of various microorganisms, including bacteria and fungi. The bromo group was suggested to enhance its effectiveness, leading to larger zones of inhibition compared to a standard antibiotic.
Table 2: Antimicrobial Activity of an Analogous Compound
| Compound | Microorganism | Activity | Reference |
| para-bromophenoxyacetic acid | Bacillus subtilis | Notable inhibition | |
| para-bromophenoxyacetic acid | Enterobacter sp. | Notable inhibition | |
| para-bromophenoxyacetic acid | E. coli | Notable inhibition | |
| para-bromophenoxyacetic acid | Klebsiella pneumoniae | Notable inhibition | |
| para-bromophenoxyacetic acid | Candida albicans | Notable inhibition | |
| para-bromophenoxyacetic acid | Trichoderma sp. | Notable inhibition |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add the microbial inoculum to each well of the microplate. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth. This can be confirmed by measuring the optical density at 600 nm.[4][5][6]
Cytotoxicity Against Cancer Cells
Phenylacetic acid and its derivatives have been investigated for their anticancer properties. These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.
Predicted Mechanism of Action: Induction of Apoptosis
Phenylacetates are thought to exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The accumulation of the compound within the cell may lead to intracellular acidification, which can modulate the activity of cytotoxic drugs and potentially trigger apoptotic signaling cascades.
Evidence from Analogous Compounds
Studies on phenylacetamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, with some compounds exhibiting higher potency than the standard chemotherapeutic drug doxorubicin. The substitution pattern on the phenyl ring significantly influences the cytotoxic activity.
Table 3: Cytotoxicity of Analogous Phenylacetamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| m-Chlorophenylacetamide | PC12 | 0.67 ± 0.12 | |
| o-Fluorophenylacetamide | Various | Potent | |
| o-Nitrophenylacetamide | Various | Potent | |
| Doxorubicin (control) | PC12 | 2.6 ± 0.13 |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1][7][8][9][10]
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, a review of structurally similar compounds strongly suggests its potential as a bioactive molecule. The predicted activities, including enzyme inhibition, antimicrobial effects, and cytotoxicity, warrant further investigation. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these potential therapeutic applications. Future research should focus on the synthesis and in vitro testing of this compound to validate these predictions and elucidate its specific mechanisms of action.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Inhibition of penicillin biosynthetic enzymes by halogen derivatives of phenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. courses.edx.org [courses.edx.org]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment and evaluation of methods used for antimicrobial activity assay [wisdomlib.org]
- 7. MTT (Assay protocol [protocols.io]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Genotoxicity of Brominated Acetic Acids
Abstract
Brominated acetic acids (BAAs) are a class of disinfection byproducts (DBPs) formed during water treatment processes when disinfectants like chlorine react with natural organic matter in the presence of bromide ions.[1] Widespread human exposure through drinking water has prompted significant research into their toxicological profiles. This technical guide provides a comprehensive overview of the genotoxicity of various BAAs, including monobromoacetic acid (MBA), dibromoacetic acid (DBA), and tribromoacetic acid (TBA). It synthesizes quantitative data from key studies, details experimental protocols for common genotoxicity assays, and visualizes the underlying molecular pathways and logical relationships to serve as a critical resource for the scientific community.
Genotoxicity Data Summary
The genotoxicity of brominated acetic acids has been evaluated in a range of in vitro and in vivo assays. Generally, brominated haloacetic acids are more cytotoxic and genotoxic than their chlorinated counterparts.[2][3] The data presented below summarizes the findings for key BAAs across several standard testing systems.
Bacterial Mutagenicity Assays
Bacterial reverse mutation assays, such as the Ames test, are widely used to assess the mutagenic potential of chemicals. The data consistently show that several BAAs can induce gene mutations in bacterial strains.
| Compound | Test System | Metabolic Activation (S9) | Result | Effective Concentration / Remarks | Reference |
| Monobromoacetic Acid (MBA) | S. typhimurium TA100 (Fluctuation Test) | With S9 | Positive | Mutagenic activity observed. | Giller et al., 1997[1][4] |
| Without S9 | Negative | No mutagenic activity observed. | Giller et al., 1997[1][4] | ||
| Dibromoacetic Acid (DBA) | S. typhimurium TA100 (Fluctuation Test) | With S9 | Positive | Mutagenic activity observed. | Giller et al., 1997[1][4][5] |
| Without S9 | Positive | Mutagenic activity observed. | Giller et al., 1997[1][4][5] | ||
| S. typhimurium TA98 (Fluctuation Test) | With & Without S9 | Negative | Not mutagenic in this strain. | Saito et al., 1995[1] | |
| Tribromoacetic Acid (TBA) | S. typhimurium TA100 (Fluctuation Test) | With & Without S9 | Positive | Mutagenic activity observed. | Giller et al., 1997[4][5] |
| Bromochloroacetic Acid (BCA) | S. typhimurium TA100 (Ames Assay) | With & Without S9 | Positive | Mutagenic activity observed. | NTP, 2000b[1][6] |
| S. typhimurium TA98 (Ames Assay) | With & Without S9 | Negative | Not mutagenic in this strain. | NTP[6][7] |
DNA Damage Assays
Assays like the SOS chromotest and the Comet assay (Single Cell Gel Electrophoresis) are used to detect primary DNA damage.
| Compound | Test System | Metabolic Activation (S9) | Result | Effective Concentration / Remarks | Reference |
| Monobromoacetic Acid (MBA) | E. coli PQ37 (SOS Chromotest) | Not specified | Negative | Did not induce DNA repair. | Giller et al., 1997[1] |
| L-1210 Mouse Leukemia Cells | Not applicable | Positive | Induced DNA strand breaks. | Stratton et al., 1981[1] | |
| Dibromoacetic Acid (DBA) | E. coli PQ37 (SOS Chromotest) | With S9 | Positive | Induced DNA repair. Active at 100 µg/mL. | Giller et al., 1997[1][4][5] |
| Without S9 | Positive | Induced DNA repair. Active at 200 µg/mL. | Giller et al., 1997[1][4][5] | ||
| Rodent and Human Cell Lines | Not applicable | Positive | Causes DNA damage. | IARC[8] | |
| Tribromoacetic Acid (TBA) | E. coli PQ37 (SOS Chromotest) | With S9 | Positive | Induced DNA repair. Active at 100 µg/mL. | Giller et al., 1997[4][5] |
| Without S9 | Positive | Induced DNA repair. Active at 750 µg/mL. | Giller et al., 1997[4] | ||
| Bromochloroacetic Acid (BCA) | Chinese Hamster Ovary (CHO) Cells (Comet Assay) | Not applicable | Positive | Induced DNA damage. | Plewa et al., 2010[6] |
In Vivo and Chromosomal Damage Assays
The micronucleus test is an in vivo method for assessing chromosomal damage.
| Compound | Test System | Result | Remarks | Reference |
| Monobromoacetic Acid (MBA) | Newt Micronucleus Test (P. waltl) | Negative | Did not induce chromosomal damage. | Giller et al., 1997[1] |
| Dibromoacetic Acid (DBA) | Newt Micronucleus Test (P. waltl) | Negative | Did not increase the number of erythrocytes with micronuclei. | Giller et al., 1997[1][5] |
| Male Mice (in vivo) | Positive | Caused micronucleus formation. | IARC[8] | |
| Tribromoacetic Acid (TBA) | Newt Micronucleus Test (P. waltl) | Negative | No clastogenic activity detected. | Giller et al., 1997[4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of genotoxicity studies. Below are protocols for key assays cited in this guide.
SOS Chromotest
-
Principle: This assay quantifies the induction of the SOS DNA repair system in Escherichia coli PQ37. The strain has a fusion of the sfiA gene (an SOS-controlled gene) to the lacZ gene (which codes for β-galactosidase). DNA damage induces the SOS system, leading to the expression of β-galactosidase, which can be measured colorimetrically.
-
Methodology:
-
Exposure: Log-phase cultures of E. coli PQ37 are incubated with various concentrations of the test compound, with and without a metabolic activation system (S9 mix), typically for 2 hours.
-
Enzyme Assay: After incubation, a substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside) is added. The enzymatic reaction is allowed to proceed.
-
Measurement: The reaction is stopped, and the optical density is read to quantify the amount of product, which is proportional to the enzyme activity. Alkaline phosphatase activity is also measured as an indicator of cytotoxicity.
-
Data Analysis: The induction factor is calculated as the ratio of β-galactosidase activity in the treated sample versus the negative control. A dose-dependent increase in the induction factor above a threshold (typically 1.5-2.0) is considered a positive result.[4][5]
-
Ames Fluctuation Test
-
Principle: This is a sensitive liquid-medium modification of the standard Ames plate incorporation test. It detects reverse mutations in histidine-requiring strains of Salmonella typhimurium (e.g., TA100 for base-pair substitutions). When a mutation occurs, the bacteria regain the ability to synthesize histidine and can grow in a histidine-limited medium.
-
Methodology:
-
Preparation: The test compound, the bacterial strain, and S9 mix (if required) are distributed into the wells of a microplate containing a minimal amount of histidine.
-
Incubation: The plates are incubated for several days to allow for bacterial growth. The limited histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be fixed.
-
Scoring: After incubation, a pH indicator dye is added. Wells where revertant bacteria have grown will show a color change due to metabolic acid production. The number of positive (color-changed) wells is counted.
-
Data Analysis: The results are analyzed statistically to determine if the number of positive wells in the treated groups is significantly greater than in the solvent control group.[4][5]
-
Newt Micronucleus Test
-
Principle: This in vivo assay detects clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events in the peripheral blood erythrocytes of the larvae of the salamander, Pleurodeles waltl. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Methodology:
-
Exposure: Larvae are exposed to the test chemical in their aqueous environment for a prolonged period (e.g., 12 days).[1]
-
Blood Sampling: A blood sample is collected from the tail of each larva.
-
Slide Preparation: Blood smears are prepared, fixed, and stained (e.g., with Giemsa stain).
-
Microscopic Analysis: A large number of erythrocytes (e.g., 1000-2000 per animal) are scored under a microscope for the presence of micronuclei.
-
Data Analysis: The frequency of micronucleated erythrocytes in the treated groups is compared to the concurrent negative control group using appropriate statistical methods.[4][5]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Genotoxicity Testing
The following diagram illustrates a typical workflow for assessing the genotoxicity of a compound using in vitro bacterial or mammalian cell assays.
Proposed Signaling Pathway for BAA-Induced Genotoxicity
A primary mechanism implicated in the genotoxicity of BAAs is the induction of oxidative stress.[1][6][9] This leads to oxidative DNA damage, which triggers cellular DNA damage response (DDR) pathways. Toxicogenomic studies show that monohaloacetic acids can modulate genes involved in stress response to DNA damage, including ATM and p53.[10]
References
- 1. cdn.who.int [cdn.who.int]
- 2. researchgate.net [researchgate.net]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparative genotoxicity of halogenated acetic acids found in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Introduction - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of 2-(2,4,6-Tribromophenyl)acetic Acid as a Research Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated phenylacetic acid derivatives are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of more complex molecules. Their utility spans various scientific disciplines, including pharmaceutical sciences, agrochemistry, and materials science. The presence of halogen atoms and a carboxylic acid moiety provides reactive handles for diverse chemical transformations, making them versatile intermediates.
This technical guide focuses on 2-(2,4,6-Tribromophenyl)acetic acid, a molecule with significant potential as a research intermediate. The strategic placement of three bromine atoms on the phenyl ring is anticipated to influence its chemical reactivity and the biological activity of its downstream products. This document provides a comprehensive overview of its synthesis, starting from its precursor 2,4,6-tribromophenol, and explores its potential applications in research and development. While direct experimental data for this compound is limited in publicly available literature, this guide outlines plausible and well-established synthetic methodologies and discusses its potential as a versatile chemical scaffold.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of the precursor and the target compound is provided below for easy reference.
| Property | 2,4,6-Tribromophenol | This compound (Predicted/Calculated) |
| CAS Number | 118-79-6[1] | Not available |
| Molecular Formula | C₆H₃Br₃O[1] | C₈H₅Br₃O₂ |
| Molecular Weight | 330.80 g/mol [1] | 372.84 g/mol [2] |
| Appearance | White to pinkish crystalline solid[1] | Expected to be a crystalline solid |
| Melting Point | 94-96 °C[3] | Not available |
| Solubility | Soluble in alcohol, ether, chloroform, and acetic acid.[3] | Expected to be soluble in polar organic solvents |
| ¹H NMR | δ ~7.8 (s, 2H, Ar-H), ~5.9 (s, 1H, OH) (in CDCl₃) | Predicted: δ ~7.8 (s, 2H, Ar-H), ~3.8 (s, 2H, CH₂) |
| ¹³C NMR | Predicted: δ ~148 (C-OH), ~135 (Ar-C-H), ~115 (Ar-C-Br) | Predicted: δ ~175 (C=O), ~138 (Ar-C-H), ~135 (Ar-C-CH₂), ~120 (Ar-C-Br), ~40 (CH₂) |
| Mass Spectrum (m/z) | Molecular ion peak at ~330 (with characteristic bromine isotope pattern) | Expected molecular ion peak at ~372 (with characteristic bromine isotope pattern) |
Synthesis of this compound: A Proposed Multi-Step Approach
Step 1: Synthesis of the Precursor, 2,4,6-Tribromophenol
The synthesis of 2,4,6-tribromophenol is a well-documented electrophilic aromatic substitution reaction involving the bromination of phenol.
Experimental Protocol: Bromination of Phenol
-
Materials: Phenol, Bromine, Acetic Acid.
-
Procedure:
-
Dissolve phenol in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the phenol solution with constant stirring. The reaction is highly exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into a large volume of cold water. A white precipitate of 2,4,6-tribromophenol will form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and acetic acid.
-
Recrystallize the crude product from ethanol or a similar suitable solvent to obtain pure 2,4,6-tribromophenol.
-
-
Expected Yield: 90-95%.
Proposed Synthetic Pathways to this compound
From the key intermediate 2,4,6-tribromophenol, several synthetic strategies can be envisioned to introduce the acetic acid side chain. Below are two plausible, detailed experimental protocols.
Pathway A: O-Alkylation followed by Claisen Rearrangement and Oxidation
This pathway involves the initial formation of an allyl ether, followed by a thermal rearrangement and subsequent oxidative cleavage of the resulting alkene.
Experimental Protocol:
-
Synthesis of 2,4,6-Tribromo-1-(allyloxy)benzene:
-
To a solution of 2,4,6-tribromophenol in acetone, add anhydrous potassium carbonate and allyl bromide.
-
Reflux the mixture for 12-18 hours.
-
After cooling, filter off the potassium carbonate and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield 2,4,6-tribromo-1-(allyloxy)benzene.
-
-
Claisen Rearrangement to 2-allyl-4,6-dibromophenol:
-
Heat the 2,4,6-tribromo-1-(allyloxy)benzene neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to approximately 200 °C for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and purify the product by column chromatography to isolate 2-allyl-4,6-dibromophenol. Note: The rearrangement will likely displace one of the ortho bromine atoms.
-
-
Oxidative Cleavage to 2-(3,5-Dibromo-2-hydroxyphenyl)acetic acid:
-
Dissolve the 2-allyl-4,6-dibromophenol in a mixture of a suitable solvent system (e.g., carbon tetrachloride, acetonitrile, and water).
-
Add a catalytic amount of ruthenium(III) chloride and an excess of a co-oxidant such as sodium periodate.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
After the reaction is complete, quench with a saturated solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Pathway B: Conversion to Arylacetonitrile and Subsequent Hydrolysis
This alternative route involves the conversion of the phenol to a triflate, followed by a palladium-catalyzed cyanation and subsequent hydrolysis of the nitrile.
Experimental Protocol:
-
Synthesis of 2,4,6-Tribromophenyl trifluoromethanesulfonate:
-
Dissolve 2,4,6-tribromophenol in dichloromethane and cool the solution to 0 °C.
-
Add pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude triflate, which can be used in the next step without further purification.
-
-
Synthesis of 2-(2,4,6-Tribromophenyl)acetonitrile:
-
In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the 2,4,6-tribromophenyl trifluoromethanesulfonate, a palladium catalyst (e.g., Pd(PPh₃)₄), a cyanide source (e.g., zinc cyanide), and a suitable solvent (e.g., DMF).
-
Heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(2,4,6-tribromophenyl)acetonitrile.
-
-
Hydrolysis to this compound:
-
Reflux the 2-(2,4,6-tribromophenyl)acetonitrile in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water for several hours.
-
Alternatively, basic hydrolysis can be performed using a solution of sodium hydroxide or potassium hydroxide in aqueous ethanol, followed by acidification.
-
After the reaction is complete (monitored by TLC), cool the mixture and neutralize it carefully.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
-
Role as a Research Intermediate
While specific applications of this compound are not yet widely reported, its structure suggests several potential uses as a versatile research intermediate.
-
Synthesis of Bioactive Molecules: Phenylacetic acid derivatives are precursors to a variety of pharmaceuticals. For instance, 2-(2-bromophenyl)acetic acid is used in the synthesis of heterocyclic compounds and AMPA antagonists.[4] The tribrominated analogue could be employed to synthesize novel compounds with potentially enhanced or altered biological activities due to the presence of multiple bromine atoms, which can influence lipophilicity, metabolic stability, and binding interactions with biological targets.
-
Development of Novel Agrochemicals: Halogenated aromatic compounds are prevalent in the agrochemical industry. The this compound scaffold could be a starting point for the development of new herbicides, fungicides, or insecticides.
-
Materials Science: Aryl bromides are key precursors for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the synthesis of conjugated polymers, organic light-emitting diodes (OLEDs), and other advanced materials. The three bromine atoms on the phenyl ring of this compound offer multiple sites for such functionalization, allowing for the construction of complex, three-dimensional molecular architectures.
-
Fragment-Based Drug Discovery: The tribromophenylacetic acid core could serve as a valuable fragment in fragment-based drug discovery campaigns. The bromine atoms can act as vectors for growing the fragment into a more potent lead compound through subsequent chemical modifications.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the proposed synthetic workflows for this compound.
Caption: Proposed Synthesis of a Dihalo-hydroxy Phenylacetic Acid via Claisen Rearrangement.
Caption: Proposed Synthesis of this compound via Nitrile Hydrolysis.
Conclusion
This compound represents a promising yet underexplored research intermediate. Its synthesis is feasible through multi-step sequences starting from the readily available 2,4,6-tribromophenol. The presence of multiple bromine atoms and a carboxylic acid functional group makes it a highly versatile building block for the synthesis of novel compounds with potential applications in drug discovery, agrochemistry, and materials science. The detailed synthetic protocols and potential applications outlined in this guide are intended to provide a solid foundation for researchers to initiate investigations into this intriguing molecule. Further experimental validation of the proposed synthetic routes and exploration of the chemical and biological properties of this compound and its derivatives are warranted and are expected to unveil new scientific opportunities.
References
The Ubiquitous Presence of Brominated Phenyl Compounds in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brominated phenyl compounds, a diverse group of naturally occurring organobromine molecules, are widespread in the marine environment. Predominantly biosynthesized by marine algae and sponges, these compounds exhibit a remarkable range of chemical structures and potent biological activities. This technical guide provides an in-depth exploration of the natural occurrence of brominated phenyl compounds, focusing on their sources, biosynthesis, and quantitative distribution. Detailed experimental protocols for their extraction, isolation, and characterization are presented, alongside visualizations of key biosynthetic pathways and experimental workflows to aid researchers in this field.
Introduction
The marine biosphere is a prolific source of unique secondary metabolites, many of which possess significant pharmacological potential. Among these, brominated phenyl compounds, including bromophenols and polybrominated diphenyl ethers (PBDEs), have garnered considerable attention due to their structural novelty and diverse bioactivities. These compounds are particularly abundant in marine red algae (Rhodophyta) and sponges, where they are believed to play a role in chemical defense.[1][2] This guide serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutic agents from natural sources, offering a detailed overview of the current knowledge on the natural occurrence and analysis of these fascinating molecules.
Natural Sources of Brominated Phenyl Compounds
The primary producers of brominated phenyl compounds in the marine environment are red algae and marine sponges, particularly those of the order Dysideidae.[3][4]
Marine Algae (Rhodophyta)
Red algae are a rich source of a wide variety of bromophenols.[5][6] Species of the family Rhodomelaceae are particularly known for producing these compounds.[7] The structural diversity of bromophenols in red algae is vast, ranging from simple monobrominated phenols to complex, highly brominated structures.[5]
Marine Sponges (Porifera)
Marine sponges, especially those from the genus Dysidea, are prolific producers of polybrominated diphenyl ethers (PBDEs).[8] In some species, PBDEs can constitute a significant portion of the sponge's dry weight.[9] Research has revealed that these compounds are often synthesized by symbiotic microorganisms, such as cyanobacteria, residing within the sponge tissue.[1][4]
Quantitative Data on Naturally Occurring Brominated Phenyl Compounds
The concentration of brominated phenyl compounds can vary significantly depending on the species, geographical location, and environmental conditions. The following tables summarize some of the reported quantitative data for these compounds in marine organisms.
| Compound Name | Producing Organism | Concentration/Yield | Reference |
| 2-(2′,4′-dibromophenoxy)-3,5-dibromophenol | Dysidea sponge | 0.03% of dry weight | [10] |
| 2-(2′,4′-dibromophenoxy)-3,4,5-tribromophenol | Dysidea sponge | 0.15% of dry weight | [10] |
| 3,4,5-tribromo-2-(2′,4′-dibromophenoxy)phenol | Lamellodysidea herbacea | 1.6 mg/mL of sponge tissue | [11] |
| 3,4,5,6-tetrabromo-2-(2′,4′-dibromophenoxy)phenol | Lamellodysidea herbacea | 2.4 mg/mL of sponge tissue | [11] |
| Various Bromophenols | Red Algae | up to 2590 ng/g | [7] |
Table 1: Quantitative data for selected brominated phenyl compounds in marine organisms.
Biosynthesis of Brominated Phenyl Compounds
The biosynthesis of brominated phenyl compounds is an area of active research. A key enzyme family involved in this process is the vanadium-dependent bromoperoxidases (V-BPOs).[2]
Enzymatic Bromination of Phenols
Vanadium bromoperoxidases catalyze the oxidation of bromide ions (Br-) by hydrogen peroxide (H2O2) to generate a reactive bromine species, which then electrophilically attacks a phenolic substrate.[12][13] The proposed catalytic cycle involves the formation of a peroxo-vanadium intermediate.[14]
References
- 1. Metagenomic discovery of polybrominated diphenyl ether biosynthesis by marine sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of vanadium bromoperoxidase in the biosynthesis of halogenated marine natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/B302337K [pubs.rsc.org]
- 3. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Metagenomic discovery of polybrominated diphenyl ether biosynthesis by marine sponges (Journal Article) | OSTI.GOV [osti.gov]
- 8. Polybrominated diphenyl ethers with potent and broad spectrum antimicrobial activity from the marine sponge Dysidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of sponge-derived polybrominated diphenyl ethers on human cancer cell α- N -acetylgalactosaminidase and bacterial α- d -galactosidase and thei ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D2VA00269H [pubs.rsc.org]
- 11. Ecological and Pharmacological Activities of Polybrominated Diphenyl Ethers (PBDEs) from the Indonesian Marine Sponge Lamellodysidea herbacea [mdpi.com]
- 12. The reaction mechanism of the novel vanadium-bromoperoxidase. A steady-state kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. chemrxiv.org [chemrxiv.org]
Environmental fate of brominated organic molecules
An In-depth Technical Guide on the Environmental Fate of Brominated Organic Molecules
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brominated organic molecules, particularly brominated flame retardants (BFRs), are a diverse group of anthropogenic compounds used extensively to reduce the flammability of consumer and industrial products.[1] Their widespread use has led to their ubiquitous presence in various environmental compartments, including air, water, soil, and biota.[2][3] Due to their chemical stability, many of these compounds are persistent, capable of long-range transport, and prone to bioaccumulation in food chains, posing significant risks to ecosystems and human health.[2][4] This guide provides a comprehensive technical overview of the environmental fate of these molecules, detailing their degradation pathways, persistence, and toxicological impact. It includes summaries of quantitative data and detailed experimental protocols to support further research and risk assessment in the field.
Environmental Distribution and Transport
The environmental journey of brominated organic molecules begins with their release from manufactured products during production, use, or disposal.[5] Their physicochemical properties, such as water solubility, vapor pressure, and lipophilicity (often indicated by the octanol-water partition coefficient, Kow), govern their distribution.
-
Atmospheric Transport: Less volatile compounds can adsorb to airborne particulate matter and dust, facilitating long-range transport to remote regions like the Arctic.[2][3] More volatile compounds can exist in the gas phase. Removal from the atmosphere occurs via wet and dry deposition.[2]
-
Aquatic Systems: In water, brominated compounds with low solubility tend to partition to suspended particulate matter and sediment.[6] Their fate is then influenced by processes like sedimentation, resuspension, and degradation within the water column and sediment layers.
-
Soil and Sediment: Soil and sediment act as major sinks for many brominated organic molecules.[2][7] These compounds can be strongly adsorbed to organic matter, which reduces their bioavailability but also increases their persistence.[8] Leaching from soil can lead to groundwater contamination.[9][10]
Degradation Pathways
The transformation and degradation of brominated organic molecules in the environment can occur through both biotic and abiotic processes. Like most halogenated organic compounds, BFRs generally exhibit limited biodegradability and are persistent.[2]
Biotic Degradation (Biodegradation)
Microbial degradation is a primary process determining the environmental fate of many organic pollutants.[9] It can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.
-
Aerobic Degradation: Under aerobic conditions, microorganisms can utilize brominated compounds as a substrate. The initial step often involves an oxidative attack catalyzed by monooxygenase or dioxygenase enzymes, which incorporates molecular oxygen into the substrate.[9] This can lead to the cleavage of the carbon-bromine (C-Br) bond through mechanisms like hydrolysis or oxygenolytic dehalogenation.[9] Studies have shown that bacterial consortia can completely degrade BFRs like tribromo-neopentyl alcohol (TBNPA) and dibromo neopentyl glycol (DBNPG) within days, although this often requires an additional carbon source as the BFRs themselves may not be utilized for growth.[9][10]
-
Anaerobic Degradation: Reductive dehalogenation is a key mechanism under anaerobic conditions, where the bromine atom is removed and replaced by a hydrogen atom.[11] This process is particularly important for highly brominated compounds, often resulting in the formation of less brominated, but potentially more toxic, congeners.[2] However, for some compounds like TBNPA, anaerobic biodegradation has not been observed.[12]
Caption: Generalized microbial degradation pathways for brominated organic molecules.
Abiotic Degradation
Abiotic processes, which are non-biological, also contribute to the transformation of brominated compounds.
-
Photodegradation (Photolysis): Sunlight, particularly UV radiation, can induce the degradation of brominated molecules.[2] This process often involves reductive debromination, where the C-Br bond is broken, leading to the formation of less brominated products.[7][13] The rate of photodegradation is influenced by factors such as the number of bromine atoms, the presence of photocatalysts in the environment (e.g., soil minerals), and the medium (e.g., water, soil surface).[7][13] For example, the photodegradation of hexabromobenzene (HBB) on soil surfaces follows pseudo-first-order kinetics, with debromination being the primary degradation pathway.[7][14]
-
Thermal Degradation: At high temperatures, such as during waste incineration, BFRs can decompose.[2] However, incomplete combustion can lead to the formation of highly toxic polybrominated dibenzodioxins (PBDDs) and polybrominated dibenzofurans (PBDFs).[2]
-
Other Chemical Reactions: In the atmosphere, reactions with hydroxyl radicals (•OH) can contribute to the degradation of some BFRs.[2] In soil and water, abiotic bromination of natural organic matter can occur in the presence of inorganic oxidants like hydrogen peroxide or ferric iron, forming new organobromine compounds.[15][16]
Caption: Simplified pathway for the photodegradation of a brominated organic molecule.
Persistence, Bioaccumulation, and Toxicity
Persistence
Persistence refers to the length of time a compound remains in the environment before being broken down. Many BFRs are classified as persistent organic pollutants (POPs) due to their resistance to degradation.[17] Their environmental half-lives can vary significantly depending on the compound and environmental conditions.
Bioaccumulation and Biomagnification
Due to their lipophilic (fat-loving) nature, many brominated organic molecules tend to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation.[2] As these organisms are consumed by others higher up the food chain, the concentration of the compounds increases at each trophic level. This process, called biomagnification, leads to high concentrations in top predators, including marine mammals, birds of prey, and humans.[2][4]
Ecotoxicity
Accumulated BFRs can exert a range of toxic effects on wildlife and humans.[18] Studies have demonstrated that various BFRs can cause:
-
Endocrine Disruption: Interference with the body's hormone systems.[19]
-
Neurotoxicity: Adverse effects on the nervous system.[18]
-
Reproductive and Developmental Toxicity: Harm to reproductive capabilities and the development of offspring.[18][19]
-
Immunotoxicity: Suppression of the immune system.[18]
-
Carcinogenicity: Potential to cause cancer.[17]
Quantitative Data Summary
The following tables summarize key quantitative data related to the environmental fate of selected brominated organic molecules.
Table 1: Degradation Rates and Half-Lives of Selected Brominated Compounds
| Compound | Medium/Condition | Degradation Rate / Half-Life (DT50) | Reference |
| Tribromo-neopentyl alcohol (TBNPA) | Aerobic groundwater consortium | Total degradation in 3-7 days | [9] |
| Dibromo neopentyl glycol (DBNPG) | Aerobic groundwater consortium | Total degradation in 3-7 days | [9] |
| Hexabromobenzene (HBB) | Silica gel (photodegradation) | DT50: 4.34 min | [7] |
| Hexabromobenzene (HBB) | Montmorillonite (photodegradation) | DT50: 5.72 min | [7] |
| Hexabromobenzene (HBB) | Kaolinite (photodegradation) | DT50: 6.55 min | [7] |
| Bis(tribromophenoxy)ethane (BTBPE) | Aquatic mesocosm (particulate) | DT50: 9-30 days | [6] |
| BTBPE, TBBPA-DBPE, BEHTBP | Aquatic mesocosm (sediment) | DT50: >100 days | [6] |
| Decabromodiphenyl ether (BDE-209) | THF Solvent (photodegradation, 290 nm) | Quantum Yield (Φ): 0.27 | [20] |
| Tetrabromobisphenol A (TBBPA) | THF Solvent (photodegradation, 290 nm) | Quantum Yield (Φ): 0.05 | [20] |
Table 2: Bioaccumulation and Toxicity Data for Selected Brominated Compounds
| Compound | Species/System | Endpoint | Value | Reference | | :--- | :--- | :--- | :--- | | Hexabromocyclododecane (HBCD) | Marine zooplankton (B. plicatilis) | Population growth inhibition | Exposure: 50–600 µg/L |[18] | | Tetrabromobisphenol A (TBBPA) | Artemia franciscana | EC50 | >100 mg/L |[21] | | 2,6-dibromophenol | Artemia franciscana | EC50 | 11.8 mg/L |[21] | | 2,4,6-tribromophenol | Artemia franciscana | EC50 | 3.2 mg/L |[21] |
Experimental Protocols
Accurate assessment of the environmental fate of brominated organic molecules relies on robust experimental and analytical methodologies.
Sample Collection and Preparation
-
Water: Aqueous samples are typically collected in amber glass bottles to prevent photodegradation. Samples may be filtered to separate dissolved and particulate-bound fractions. Solid-phase extraction (SPE) is a common technique to concentrate the analytes from the water matrix.
-
Soil and Sediment: Samples are collected using corers or grabs and are often stored frozen. Prior to extraction, they are typically freeze-dried and sieved.
-
Biota: Tissue samples are homogenized and extracted with organic solvents. A cleanup step, often involving gel permeation chromatography (GPC) or silica gel chromatography, is crucial to remove lipids and other interfering substances.
Analytical Quantification
The standard analytical technique for most brominated organic molecules is chromatography coupled with mass spectrometry.[1][22]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the analysis of thermally stable and volatile BFRs like Polybrominated Diphenyl Ethers (PBDEs).[1][23] Electron capture negative ionization (ECNI) is often used as the ionization source for enhanced sensitivity to halogenated compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is preferred for less volatile or thermally labile compounds, such as hexabromocyclododecanes (HBCDs) and tetrabromobisphenol A (TBBPA).[1]
-
Sample Extraction: Common extraction methods include Soxhlet extraction, pressurized liquid extraction (PLE), and ultrasonic extraction, using solvents like hexane, dichloromethane, or toluene.
Caption: A typical experimental workflow for analyzing brominated compounds in environmental samples.
Degradation Studies Protocol (Example: Aerobic Biodegradation)
-
Microcosm Setup: Collect groundwater or soil from a contaminated site to serve as the microbial inoculum.[9][12]
-
Incubation: In a laboratory setting, establish microcosms in glass flasks. Add a mineral salt medium, the microbial inoculum, and the target brominated compound at a known concentration.[9] An additional carbon source may be added to support microbial growth.[9][10]
-
Control Groups: Set up sterile controls (autoclaved inoculum) to account for abiotic degradation and controls without the brominated compound to monitor background microbial activity.
-
Sampling: Incubate the flasks under controlled aerobic conditions (e.g., 25°C, shaking).[9][24] Collect samples periodically over time (e.g., several days to weeks).
-
Analysis: Extract and analyze the samples using GC-MS or LC-MS to measure the decrease in the parent compound concentration and identify any transformation products.
-
Data Interpretation: Plot the concentration of the brominated compound over time to determine the degradation rate and half-life. Isotope analysis (e.g., dual carbon-bromine isotope analysis) can be used to elucidate degradation mechanisms.[9][12]
Conclusion and Future Outlook
The environmental fate of brominated organic molecules is a complex interplay of transport, partitioning, and degradation processes. While significant progress has been made in understanding the behavior of legacy BFRs like PBDEs and HBCD, many questions remain, particularly for the novel brominated flame retardants (NBFRs) developed as replacements.[3][4] These newer compounds are also being detected in various environmental matrices, and their long-term fate and toxicity are not yet fully understood.[3][4]
Future research should focus on:
-
Characterizing the environmental fate and toxicological profiles of NBFRs.
-
Investigating the combined toxic effects of complex mixtures of halogenated compounds found in the environment.
-
Developing more effective and environmentally benign flame retardant alternatives.
-
Improving remediation strategies for contaminated sites.
A thorough understanding of these dynamics is critical for developing effective regulatory policies, managing environmental risks, and safeguarding ecosystem and human health.
References
- 1. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks [mdpi.com]
- 2. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Bromine contamination and risk management in terrestrial and aquatic ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cris.bgu.ac.il [cris.bgu.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. Microbial degradation of the brominated flame retardant TBNPA by groundwater bacteria: laboratory and field study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photodecomposition properties of brominated flame retardants (BFRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 15. Abiotic bromination of soil organic matter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | The marine organism toxicity and regulatory policy of brominated flame retardants: a review [frontiersin.org]
- 19. Brominated Flame Retardants & Toxicity | RTI [rti.org]
- 20. researchgate.net [researchgate.net]
- 21. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Three-Step Synthesis of 2-(2,4,6-Tribromophenyl)acetic Acid from 2,4,6-Tribromophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient three-step synthetic protocol for the preparation of 2-(2,4,6-tribromophenyl)acetic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available 2,4,6-tribromophenol. The synthesis involves the conversion of the phenol to its corresponding triflate, followed by a palladium-catalyzed Negishi cross-coupling reaction with an organozinc reagent derived from ethyl iodoacetate, and subsequent hydrolysis of the resulting ester to yield the target carboxylic acid. This method provides a clear and reproducible pathway for accessing this highly functionalized phenylacetic acid derivative.
Introduction
Substituted phenylacetic acids are important structural motifs in a variety of biologically active molecules and functional materials. The title compound, this compound, with its dense halogenation pattern, offers a unique scaffold for further chemical elaboration. The direct conversion of phenols to phenylacetic acids, where the hydroxyl group is replaced by a carboxymethyl group, is a non-trivial transformation. This application note presents a reliable multi-step synthesis that leverages the reactivity of aryl triflates in cross-coupling reactions to achieve this conversion.
Overall Reaction Scheme
Experimental Protocols
Step 1: Synthesis of 2,4,6-Tribromophenyl triflate
This procedure involves the conversion of the phenolic hydroxyl group into a triflate, which is an excellent leaving group for subsequent cross-coupling reactions.
-
Materials:
-
2,4,6-Tribromophenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-tribromophenol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2,4,6-tribromophenyl triflate.
-
Step 2: Synthesis of Ethyl 2-(2,4,6-tribromophenyl)acetate via Negishi Coupling
This key step forms the carbon-carbon bond between the tribromophenyl ring and the acetate moiety. The Negishi coupling is known for its high functional group tolerance.[1][2]
-
Materials:
-
2,4,6-Tribromophenyl triflate
-
Zinc dust, activated
-
Ethyl iodoacetate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, add activated zinc dust (1.5 eq) and a small crystal of iodine to anhydrous THF.
-
Add ethyl iodoacetate (1.2 eq) dropwise to the zinc suspension. The reaction can be initiated by gentle heating if necessary.
-
Stir the mixture at room temperature for 1-2 hours to form the organozinc reagent (Reformatsky reagent).
-
Cross-Coupling Reaction: In a separate flame-dried flask, dissolve 2,4,6-tribromophenyl triflate (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in anhydrous THF.
-
Add the freshly prepared organozinc reagent solution to the flask containing the triflate and catalyst via cannula.
-
Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield ethyl 2-(2,4,6-tribromophenyl)acetate.
-
Step 3: Hydrolysis of Ethyl 2-(2,4,6-tribromophenyl)acetate
The final step is the hydrolysis of the ester to the desired carboxylic acid.[3][4]
-
Materials:
-
Ethyl 2-(2,4,6-tribromophenyl)acetate
-
Ethanol
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve ethyl 2-(2,4,6-tribromophenyl)acetate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) or lithium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 1-2 with 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure product.
-
Data Presentation
| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature | Typical Yield (%) |
| 1 | 2,4,6-Tribromophenol | Triflic anhydride, Pyridine | Dichloromethane | 0 °C to RT | 85-95 |
| 2 | 2,4,6-Tribromophenyl triflate, Ethyl iodoacetate | Zinc, Pd(PPh₃)₄ | THF | Reflux | 60-75 |
| 3 | Ethyl 2-(2,4,6-tribromophenyl)acetate | Sodium Hydroxide or Lithium Hydroxide | Ethanol/Water | Reflux | >90 |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Green Chemistry Routes for the Synthesis of Halogenated Aromatic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of halogenated aromatic compounds is a cornerstone of modern organic chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. However, traditional halogenation methods often rely on hazardous reagents and volatile organic solvents, posing significant environmental and safety concerns. This document provides detailed application notes and protocols for greener synthesis routes to these valuable compounds, focusing on mechanochemistry, biocatalysis, and photocatalysis. These methods offer significant advantages in terms of reduced waste, milder reaction conditions, and improved safety profiles.
Mechanochemical Halogenation
Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions in the absence of or with minimal solvent. This solvent-free approach significantly reduces the environmental impact of chemical synthesis.
Application Note: Piezoelectric-Driven Mechanochemical Sandmeyer Halogenation
A sustainable alternative to the traditional Sandmeyer reaction for the synthesis of aryl halides from aryl diazonium salts has been developed using a mechanoredox system.[1] This method employs ball milling to activate piezoelectric materials like barium titanate (BaTiO₃), enabling a metal-catalyst-free halogenation under solvent-minimized conditions and in the presence of air. The piezoelectric material is recyclable without a significant loss of activity, making this a highly sustainable process.[1]
Experimental Protocol: Mechanochemical Synthesis of 4-Bromotoluene
Materials:
-
p-Toluidine
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48% aq.)
-
Barium titanate (BaTiO₃) nanoparticles
-
Potassium bromide (KBr)
-
Stainless steel milling jar and balls
-
Planetary ball mill
Procedure:
-
Diazotization: In a flask cooled in an ice bath, dissolve p-toluidine (1.0 mmol) in HBr (48% aq., 3 mL). Slowly add an aqueous solution of NaNO₂ (1.2 mmol in 1 mL of water) dropwise while maintaining the temperature below 5°C. Stir the resulting solution for 30 minutes to ensure complete formation of the diazonium salt.
-
Milling Setup: To a 10 mL stainless steel milling jar, add the freshly prepared aryl diazonium salt solution, BaTiO₃ (100 mg), KBr (1.5 mmol), and five stainless steel balls (10 mm diameter).
-
Milling: Tightly seal the milling jar and place it in a planetary ball mill. Mill the mixture at 500 rpm for 2 hours at room temperature.
-
Work-up and Purification: After milling, open the jar and add 10 mL of diethyl ether. Stir the mixture for 5 minutes. Filter the solid components (BaTiO₃ and salts) and wash with additional diethyl ether. The BaTiO₃ can be recovered, washed, dried, and reused. Combine the organic filtrates, wash with saturated aqueous NaHCO₃ solution and brine, and then dry over anhydrous MgSO₄.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel (eluent: hexane) to yield pure 4-bromotoluene.
Quantitative Data
| Entry | Substrate | Halogen Source | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aniline | KBr | BaTiO₃ | Minimal H₂O | 2 | 85 | [1] |
| 2 | p-Toluidine | KBr | BaTiO₃ | Minimal H₂O | 2 | 92 | [1] |
| 3 | p-Anisidine | KBr | BaTiO₃ | Minimal H₂O | 2 | 88 | [1] |
| 4 | Mesitylene | NaBr/KHSO₅ | None | Solvent-free | 0.5 | 95 | [2][3] |
| 5 | Toluene | NaCl/KHSO₅ | None | Solvent-free | 1 | 75 (o/p mixture) | [2][3] |
Mechanochemical Halogenation Workflow
Caption: Workflow for piezoelectric-driven mechanochemical halogenation.
Biocatalytic Halogenation
Enzymatic halogenation offers unparalleled selectivity under mild, aqueous conditions, making it a highly attractive green chemistry approach. Flavin-dependent halogenases (FDHs) are particularly noteworthy for their ability to catalyze the regioselective halogenation of electron-rich aromatic compounds.[4][5][6]
Application Note: Enzymatic Halogenation of Tryptophan
FDHs can be employed for the site-selective chlorination or bromination of tryptophan and its derivatives.[5] The reaction proceeds in an aqueous buffer at or near room temperature, using a benign halide salt as the halogen source and molecular oxygen as the terminal oxidant. This enzymatic approach avoids the use of harsh halogenating agents and provides excellent regioselectivity, which is often difficult to achieve with traditional chemical methods.[6]
Experimental Protocol: Enzymatic Chlorination of L-Tryptophan using a Flavin-Dependent Halogenase
Materials:
-
L-Tryptophan
-
Flavin-dependent halogenase (e.g., RebH)
-
Flavin adenine dinucleotide (FAD)
-
NAD(P)H:flavin oxidoreductase (e.g., Fre)
-
Nicotinamide adenine dinucleotide (NADH) or NADPH
-
Sodium chloride (NaCl)
-
Potassium phosphate buffer (pH 7.5)
-
Glucose
-
Glucose dehydrogenase
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing L-tryptophan (1 mM), NaCl (100 mM), FAD (100 µM), and NADH (2 mM) in potassium phosphate buffer (50 mM, pH 7.5).
-
Enzyme Addition: Add the flavin-dependent halogenase (e.g., RebH, 10 µM) and the NAD(P)H:flavin oxidoreductase (e.g., Fre, 1 µM) to the reaction mixture.
-
NADH Regeneration (Optional but Recommended): For prolonged reactions and improved efficiency, include an NADH regeneration system consisting of glucose (10 mM) and glucose dehydrogenase (1 U/mL).
-
Incubation: Incubate the reaction mixture at 30°C with gentle shaking for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or LC-MS to determine the conversion of tryptophan to 7-chloro-L-tryptophan.
-
Work-up and Isolation: Once the reaction is complete, quench the reaction by adding an equal volume of methanol and centrifuge to precipitate the enzymes. The supernatant can be directly analyzed or subjected to preparative HPLC for the isolation of the chlorinated product.
Quantitative Data
| Substrate | Enzyme | Halide Source | Product | Conversion (%) | Selectivity | Reference |
| L-Tryptophan | RebH | NaCl | 7-Chloro-L-tryptophan | >95 | High regioselectivity | [5] |
| Indole | Tryptophan 6-halogenase | NaBr | 6-Bromoindole | >90 | High regioselectivity | [4] |
| Aniline | Engineered FDH | NaCl | 4-Chloroaniline | 85 | >90% para | [4] |
Enzymatic Halogenation Catalytic Cycle
Caption: Catalytic cycle of flavin-dependent halogenases (FDHs).
Photocatalytic Halogenation
Visible-light photocatalysis has emerged as a powerful and green tool for organic synthesis, enabling a wide range of transformations under mild conditions.[7][8][9] For the halogenation of aromatic compounds, this approach often utilizes a photocatalyst that, upon light absorption, can initiate a radical pathway or an electron transfer process, leading to the formation of the desired halogenated product.[10][11]
Application Note: Visible-Light-Mediated Bromination of Anilines
A photocatalyst-free method for the mono-bromination of anilines has been developed, relying on the formation of an electron donor-acceptor (EDA) complex between the aniline and the brominating agent.[12] This reaction proceeds under visible light irradiation, offering a mild and selective route to brominated anilines, which are important intermediates in drug discovery.
Experimental Protocol: Visible-Light-Mediated Mono-bromination of N,N-dimethylaniline
Materials:
-
N,N-dimethylaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Blue LED lamp (450 nm)
-
Schlenk tube
Procedure:
-
Reaction Setup: In a Schlenk tube, dissolve N,N-dimethylaniline (0.5 mmol) and N-bromosuccinimide (0.55 mmol) in acetonitrile (5 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Irradiation: Place the Schlenk tube approximately 5 cm from a blue LED lamp and irradiate the mixture at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 4-bromo-N,N-dimethylaniline.
Quantitative Data
| Substrate | Halogen Source | Photocatalyst | Solvent | Time (h) | Yield (%) | Reference |
| N,N-dimethylaniline | NBS | None (EDA complex) | MeCN | 12 | 95 | [12] |
| Aniline | NBS | None (EDA complex) | MeCN | 24 | 82 | [12] |
| Toluene | CBr₄ | Eosin Y | CH₂Cl₂ | 24 | 78 | [7] |
| Benzene | NCS | Methylene Green | MeCN | 16 | 65 | [7] |
Photocatalytic Halogenation via EDA Complex
Caption: Proposed mechanism for visible-light-mediated bromination via an EDA complex.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aromatic substitution in ball mills: formation of aryl chlorides and bromides using potassium peroxomonosulfate and NaX - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Visible light-mediated halogenation of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00366C [pubs.rsc.org]
- 11. Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Phenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted phenylacetic acids utilizing palladium-catalyzed reactions. Phenylacetic acid and its derivatives are crucial building blocks in the pharmaceutical industry, serving as precursors to numerous active pharmaceutical ingredients. The methodologies described herein offer efficient and versatile routes to these important compounds.
Introduction
Palladium catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For the synthesis of substituted phenylacetic acids, several palladium-catalyzed strategies have been developed, primarily revolving around carbonylation reactions, cross-coupling reactions, and direct C-H functionalization. These methods provide access to a wide array of substituted phenylacetic acids, which are key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, as well as other therapeutic agents.
This guide details three prominent palladium-catalyzed methods:
-
Carbonylation of Benzyl Halides: A robust method involving the reaction of a benzyl halide with carbon monoxide in the presence of a palladium catalyst.
-
Suzuki Coupling of Arylboronic Acids: A versatile cross-coupling reaction for the synthesis of arylacetic acids, particularly those with substitution on the aromatic ring.
-
Oxidative Carbonylation of Benzylic C-H Bonds: A modern, atom-economical approach that directly converts a benzylic C-H bond into a carboxylic acid moiety.
Method 1: Carbonylation of Benzyl Halides
This method is a widely used and effective strategy for the synthesis of phenylacetic acids from readily available benzyl halides. The reaction proceeds via the oxidative addition of the benzyl halide to a palladium(0) complex, followed by CO insertion and subsequent hydrolysis to yield the desired carboxylic acid.
General Reaction Scheme:
Caption: General scheme for the carbonylation of benzyl halides.
Experimental Protocol: Synthesis of 2,4-Dichlorophenylacetic Acid
This protocol is adapted from a high-yield synthesis of 2,4-dichlorophenylacetic acid via the carbonylation of 2,4-dichlorobenzyl chloride.[1]
Materials:
-
2,4-Dichlorobenzyl chloride (0.01 mol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (0.13 mmol)
-
Tetraethylammonium chloride (TEAC) (0.18 mmol)
-
Sodium hydroxide (NaOH) solution (4 M, 8 mL)
-
Xylene (10 mL)
-
Carbon monoxide (CO) gas
-
High-pressure reactor (autoclave)
Procedure:
-
To a high-pressure reactor, add 2,4-dichlorobenzyl chloride (0.01 mol), bis(triphenylphosphine)palladium(II) dichloride (0.13 mmol), tetraethylammonium chloride (0.18 mmol), and xylene (10 mL).
-
Add the 4 M sodium hydroxide solution (8 mL) to the reactor.
-
Seal the reactor and purge with carbon monoxide gas several times.
-
Pressurize the reactor with carbon monoxide to 1.5 MPa.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 20 hours with vigorous stirring.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the CO gas in a fume hood.
-
Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic layers.
-
Wash the organic layer with water.
-
Acidify the combined aqueous layers with concentrated HCl to pH ~2, which will precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2,4-dichlorophenylacetic acid.
Quantitative Data:
The following table summarizes the effect of various reaction parameters on the yield of 2,4-dichlorophenylacetic acid.[1]
| Entry | Catalyst (mmol) | Solvent | Temperature (°C) | Yield (%) |
| 1 | PdCl2(PPh3)2 (0.13) | Xylene | 80 | 95 |
| 2 | PdCl2(PPh3)2 (0.13) | Xylene | 60 | 79 |
| 3 | PdCl2(PPh3)2 (0.13) | Xylene | 120 | 36 |
| 4 | PdCl2 (0.13) | Xylene | 80 | 55 |
| 5 | PdCl2(PPh3)2 (0.13) | DMF | 80 | 35 |
Method 2: Suzuki Coupling for Ortho-Substituted Phenylacetic Acids
The Suzuki coupling reaction provides a powerful method for the synthesis of substituted phenylacetic acids, particularly for introducing substituents at the ortho position of the phenyl ring. This approach involves the palladium-catalyzed cross-coupling of an aryl boronic acid with a suitable coupling partner bearing the acetic acid moiety.[2]
General Workflow:
Caption: Workflow for Suzuki coupling synthesis of phenylacetic acids.
Experimental Protocol: Synthesis of Ortho-Methylphenylacetic Acid
This protocol describes a key Suzuki coupling step in a multi-step synthesis.[2]
Materials:
-
(2-Methylphenyl)boronic acid
-
Ethyl bromoacetate
-
Palladium(II) acetate [Pd(OAc)2]
-
Tri(1-naphthyl)phosphine [P(Nap)3]
-
Potassium carbonate (K2CO3)
-
Tetrahydrofuran (THF)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve (2-methylphenyl)boronic acid, palladium(II) acetate, and tri(1-naphthyl)phosphine in THF.
-
Add potassium carbonate as the base.
-
Add ethyl bromoacetate to the reaction mixture.
-
Stir the reaction at room temperature (20 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding ethyl ester.
-
The resulting ester is then hydrolyzed (e.g., using LiOH in THF/water) to afford ortho-methylphenylacetic acid.
Quantitative Data:
The following table shows the yields for the Suzuki coupling step to form the ester precursor for different substituted phenylacetic acids.[2]
| R Group | Yield (%) |
| Methyl | 85 |
| Fluoro | 75 |
Method 3: Oxidative Carbonylation of Benzylic C-H Bonds
This modern approach offers an atom-economical synthesis of substituted 2-phenylacetic acid esters directly from toluenes through a non-directed C(sp³)–H activation. This method avoids the need for pre-functionalized starting materials like benzyl halides.[3][4]
Catalytic Cycle:
Caption: Proposed catalytic cycle for oxidative carbonylation of benzylic C-H bonds.
Experimental Protocol: General Procedure for Oxidative Carbonylation
This is a general procedure based on the developed protocol for the oxidative carboxylation of benzylic C-H bonds.[3]
Materials:
-
Toluene derivative (Substrate)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (if required)
-
Oxidant
-
Carbon monoxide (CO)
-
Alcohol (e.g., Methanol)
-
Solvent
Procedure:
-
To a pressure vessel, add the toluene derivative, palladium catalyst, and solvent.
-
Seal the vessel and purge with carbon monoxide.
-
Pressurize the vessel with CO to the desired pressure.
-
Add the alcohol and the oxidant to the reaction mixture.
-
Heat the reaction to the specified temperature and stir for the designated time.
-
After cooling and venting the CO, the reaction mixture is worked up.
-
The product ester is typically purified by column chromatography.
-
Subsequent hydrolysis of the ester will yield the corresponding phenylacetic acid.
Quantitative Data:
The efficiency of this method is highly dependent on the specific substrate, catalyst system, and reaction conditions. A key advantage is the ability to use inexpensive and readily available starting materials.[4] Further research is ongoing to broaden the substrate scope and improve yields for a wider range of functionalized toluenes.
Conclusion
The palladium-catalyzed synthesis of substituted phenylacetic acids offers a diverse and powerful toolkit for chemists in research and industry. The choice of method depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. The carbonylation of benzyl halides remains a reliable and high-yielding method. The Suzuki coupling provides excellent control for the synthesis of specifically substituted analogues. The direct C-H activation approach represents the cutting edge in terms of atom economy and synthetic efficiency, with significant potential for future applications. The protocols and data presented in these notes provide a solid foundation for the practical application of these valuable synthetic transformations.
References
Application Notes and Protocols for the Bromination of Phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical modification of phenylacetic acid derivatives through bromination. The following methods are established procedures for achieving selective bromination at the alpha-position of the carboxylic acid, a key transformation in the synthesis of various active pharmaceutical ingredients and other valuable organic compounds.
Introduction
The introduction of a bromine atom onto phenylacetic acid derivatives can occur at two primary locations: the alpha (α) carbon of the carboxylic acid side chain or on the aromatic ring. Alpha-bromination is a particularly valuable transformation as the resulting α-bromo-phenylacetic acids are versatile intermediates in organic synthesis.[1][2] This document focuses on two widely employed methods for α-bromination: the Hell-Volhard-Zelinsky (HVZ) reaction and bromination using N-Bromosuccinimide (NBS).
Key Bromination Protocols
Two principal methods for the α-bromination of phenylacetic acid and its derivatives are the Hell-Volhard-Zelinsky (HVZ) reaction and radical-initiated bromination using N-Bromosuccinimide (NBS).
Hell-Volhard-Zelinsky (HVZ) Reaction
The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-bromination of carboxylic acids.[3][4] The reaction proceeds by converting the carboxylic acid into an acyl bromide intermediate, which then enolizes and undergoes bromination.[5][6][7] Subsequent hydrolysis yields the α-bromo carboxylic acid.[5][8]
Experimental Protocol:
A detailed procedure for the synthesis of α-bromophenylacetic acid is as follows:
-
Reaction Setup: In a 3-liter round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add 750 mL of benzene, 230 g (1.69 moles) of phenylacetic acid, 15 g (0.12 mole) of phosphorus trichloride, and 288 g (1.80 moles) of bromine.[9]
-
Reaction: Gently reflux the solution for 2-3 days, or until the initial color of the bromine has disappeared.[9]
-
Work-up: Allow the solution to cool to room temperature. After one hour, decant the solution from any polymeric material into a 2-liter distilling flask.[9]
-
Solvent Removal: Remove the solvent by distillation at water bath temperature using a water aspirator. This will yield a black oil.[9]
-
Crystallization: Pour the oil into 250-300 mL of ligroin (boiling point 90-120°C) and heat to dissolve the oil. Store the solution at -25°C in a freezer for 12 hours to induce crystallization.[9]
-
Purification: Filter the solid product using a sintered-glass funnel and wash with 200 mL of cold (10°C) ligroin. This provides α-bromophenylacetic acid as a white solid.[9] For further purification, recrystallize from approximately 400 mL of ligroin with 15 g of decolorizing carbon.[9]
N-Bromosuccinimide (NBS) Bromination
N-Bromosuccinimide (NBS) is a convenient and selective reagent for radical substitution reactions, particularly for allylic and benzylic bromination.[10][11][12] For phenylacetic acid, which has a benzylic C-H bond at the alpha position, NBS in the presence of a radical initiator provides an efficient route to α-bromophenylacetic acid.[13]
Experimental Protocol:
A general procedure for the synthesis of α-bromophenylacetic acid using NBS is as follows:
-
Reaction Setup: To a dry two-necked flask fitted with a condenser, add 376 mg (2.7 mmol) of 2-phenylacetic acid, 540 mg (3.05 mmol) of N-bromosuccinimide, and 5.5 mL of carbon tetrachloride.[13]
-
Initiation: With stirring, add 23 mg (0.14 mmol) of azobisisobutyronitrile (AIBN).[13]
-
Reaction: Heat the reaction mixture to reflux at 77°C with stirring for 2 hours. The progress of the reaction can be monitored by 1H NMR spectroscopy until the starting material is completely consumed.[13]
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the reaction mixture with 10.0 mL of hexane and filter the solution.[13]
-
Purification: Remove the solvent by rotary evaporation. Purify the resulting product by silica gel column chromatography using an eluent of n-hexane/ether (2:1, v/v) to yield α-bromophenylacetic acid as a white solid.[13]
Quantitative Data Summary
The following table summarizes the quantitative data from the described protocols for the synthesis of α-bromophenylacetic acid.
| Parameter | Hell-Volhard-Zelinsky (HVZ) Reaction | N-Bromosuccinimide (NBS) Bromination |
| Starting Material | Phenylacetic Acid | Phenylacetic Acid |
| Brominating Agent | Bromine (Br₂) with PCl₃ catalyst | N-Bromosuccinimide (NBS) with AIBN initiator |
| Solvent | Benzene | Carbon Tetrachloride |
| Reaction Temperature | Reflux | 77°C (Reflux) |
| Reaction Time | 2-3 days | 2 hours |
| Yield (Crude) | 67%[9] | - |
| Yield (Purified) | 60-62%[9] | 95%[13] |
| Melting Point | 80.5–84 °C[9] | Not specified in the protocol, but literature value is 82-83 °C[1] |
| Purification Method | Recrystallization from ligroin | Silica Gel Column Chromatography |
Bromination of the Aromatic Ring
It is also possible to brominate the aromatic ring of phenylacetic acid through electrophilic aromatic substitution.[14] This reaction typically yields a mixture of ortho- and para-brominated products, with the para-isomer being the major product. For instance, treatment of phenylacetic acid with bromine and mercuric oxide results in a mixture of 2- and 4-bromophenylacetic acid, from which the 4-bromo isomer can be isolated by fractional crystallization.[14]
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the α-bromination of phenylacetic acid derivatives.
Caption: General workflow for the α-bromination of phenylacetic acid derivatives.
References
- 1. Kwas α-bromofenylooctowy 98 4870-65-9 [sigmaaldrich.com]
- 2. α-Bromophenylacetic acid [myskinrecipes.com]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Give the major product of the following reaction: 1) Br2, PBr3 2) H.. [askfilo.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 14. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2-(2,4,6-Tribromophenyl)acetic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4,6-Tribromophenyl)acetic acid is a halogenated aromatic carboxylic acid. While direct and extensive literature on its specific applications in pharmaceutical synthesis is limited, its structure suggests significant potential as a versatile intermediate. The phenylacetic acid moiety is a common scaffold in a variety of pharmaceuticals, notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs). The presence of three bromine atoms on the phenyl ring offers several strategic advantages in medicinal chemistry and process development.
The bromine atoms can serve as handles for further functionalization through various cross-coupling reactions, allowing for the construction of complex molecular architectures. Additionally, the tribromination pattern can influence the lipophilicity and metabolic stability of a potential drug candidate. These characteristics make this compound an intriguing building block for the synthesis of novel active pharmaceutical ingredients (APIs).
These application notes provide a summary of the potential synthesis of this compound, its prospective applications in pharmaceutical intermediate synthesis based on the reactivity of analogous compounds, and detailed hypothetical protocols for its synthesis and derivatization.
Potential Synthetic Routes
The synthesis of this compound is not widely documented. However, a plausible synthetic route can be proposed based on established organic chemistry transformations. A common precursor for such a molecule would be 2,4,6-tribromotoluene, which can be synthesized from toluene by electrophilic bromination. The conversion of the methyl group to a carboxylic acid can then be achieved through various methods, such as oxidation or through a multi-step process involving benzylic bromination followed by cyanation and hydrolysis.
Alternatively, a route starting from 2,4,6-tribromoaniline is conceivable. Diazotization of the aniline followed by a Sandmeyer-type reaction could introduce a chloromethyl or cyanomethyl group, which can then be converted to the desired acetic acid.
Applications in Pharmaceutical Intermediate Synthesis
-
Scaffold for NSAID-like Compounds: The phenylacetic acid core is a key feature of many NSAIDs. By modifying the carboxylic acid group (e.g., through esterification or amidation) and potentially substituting the bromine atoms, novel compounds with anti-inflammatory properties could be synthesized.
-
Intermediate for Cross-Coupling Reactions: The bromine atoms on the aromatic ring are suitable for various palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of a wide range of substituents (e.g., aryl, alkynyl, amino groups) to build complex molecular frameworks for various therapeutic targets.
-
Precursor for Heterocyclic Synthesis: The carboxylic acid functionality can be utilized in condensation reactions with appropriate binucleophilic reagents to construct various heterocyclic systems, which are prevalent in many drug molecules.
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound from 2,4,6-Tribromotoluene
This protocol describes a two-step synthesis starting with the benzylic bromination of 2,4,6-tribromotoluene, followed by conversion to the nitrile and subsequent hydrolysis.
Step 1: Synthesis of 2,4,6-Tribromobenzyl bromide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-tribromotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2,4,6-tribromobenzyl bromide, which can be used in the next step without further purification or purified by recrystallization.
Step 2: Synthesis of this compound
-
In a well-ventilated fume hood, dissolve the crude 2,4,6-tribromobenzyl bromide (1 equivalent) in a suitable solvent like ethanol.
-
Add a solution of sodium cyanide (1.2 equivalents) in water dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the formation of the corresponding nitrile by TLC.
-
After the nitrile formation is complete, add a concentrated solution of a strong base like sodium hydroxide (e.g., 25% aqueous solution) to the reaction mixture.
-
Continue to heat at reflux until the hydrolysis of the nitrile to the carboxylic acid is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2 to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Hypothetical Synthesis of a Phenylacetamide Derivative
This protocol describes the conversion of this compound to an amide derivative, a common transformation in the synthesis of pharmaceutical intermediates.
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with a weak acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Hypothetical Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 2,4,6-Tribromotoluene |
| Molecular Weight ( g/mol ) | 328.84 |
| Amount (g) | Enter Value |
| Moles (mol) | Enter Value |
| Product | This compound |
| Molecular Weight ( g/mol ) | 372.83 |
| Theoretical Yield (g) | Calculate Value |
| Actual Yield (g) | Enter Value |
| Yield (%) | Calculate Value |
| Purity (e.g., by HPLC, %) | Enter Value |
| Melting Point (°C) | Enter Value |
| ¹H NMR (ppm) | Enter Spectral Data |
| ¹³C NMR (ppm) | Enter Spectral Data |
| Mass Spectrometry (m/z) | Enter Value |
Table 2: Hypothetical Quantitative Data for the Synthesis of a Phenylacetamide Derivative
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight ( g/mol ) | 372.83 |
| Amount (g) | Enter Value |
| Moles (mol) | Enter Value |
| Amine Reagent | Enter Name |
| Molecular Weight ( g/mol ) | Enter Value |
| Amount (g) | Enter Value |
| Moles (mol) | Enter Value |
| Product | Enter Name of Amide |
| Molecular Weight ( g/mol ) | Calculate Value |
| Theoretical Yield (g) | Calculate Value |
| Actual Yield (g) | Enter Value |
| Yield (%) | Calculate Value |
| Purity (e.g., by HPLC, %) | Enter Value |
| Melting Point (°C) | Enter Value |
| ¹H NMR (ppm) | Enter Spectral Data |
| Mass Spectrometry (m/z) | Enter Value |
Visualizations
Caption: Proposed synthetic pathway for this compound and its potential derivatizations.
Application Notes and Protocols: 2-(2,4,6-Tribromophenyl)acetic Acid in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 2-(2,4,6-Tribromophenyl)acetic acid as a candidate molecule in the field of agrochemical development. Due to its structural similarity to known auxinic herbicides, this document outlines its hypothesized mode of action, protocols for its synthesis and biological evaluation, and illustrative data for its potential herbicidal and plant growth regulatory activities.
Introduction and Hypothesized Mode of Action
This compound is a halogenated derivative of phenylacetic acid. Its chemical structure suggests a potential for bioactivity as a plant growth regulator, specifically as a synthetic auxin mimic. Natural auxins, such as indole-3-acetic acid (IAA), are crucial for various plant development processes, including cell elongation, division, and differentiation. Synthetic auxins, like 2,4-Dichlorophenoxyacetic acid (2,4-D), are widely used as herbicides that induce uncontrolled growth in susceptible plants, leading to their demise.
We hypothesize that this compound acts as an auxin mimic. At low concentrations, it may promote growth, while at higher concentrations, it is expected to exhibit herbicidal effects by overstimulating auxin-mediated signaling pathways. This overstimulation disrupts normal plant development, causing epinasty, stem twisting, and ultimately, plant death.
The proposed molecular mechanism involves the compound binding to the TIR1/AFB family of F-box proteins, which are auxin co-receptors. This binding stabilizes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins. The degradation of these repressors allows for the activation of Auxin Response Factors (ARFs), which in turn regulate the transcription of auxin-responsive genes, leading to the observed physiological effects.
Signaling Pathway Diagram
Application Notes: 2-(2,4,6-Tribromophenyl)acetic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4,6-Tribromophenyl)acetic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a tribrominated phenyl ring attached to an acetic acid moiety, offers multiple reactive sites for synthetic transformations. The sterically hindered and electron-deficient nature of the aromatic ring, combined with the reactivity of the carboxylic acid group, makes it a unique starting material for the synthesis of complex molecules. While direct literature on its broad application is limited, its chemical functionalities suggest significant potential as a building block in the synthesis of novel heterocyclic compounds and potential bioactive molecules. These notes propose several synthetic applications based on established organic chemistry principles.
Proposed Applications in Organic Synthesis
The carboxylic acid group of this compound can be readily converted into a more reactive acyl chloride. This intermediate, 2-(2,4,6-Tribromophenyl)acetyl chloride, serves as a versatile precursor for the synthesis of a variety of derivatives, including amides and esters. Furthermore, the core structure is suitable for intramolecular cyclization reactions to form heterocyclic systems like quinolinones and can be elaborated to construct other heterocycles such as isoxazoles.
Synthesis of 2-(2,4,6-Tribromophenyl)acetyl Chloride
The conversion of the carboxylic acid to the acyl chloride is a crucial first step to enhance its reactivity. This can be achieved by reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂).
Experimental Protocol: Preparation of 2-(2,4,6-Tribromophenyl)acetyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq).
-
Heat the reaction mixture to reflux (approximately 75-80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the excess thionyl chloride under reduced pressure.
-
The resulting crude 2-(2,4,6-Tribromophenyl)acetyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.
Logical Workflow for Acyl Chloride Synthesis
Caption: Synthesis of the reactive acyl chloride intermediate.
Synthesis of Amides and Esters
The prepared 2-(2,4,6-Tribromophenyl)acetyl chloride can readily react with various nucleophiles, such as amines and alcohols, to form the corresponding amides and esters. These derivatives could be explored for their biological activities or used as intermediates in further synthetic steps.
Experimental Protocol: General Procedure for Amide Synthesis
-
Dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-(2,4,6-Tribromophenyl)acetyl chloride (1.0 eq) in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Experimental Protocol: General Procedure for Ester Synthesis
-
Dissolve the desired alcohol (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the mixture to 0 °C.
-
Slowly add 2-(2,4,6-Tribromophenyl)acetyl chloride (1.0 eq) to the solution.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
After the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude ester by column chromatography.
| Product Type | Nucleophile | Base | Solvent | Typical Reaction Time | Typical Yield (%) |
| Amide | Primary/Secondary Amine | Triethylamine | Dichloromethane | 2-16 h | 70-95% |
| Ester | Primary/Secondary Alcohol | Pyridine | Dichloromethane | 2-12 h | 75-90% |
Table 1: Hypothetical reaction conditions and yields for the synthesis of amides and esters from 2-(2,4,6-Tribromophenyl)acetyl chloride.
Workflow for Amide and Ester Synthesis
Caption: Proposed synthesis of amide and ester derivatives.
Proposed Synthesis of Quinolino-4-ones
Quinolone scaffolds are prevalent in many biologically active compounds. A plausible route to a tribromophenyl-substituted quinolin-4-one would involve the condensation of an aniline with a β-keto ester derived from this compound, followed by a thermal cyclization (Conrad-Limpach-Knorr synthesis).
Experimental Protocol: Synthesis of Ethyl 2-(2,4,6-tribromobenzyl)-3-oxobutanoate
-
In a three-necked flask, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in anhydrous ethanol.
-
Add ethyl acetoacetate (1.0 eq) dropwise to the sodium ethoxide solution at 0 °C.
-
Stir the mixture for 30 minutes, then add 2-(2,4,6-Tribromophenyl)acetyl chloride (1.0 eq) dropwise.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Neutralize the reaction with a dilute acid and extract the product with ether.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude β-keto ester.
Experimental Protocol: Synthesis of 2-(2,4,6-Tribromobenzyl)-3-methylquinolin-4(1H)-one
-
Mix the crude ethyl 2-(2,4,6-tribromobenzyl)-3-oxobutanoate (1.0 eq) with aniline (1.1 eq).
-
Heat the mixture at 140-150 °C for 1-2 hours to form the enamine intermediate.
-
Add the enamine to a high-boiling point solvent like Dowtherm A and heat to 250 °C for 15-30 minutes to effect cyclization.
-
Cool the reaction mixture and dilute with an organic solvent (e.g., ethyl acetate).
-
Collect the precipitated product by filtration and purify by recrystallization.
| Step | Reactants | Reagents/Conditions | Product | Typical Yield (%) |
| 1 | Ethyl acetoacetate, 2-(2,4,6-Tribromophenyl)acetyl chloride | Sodium ethoxide, Ethanol | Ethyl 2-(2,4,6-tribromobenzyl)-3-oxobutanoate | 60-75% |
| 2 | β-keto ester, Aniline | 140-150 °C, then 250 °C in Dowtherm A | 2-(2,4,6-Tribromobenzyl)-3-methylquinolin-4(1H)-one | 50-70% |
Table 2: Hypothetical reaction scheme for the synthesis of a quinolin-4-one derivative.
Workflow for Quinolone Synthesis
Caption: Proposed multi-step synthesis of a quinolin-4-one.
Proposed Synthesis of Isoxazoles
Isoxazoles are another important class of heterocycles with diverse biological activities. A potential route to a tribromophenyl-substituted isoxazole involves the reaction of a β-keto ester, derived from our starting material, with hydroxylamine.
Experimental Protocol: Synthesis of 5-(2,4,6-Tribromobenzyl)-3-methylisoxazole
-
Prepare the β-keto ester, ethyl 2-(2,4,6-tribromobenzyl)-3-oxobutanoate, as described in the quinolinone synthesis.
-
Dissolve the β-keto ester (1.0 eq) in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and a base (e.g., sodium acetate, 1.5 eq).
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the isoxazole derivative.
| Reactants | Reagents/Conditions | Product | Typical Yield (%) |
| Ethyl 2-(2,4,6-tribromobenzyl)-3-oxobutanoate, Hydroxylamine HCl | Sodium acetate, Ethanol, Reflux | 5-(2,4,6-Tribromobenzyl)-3-methylisoxazole | 55-75% |
Table 3: Hypothetical reaction for the synthesis of an isoxazole derivative.
Workflow for Isoxazole Synthesis
Caption: Proposed cyclocondensation to form an isoxazole.
Conclusion
This compound represents a promising, yet underexplored, building block for organic synthesis. The protocols and workflows outlined in these application notes provide a conceptual framework for its utilization in the synthesis of a variety of potentially valuable molecules. The presence of the tribromophenyl moiety is expected to impart unique physicochemical properties to the resulting compounds, which may be of interest in medicinal chemistry and materials science. Further research is warranted to explore and validate these proposed synthetic pathways.
Application Notes and Protocols: Investigating Antimicrobial Properties of 2-(2,4,6-Tribromophenyl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential antimicrobial properties of 2-(2,4,6-tribromophenyl)acetic acid and its derivatives. This document includes a summary of the antimicrobial activity of structurally related brominated compounds, detailed experimental protocols for antimicrobial susceptibility testing, and visualizations of experimental workflows and potential mechanisms of action.
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Brominated organic compounds have demonstrated a range of biological activities, including antimicrobial effects.[1][2][3] The presence of bromine atoms can significantly influence the antimicrobial properties of a molecule.[2][4] This document focuses on the potential of this compound derivatives as a class of antimicrobial agents. While specific data on this exact compound is limited in publicly available literature, this document compiles relevant information on similar brominated molecules to guide future research. A study on 2,4,6-Tribromoaniline, a related compound, has shown antibacterial action against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[5]
Data Presentation: Antimicrobial Activity of Brominated Compounds
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various brominated compounds against different microbial strains, providing a reference for the potential efficacy of this compound derivatives. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[6][7]
| Compound/Derivative | Test Organism | MIC Range (µg/mL) | Reference |
| 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol | Gram-positive bacteria (including MRSA and VRE) | 0.117–2.5 | [8] |
| 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol | Gram-negative bacteria (K. pneumoniae, S. flexneri, S. typhi) | 0.5–2 | [8] |
| Brominated Alboflavusins (Compounds 1 and 2) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1-4 | [9] |
| 3-bromo-2,6-dihydroxyacetophenone (Compound 2) | Staphylococcus aureus and MRSA | Not specified, but showed good activity | [3] |
| 2,4,6-substituted-S-triazine derivatives | Various pathogenic bacteria and fungi | 6.25-25 | [10] |
| 6-bromo-8-nitroflavone | E. faecalis, S. aureus, E. coli, C. albicans | Showed inhibitory effect | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible research. The following are standard protocols for determining the antimicrobial susceptibility of novel compounds.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a substance that prevents visible growth of a bacterium.[6][11][12]
Materials:
-
96-well microtiter plates[13]
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)[14]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[15]
-
Sterile 0.85% saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader[16]
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.[6] The concentration range should be selected based on expected activity.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[7] This can be determined visually or by using a microplate reader to measure optical density.
-
Protocol 2: Agar Disk Diffusion Method
This method is a widely used qualitative test to determine the susceptibility of bacteria to an antimicrobial agent.[12][13]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks
-
Test compound solution
-
Bacterial strains
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of the test compound solution.
-
Place the impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is proportional to the susceptibility of the organism to the compound.
-
Visualizations
Diagram 1: Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Diagram 2: Potential Mechanism of Action - DNA Gyrase Inhibition
In silico studies of other bromo-organic molecules suggest that they may act by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[1]
Caption: Hypothetical inhibition of DNA gyrase by a test compound.
Conclusion
While direct experimental data on the antimicrobial properties of this compound derivatives are not yet widely available, the information on related brominated compounds suggests that this chemical class holds promise for the development of new antimicrobial agents. The provided protocols offer a standardized approach for the systematic evaluation of these compounds. Further research, including synthesis of a derivative library and comprehensive antimicrobial screening, is warranted to fully elucidate the potential of this compound class in addressing the challenge of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. litfl.com [litfl.com]
- 8. Antibacterial Activity of 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Brominated Alboflavusins With Anti-MRSA Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Determination of Halogenated Acetic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of halogenated acetic acids (HAAs), a class of disinfection byproducts (DBPs) formed during water treatment processes that are of significant environmental and health concern. The following sections outline the most common and robust analytical methods, including Gas Chromatography (GC), Ion Chromatography (IC), and Liquid Chromatography (LC) based techniques.
Introduction to Halogenated Acetic Acids (HAAs)
Halogenated acetic acids are formed when disinfectants like chlorine react with natural organic matter present in water sources.[1] Some HAAs are regulated by environmental agencies due to their potential carcinogenicity.[2][3] The nine most commonly monitored HAAs (HAA9) include monochloroacetic acid (MCAA), dichloroacetic acid (DCAA), trichloroacetic acid (TCAA), monobromoacetic acid (MBAA), dibromoacetic acid (DBAA), bromochloroacetic acid (BCAA), bromodichloroacetic acid (BDCAA), chlorodibromoacetic acid (CDBAA), and tribromoacetic acid (TBAA).[4] Of these, a subset of five (HAA5: MCAA, DCAA, TCAA, MBAA, DBAA) are often regulated as a group.[1] Accurate and sensitive analytical methods are crucial for monitoring their levels in drinking water and other environmental samples.
Analytical Methodologies
The primary analytical techniques for HAA determination involve chromatography coupled with sensitive detection methods. The choice of method often depends on the specific HAAs of interest, the sample matrix, required detection limits, and available instrumentation.
Gas Chromatography (GC) Methods
Gas chromatography is a well-established technique for HAA analysis, often mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[3][5] Due to the high polarity and low volatility of HAAs, a derivatization step is necessary to convert them into more volatile esters prior to GC analysis.[6][7]
Common Derivatization Agents:
-
Acidified Methanol: This reagent converts HAAs to their methyl esters.[2] It is a widely used and effective method.[8]
-
Diazomethane: While effective, diazomethane is a hazardous and potentially explosive reagent, requiring special handling precautions.[8]
-
Pentafluorobenzyl bromide (PFBBr): This reagent forms fluorinated derivatives, which are highly responsive to electron capture detection.[6]
Detection Methods:
-
Electron Capture Detector (ECD): GC-ECD is highly sensitive to halogenated compounds and is the basis for EPA Methods 552.2 and 552.3.[2][8]
-
Mass Spectrometry (MS): GC-MS provides definitive identification and quantification of HAAs and can help to resolve co-eluting peaks.[2]
This protocol outlines a common procedure for the analysis of nine HAAs in drinking water.
1. Sample Preparation and Extraction:
- Collect water samples in amber glass bottles and add a quenching agent (e.g., ammonium chloride) to stop any further HAA formation.[9]
- Acidify a 40 mL water sample to a pH < 0.5 with sulfuric acid.[10]
- Add an internal standard and a surrogate standard to the sample.[10]
- Perform a liquid-liquid extraction (LLE) by adding 2 mL of methyl tert-butyl ether (MTBE) and shaking vigorously.[10]
- Allow the phases to separate and collect the MTBE (upper) layer.[10]
2. Derivatization:
- To the collected MTBE extract, add acidic methanol.[11]
- Heat the mixture in a water bath at 50°C for 30 minutes to facilitate the esterification of HAAs to their methyl esters.[11]
- After cooling, add a sodium sulfate solution to remove excess water.[4]
- Neutralize the extract with a saturated sodium bicarbonate solution.[4]
3. GC-ECD Analysis:
- Inject an aliquot of the final MTBE extract into the GC-ECD system.
- GC Column: A common choice is a DB-35ms Ultra Inert or DB-XLB column.[4]
- Carrier Gas: Helium or hydrogen can be used.[3]
- Temperature Program: An optimized temperature gradient is used to separate the HAA methyl esters.
- Detector: Electron Capture Detector.
4. Quantification:
- Quantification is performed using a procedural standard calibration, where calibration standards are subjected to the same extraction and derivatization procedure as the samples.[4][10]
GC-ECD Workflow for HAA Analysis
Ion Chromatography (IC) Methods
Ion chromatography coupled with tandem mass spectrometry (IC-MS/MS) has emerged as a powerful alternative to GC methods.[12] A significant advantage of this technique is the ability to perform direct aqueous injection without the need for derivatization, which simplifies sample preparation and reduces analysis time.[13][14] EPA Method 557 is a widely adopted IC-MS/MS method for HAA analysis.[13]
This protocol describes the direct analysis of HAAs in drinking water.
1. Sample Preparation:
- Collect water samples and quench any residual chlorine with a suitable agent like ammonium chloride.[9]
- Samples can often be injected directly after filtration through a 0.22 µm filter to remove particulate matter.
- An internal standard is added to the sample prior to analysis.[9]
2. IC-MS/MS Analysis:
- Inject the prepared sample into the IC-MS/MS system.
- IC Column: Anion-exchange columns like the IonPac AS19 or AS24 are commonly used.[1][15]
- Eluent: A hydroxide gradient is typically used for the separation of HAAs.[1]
- Suppressor: An electrolytically regenerated suppressor is used to reduce the background conductivity of the eluent before it enters the mass spectrometer.[16]
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode is used for detection.[1][13]
- Detection Mode: Selected Reaction Monitoring (SRM) is used for high selectivity and sensitivity.
3. Quantification:
- Quantification is achieved using an internal standard calibration method.
IC-MS/MS Workflow for HAA Analysis
Liquid Chromatography (LC) Methods
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS) are also highly effective for HAA analysis.[17][18] Similar to IC-MS/MS, these methods often allow for direct injection of aqueous samples, offering high throughput and sensitivity.[19]
This protocol provides a general procedure for the analysis of HAAs using LC-MS/MS.
1. Sample Preparation:
- Sample preparation is minimal and typically involves quenching residual chlorine and filtering the sample through a 0.22 µm filter.[19]
- An internal standard is added prior to analysis.[9]
2. LC-MS/MS Analysis:
- Inject the prepared sample into the LC-MS/MS system.
- LC Column: Reversed-phase columns, such as a C8 or a specialized HAA column, are often used.[20][21]
- Mobile Phase: A gradient elution with a mixture of an aqueous solution (often containing a weak acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.[20]
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode is used.[19]
- Detection Mode: Selected Reaction Monitoring (SRM) provides high selectivity and low detection limits.
3. Quantification:
- An internal standard calibration method is used for accurate quantification.
LC-MS/MS Logical Relationship
Quantitative Data Summary
The following tables summarize typical performance data for the different analytical methods.
Table 1: Comparison of GC-based Methods for HAA Analysis
| Parameter | GC-ECD (EPA 552.3) | GC-MS |
| Derivatization | Required (e.g., with acidic methanol) | Required (e.g., with acidic methanol) |
| Sample Prep | Liquid-Liquid Extraction | Liquid-Liquid or Solid-Phase Extraction |
| Method Detection Limit (MDL) | Generally < 1 µg/L for most HAAs | < 1 µg/L for all nine HAAs and dalapon[2] |
| Spiking Recovery | 82.5–116.5%[4] | 73 to 165%[2] |
| Key Advantages | High sensitivity for halogenated compounds, established regulatory method. | High selectivity and definitive identification. Cleaner baselines with fewer interferences compared to GC-ECD.[2] |
| Key Disadvantages | Prone to operational errors due to complex sample preparation.[22] | Can be less sensitive than GC-ECD for some compounds.[8] |
Table 2: Comparison of IC-MS/MS and LC-MS/MS Methods for HAA Analysis
| Parameter | IC-MS/MS (EPA 557) | LC-MS/MS |
| Derivatization | Not required (direct injection)[14] | Not required (direct injection)[19] |
| Sample Prep | Minimal (filtration) | Minimal (filtration)[19] |
| Method Detection Limit (LOD) | 2.50 µg/L for DCAA and 3.75 µg/L for TCAA in one study.[15] Generally 0.003 to 0.04 µg/L in another.[9] | 0.16 to 0.99 µg/L for most HAAs. |
| Limits of Quantitation (LOQ) | 0.5 µg/L to 1.7 µg/L for regulated HAAs.[18] | - |
| Run Time | Can be longer due to the need to separate from matrix ions.[16] | Can be very fast, with separations in under 8 minutes.[9] |
| Key Advantages | Direct injection, high throughput, reduced sample preparation.[14] | Fast analysis, high sensitivity and selectivity, minimal sample prep.[9][19] |
| Key Disadvantages | Can be affected by high concentrations of matrix ions.[22] | Potential for matrix effects (ion suppression/enhancement).[17][21] |
Conclusion
The choice of an analytical method for the determination of halogenated acetic acids depends on various factors, including regulatory requirements, desired sensitivity, sample throughput, and available instrumentation. GC-based methods, particularly GC-ECD, are well-established and widely used for regulatory compliance, although they require a laborious derivatization step.[22] IC-MS/MS and LC-MS/MS methods offer significant advantages in terms of simplified sample preparation (direct injection) and high throughput, making them increasingly popular for routine monitoring and research applications.[14][19] The detailed protocols and comparative data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to select and implement the most appropriate method for their specific needs.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Analyzing haloacetic acids using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. agilent.com [agilent.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Techniques and methods for the determination of haloacetic acids in potable water - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 9. agilent.com [agilent.com]
- 10. Method of Analysis at the U.S. Geological Survey California Water Science Center, Sacramento Laboratory â Determination of Haloacetic Acid Formation Potential, Method Validation, and Quality-Control Practices - Method of Analysis of Haloacetic Acid Formation Potential [pubs.usgs.gov]
- 11. scispace.com [scispace.com]
- 12. metrohm.com [metrohm.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. [Determination of five halogenated acetic acids in water using ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Optimized chromatographic conditions for separation of halogenated acetic acids by ultra-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sciex.com [sciex.com]
- 20. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Application Note: GC-MS Analysis of 2-(2,4,6-Tribromophenyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable protocol for the qualitative and quantitative analysis of 2-(2,4,6-Tribromophenyl)acetic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the target analyte, an essential derivatization step is incorporated to ensure amenability to GC analysis. This method is suitable for the analysis of the compound in various sample matrices, provided appropriate sample preparation is performed.
Introduction
This compound is a brominated aromatic compound of interest in various fields, including environmental analysis and as a potential intermediate in pharmaceutical synthesis. Accurate and sensitive quantification is crucial for its characterization and monitoring. Gas chromatography coupled with mass spectrometry offers high selectivity and sensitivity for the analysis of volatile and semi-volatile organic compounds. However, direct analysis of polar carboxylic acids like this compound by GC-MS is challenging due to their low volatility and potential for thermal degradation in the injector port. To overcome these limitations, a derivatization step is employed to convert the carboxylic acid group into a less polar and more volatile ester. This protocol outlines a complete workflow from sample preparation and derivatization to GC-MS analysis and data interpretation.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique will depend on the sample matrix. The goal is to extract this compound into a volatile organic solvent suitable for GC-MS analysis and free of interfering matrix components.[1][2] Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used for sample cleanup and concentration.[2][3]
Liquid-Liquid Extraction (LLE) Protocol:
-
Acidify the aqueous sample to a pH of approximately 2 using a suitable acid (e.g., HCl) to ensure the analyte is in its protonated form.
-
Transfer a known volume of the acidified sample to a separatory funnel.
-
Add an appropriate volume of a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction process two more times with fresh organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract and concentrate it to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
Derivatization: Esterification
To enhance volatility for GC-MS analysis, the carboxylic acid group of this compound must be derivatized.[4][5] Esterification is a common and effective method.[6]
Methanolysis Protocol (using BF₃-Methanol):
-
To the concentrated sample extract (in a GC vial), add 200 µL of 14% Boron Trifluoride-Methanol (BF₃-Methanol) solution.
-
Add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water.
-
Vortex the mixture for 30 seconds.
-
Allow the layers to separate and carefully transfer the upper hexane layer containing the derivatized analyte to a clean GC vial for analysis.
GC-MS Analysis
Instrumentation:
A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
GC Conditions:
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 100°C, hold for 2 minRamp: 15°C/min to 300°CHold: 5 min |
MS Conditions:
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Mode | Full Scan (m/z 50-500) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative analysis should be performed using a calibration curve prepared from standards of derivatized this compound. The table below summarizes the expected quantitative data to be generated.
| Parameter | Description | Expected Value/Range |
| Retention Time (RT) | The time taken for the derivatized analyte to elute from the GC column. | To be determined experimentally |
| Characteristic Ions (m/z) | Key mass-to-charge ratios for identification and quantification in SIM mode. The tribrominated structure will exhibit a characteristic isotopic pattern. | To be determined experimentally. Expect a molecular ion cluster and fragments showing loss of the ester group and characteristic bromine isotopic patterns. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | To be determined experimentally |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | To be determined experimentally |
| Linear Range | The concentration range over which the instrument response is proportional to the analyte concentration. | e.g., 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | A measure of the linearity of the calibration curve. | > 0.995 |
Mandatory Visualization
Caption: Workflow for GC-MS analysis of this compound.
References
Application Notes & Protocols: HPLC Purification of Substituted Phenylacetic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Substituted phenylacetic acids (PAAs) are a critical class of compounds, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their purity is paramount for the efficacy and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis and purification of these compounds. This document provides detailed protocols and application notes for both achiral and chiral HPLC purification of substituted phenylacetic acids.
Part 1: Achiral Purification by Reverse-Phase HPLC
Reverse-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. It is the most common mode of HPLC and is well-suited for the purification of phenylacetic acids from less polar or more polar impurities. A C18 (octadecyl) stationary phase is frequently used, and the mobile phase typically consists of a mixture of water and a less polar organic solvent like acetonitrile or methanol, often with an acid modifier to suppress the ionization of the carboxylic acid group.
Experimental Protocol 1: General Isocratic RP-HPLC Method
This protocol outlines a general-purpose isocratic method for the analysis and purification of phenylacetic acid and its simple substituted derivatives.
-
Column: Ascentis® C18, 15 cm x 4.6 mm I.D., 5 µm particles or equivalent.
-
Mobile Phase: A mixture of aqueous 20 mM phosphoric acid and acetonitrile (75:25 v/v). For LC-MS compatibility, phosphoric acid can be replaced with 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV absorbance at 215 nm or 220 nm.[2]
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in a solvent mixture similar to the mobile phase, for example, water:acetonitrile:methanol (75:20:5 v/v) to a concentration of approximately 1 mg/mL.[3] Filter the sample through a 0.22 µm syringe filter before injection.[3]
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the prepared sample. c. Monitor the chromatogram and collect the fraction corresponding to the target phenylacetic acid derivative. d. For preparative scale, the method can be scaled up by increasing the column diameter and flow rate.[1]
Data Presentation: HPLC Conditions for Phenylacetic Acids
The following table summarizes typical starting conditions for the RP-HPLC analysis of phenylacetic acids.
| Parameter | Condition 1 | Condition 2 | Condition 3 (Phenolic Acids) |
| Column | Ascentis® C18 (15 cm x 4.6 mm, 5 µm) | Newcrom R1[1] | Shim-pack C18 (250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | 75:25 (v/v) 20 mM H₃PO₄ : Acetonitrile | Acetonitrile, Water, Phosphoric Acid[1] | 20:80 (v/v) Methanol : Water with 0.2% H₃PO₄[2] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min[2] |
| Temperature | 35 °C | - | 28 °C[2] |
| Detection | UV, 215 nm | UV or MS[1] | UV, 220 nm[2] |
Visualization: General HPLC Purification Workflow
References
Application Notes and Protocols for the Derivatization of 2-(2,4,6-Tribromophenyl)acetic acid for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4,6-Tribromophenyl)acetic acid is a compound of interest in various fields, including environmental monitoring and drug development, often arising as a metabolite of larger brominated compounds such as flame retardants. Due to its polarity and potential for thermal degradation, direct analysis by gas chromatography (GC) can be challenging. Derivatization is a crucial step to enhance its volatility and thermal stability, enabling sensitive and robust analysis by GC-Mass Spectrometry (GC-MS). Alternatively, for analysis by High-Performance Liquid Chromatography (HPLC), derivatization can be employed to introduce a fluorescent tag, significantly improving detection limits.
These application notes provide detailed protocols for the two most common and effective derivatization techniques for this compound: methylation to form the methyl ester for GC-MS analysis, and silylation to form the trimethylsilyl (TMS) ester, also for GC-MS analysis. A conceptual protocol for fluorescent derivatization for HPLC analysis is also presented.
Derivatization Strategies for this compound
The primary goal of derivatization for this analyte is to convert the polar carboxylic acid group into a less polar, more volatile ester. This improves chromatographic peak shape, reduces tailing, and enhances sensitivity.
Caption: Derivatization pathways for this compound analysis.
Protocol 1: Methylation using Diazomethane for GC-MS Analysis
Methylation is a highly effective method for converting carboxylic acids to their corresponding methyl esters. Diazomethane is a very efficient methylating agent, reacting rapidly and cleanly at room temperature.[1][2] However, it is also toxic and potentially explosive, requiring experienced personnel and specific safety precautions. A safer alternative is using trimethylsilyldiazomethane (TMS-diazomethane).
Experimental Workflow:
Caption: Workflow for methylation of this compound with diazomethane.
Detailed Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the sample containing this compound into a vial. Dissolve the sample in a suitable solvent mixture, such as 2 mL of diethyl ether and 0.5 mL of methanol.
-
Derivatization: Cool the vial in an ice bath (0°C). Add a freshly prepared ethereal solution of diazomethane dropwise while stirring until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Reaction: Allow the reaction mixture to stand at 0°C for 5-10 minutes.
-
Quenching: Carefully add a few drops of 10% acetic acid in diethyl ether to quench any unreacted diazomethane. The yellow color should disappear.
-
Solvent Removal: Remove the solvent under a gentle stream of dry nitrogen.
-
Reconstitution and Analysis: Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
Quantitative Data (Typical Performance):
| Parameter | Value | Reference |
| Reaction Yield | > 95% | [3] |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | General performance for similar compounds |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL | General performance for similar compounds |
| Linearity (R²) | > 0.99 | General performance for similar compounds |
Protocol 2: Silylation using BSTFA for GC-MS Analysis
Silylation is a versatile and widely used derivatization technique for GC analysis.[4][5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating agent that reacts with active hydrogens in carboxylic acids to form thermally stable trimethylsilyl (TMS) esters. The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of BSTFA.[6]
Experimental Workflow:
Caption: Workflow for silylation of this compound with BSTFA.
Detailed Protocol:
-
Sample Preparation: Place 1-10 mg of the dried sample containing this compound into a reaction vial.[4] If the sample is in an aqueous solution, evaporate it to complete dryness.
-
Derivatization: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA (with 1% TMCS as a catalyst) to the vial.[5]
-
Reaction: Tightly cap the vial and heat it in a heating block or oven at 60-70°C for 20-30 minutes to ensure complete derivatization.[4]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS.
Quantitative Data (Typical Performance):
| Parameter | Value | Reference |
| Reaction Yield | Quantitative | [5] |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | General performance for similar compounds |
| Limit of Quantification (LOQ) | 0.15 - 1.5 ng/mL | General performance for similar compounds |
| Linearity (R²) | > 0.99 | General performance for similar compounds |
Protocol 3: Fluorescent Derivatization for HPLC Analysis (Conceptual)
For HPLC analysis, derivatization with a fluorescent reagent can significantly enhance detection sensitivity and selectivity.[7] A common approach for carboxylic acids is to use a fluorescent labeling agent that reacts with the carboxyl group. One such example is the use of 6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide (DMEQ-hydrazide) in the presence of a coupling agent.[8]
Experimental Workflow (Conceptual):
Caption: Conceptual workflow for fluorescent derivatization for HPLC analysis.
Detailed Protocol (Conceptual, based on similar compounds):
-
Sample Preparation: Prepare a solution of the sample containing this compound in a suitable buffer.
-
Derivatization Reaction: To an aliquot of the sample solution, add the fluorescent hydrazide reagent (e.g., DMEQ-hydrazide), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), and a catalyst like pyridine.[8]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a sufficient time to ensure complete reaction.[8]
-
Analysis: Inject an aliquot of the reaction mixture directly into the HPLC system equipped with a fluorescence detector. The excitation and emission wavelengths will depend on the specific fluorescent tag used. For DMEQ-hydrazide derivatives, typical wavelengths are around 367 nm for excitation and 445 nm for emission.[8]
Quantitative Data (Expected Performance based on similar analytes):
| Parameter | Value | Reference |
| Reaction Yield | High (often quantitative) | [8] |
| Limit of Detection (LOD) | femtomole to picomole range | [8] |
| Limit of Quantification (LOQ) | femtomole to picomole range | [8] |
| Linearity (R²) | > 0.999 | [9] |
Summary of Quantitative Data
| Derivatization Method | Analytical Technique | Typical Yield | Typical LOD | Typical LOQ | Typical Linearity (R²) |
| Methylation (Diazomethane) | GC-MS | > 95% | 0.1 - 1 ng/mL | 0.3 - 3 ng/mL | > 0.99 |
| Silylation (BSTFA) | GC-MS | Quantitative | 0.05 - 0.5 ng/mL | 0.15 - 1.5 ng/mL | > 0.99 |
| Fluorescent Derivatization | HPLC-FLD | High | fmol - pmol range | fmol - pmol range | > 0.999 |
Conclusion
The choice of derivatization method for this compound depends on the analytical instrumentation available and the required sensitivity. For GC-MS analysis, both methylation and silylation are excellent choices, providing high yields and enabling sensitive detection. Silylation with BSTFA is generally considered safer and more straightforward than methylation with diazomethane. For ultra-trace analysis using HPLC, derivatization with a fluorescent tag offers superior sensitivity. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully derivatize and quantify this compound in various sample matrices. Method validation should always be performed in the specific matrix of interest to ensure data quality and reliability.[10][11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. web.gps.caltech.edu [web.gps.caltech.edu]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. impactfactor.org [impactfactor.org]
- 12. mdpi.com [mdpi.com]
- 13. ijpsr.com [ijpsr.com]
Application Notes & Protocols: Mechanism of Action Studies of Halogenated Phenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the known mechanisms of action for halogenated phenylacetic acids and their derivatives. The information is compiled to assist researchers in designing experiments, interpreting data, and developing new therapeutic agents. Detailed protocols for key assays are provided, along with data summaries and visual representations of relevant pathways.
Inhibition of Cyclooxygenase (COX) Enzymes
Halogenated phenylacetic acids and structurally similar compounds, such as diclofenac and fenamic acids, are known for their anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] The inhibition can be complex, with some compounds demonstrating selectivity for COX-2 and substrate-selective inhibition, meaning they are more potent against the oxygenation of endocannabinoids (like 2-arachidonoylglycerol) than arachidonic acid.[1][3] The mechanism can involve rapid, reversible binding to the enzyme's active site or, in some cases, irreversible inhibition through the formation of adducts, particularly with COX-2.[1][2]
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Data Presentation: COX Enzyme Inhibition
The following table summarizes the in vitro inhibitory activity of representative phenylacetic acid derivatives against COX-1, COX-2, and 5-lipoxygenase (5-LOX).
| Compound Class | Target Enzyme | % Inhibition or IC₅₀ | Reference |
| N-substituted 1,2-dihydropyrid-2-one derivatives of phenylacetic acid | COX-1 | Data available | [4] |
| N-substituted 1,2-dihydropyrid-2-one derivatives of phenylacetic acid | COX-2 | Data available | [4] |
| N-substituted 1,2-dihydropyrid-2-one derivatives of phenylacetic acid | 5-LOX | Data available | [4] |
| Flufenamic Acid | huCOX-2 | Substrate-selective | [1] |
| Mefenamic Acid | huCOX-2 | Substrate-selective | [1] |
| Tolfenamic Acid | huCOX-2 | Substrate-selective | [1] |
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method for measuring the inhibition of COX-1 and COX-2 activity.
1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a halogenated phenylacetic acid against purified COX-1 and COX-2 enzymes.
2. Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme.
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme cofactor.
-
Substrate: Arachidonic Acid.
-
Test Compounds: Halogenated phenylacetic acids dissolved in a suitable solvent (e.g., DMSO).
-
Detection Reagent: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 590-620 nm.
3. Method:
-
Prepare the enzyme by diluting purified COX-1 or COX-2 in the assay buffer. Add heme to the final required concentration.
-
In a 96-well plate, add assay buffer, the enzyme-heme mixture, and the test compound at various concentrations. Include wells for a no-inhibitor control and a background control (no enzyme).
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells except the background control.
-
Immediately add the colorimetric substrate (TMPD). TMPD is oxidized during the reduction of PGG2 to PGH2, producing a colored product.
-
Read the absorbance of the plate at 590 nm every minute for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Antimicrobial and Antibiofilm Activity
Phenylacetic acid (PAA) and its halogenated derivatives exhibit significant antimicrobial properties.[5][6] Studies on Agrobacterium tumefaciens and Acinetobacter baumannii have elucidated a multi-pronged mechanism.[6][7] The primary mode of action involves disrupting the integrity of the bacterial cell membrane, leading to the leakage of essential intracellular components like nucleic acids and proteins.[6] Furthermore, these compounds can interfere with cellular energy metabolism by inhibiting key enzymes in the tricarboxylic acid (TCA) cycle, such as malate dehydrogenase (MDH) and succinate dehydrogenase (SDH).[6] In some pathogens, the PAA catabolic pathway is linked to stress responses; using a non-metabolizable analog like 4-fluoro-PAA can revert antibiotic resistance phenotypes and inhibit biofilm formation.[7]
Caption: Antimicrobial Mechanism of Phenylacetic Acids.
Data Presentation: Antimicrobial Activity
This table presents data on the effects of Phenylacetic Acid (PAA) on key metabolic enzymes in A. tumefaciens.
| Treatment Group | MDH Activity (U/mg prot) | SDH Activity (U/mg prot) | Reference |
| Control (Untreated) | Baseline Level | Baseline Level | [6] |
| PAA-Treated | Significantly Reduced | Significantly Reduced | [6] |
| Chloramphenicol | Significantly Reduced | Significantly Reduced | [6] |
Protocol: Bacterial Cell Membrane Integrity Assay (Nucleic Acid Leakage)
This protocol measures the release of nucleic acids from bacteria as an indicator of membrane damage.[6]
1. Objective: To quantify the damage to the bacterial cell membrane caused by a halogenated phenylacetic acid by measuring the absorbance of leaked nucleic acids at 260 nm.
2. Materials:
-
Bacterial strain of interest (e.g., A. tumefaciens T-37).
-
Appropriate liquid growth medium (e.g., Nutrient Broth).
-
Test Compound: Halogenated phenylacetic acid at its inhibitory concentration (e.g., IC₅₀).
-
Sterile saline solution (0.9% NaCl).
-
Centrifuge.
-
UV-Vis Spectrophotometer.
3. Method:
-
Grow the bacterial culture to the logarithmic phase.
-
Harvest the cells by centrifugation, wash them twice with sterile saline, and resuspend them in saline to a standardized optical density (e.g., OD₆₀₀ of 0.5).
-
Add the test compound to the bacterial suspension to achieve the desired final concentration. Use an untreated suspension as a negative control.
-
Incubate the suspensions at the optimal growth temperature (e.g., 28°C) with shaking.
-
At various time points (e.g., 0, 1, 2, 4, 6 hours), take aliquots from each suspension.
-
Centrifuge the aliquots at high speed (e.g., 10,000 x g) for 5 minutes to pellet the bacterial cells.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at 260 nm (A₂₆₀) using a spectrophotometer. The saline solution used for resuspension serves as the blank.
-
An increase in the A₂₆₀ value over time in the treated sample compared to the control indicates leakage of nucleic acids and thus, membrane damage.
Modulation of Nuclear Receptors
Certain derivatives of phenylacetic acid have been shown to interact with nuclear receptors, which are critical regulators of gene expression involved in metabolism, inflammation, and development.
-
Peroxisome Proliferator-Activated Receptors (PPARs): Phenylacetic acid derivatives have been developed as agonists for human PPARs.[8] Activation of these receptors can lead to a reduction in blood glucose and triglycerides, making them targets for metabolic diseases.[8]
-
Progesterone Receptor (PR): Steroidal derivatives incorporating halogen-substituted phenylacetic acid moieties have been synthesized as potent progesterone receptor antagonists.[9] These compounds compete with the natural ligand (progesterone) for binding to the receptor, thereby inhibiting its downstream signaling, which can affect ovulation and endometrial maturation.[9]
Caption: General Pathway for Nuclear Receptor Modulation.
Data Presentation: Progesterone Receptor Binding Affinity
The table below shows the relative binding affinities (RBAs) of several progesterone derivatives containing a phenylacetic acid substituent.
| Compound | IC₅₀ (nM) for [³H] R5020 displacement | Relative Binding Affinity (RBA, %) | Reference |
| 8a | Similar to Progesterone | 100 | [9] |
| 8f | Similar to Progesterone | 100 | [9] |
| 8c | Similar to Progesterone | 100 | [9] |
| 8e | > Progesterone | < 100 | [9] |
| 8b | > Progesterone | < 100 | [9] |
| 8d | > Progesterone | < 100 | [9] |
Protocol: Competitive Receptor Binding Assay
This protocol provides a general framework for assessing the ability of a test compound to displace a radiolabeled ligand from its receptor.
1. Objective: To determine the binding affinity (IC₅₀ and RBA) of a halogenated phenylacetic acid derivative for a specific nuclear receptor (e.g., Progesterone Receptor).
2. Materials:
-
Receptor Source: Cytosolic fraction containing the target receptor (e.g., from rabbit uteri for PR).[9]
-
Radiolabeled Ligand: A high-affinity radioactive ligand for the receptor (e.g., [³H] R5020 for PR).
-
Assay Buffer: Appropriate buffer for maintaining receptor stability (e.g., Tris-EDTA buffer).
-
Test Compound: Halogenated phenylacetic acid derivative at various concentrations.
-
Unlabeled Ligand: High concentration of the non-radioactive form of the specific ligand for determining non-specific binding.
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
Glass fiber filters and a cell harvester/filtration apparatus.
3. Method:
-
Prepare the receptor cytosol from the appropriate tissue source.
-
In reaction tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Include control tubes for:
-
Total Binding: Contains receptor and radiolabeled ligand only.
-
Non-specific Binding: Contains receptor, radiolabeled ligand, and a saturating concentration of unlabeled ligand.
-
-
Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.
-
Terminate the binding reaction by rapidly filtering the contents of each tube through a glass fiber filter using a cell harvester. The receptor-ligand complexes will be retained on the filter, while unbound ligand passes through.
-
Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each test compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. The RBA can be calculated relative to a standard compound (e.g., progesterone).
References
- 1. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of the mechanism of inhibition of cyclooxygenases by acyl-coenzyme A and acylglucuronic conjugates of ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jchps.com [jchps.com]
- 6. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,4,6-Tribromophenyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,4,6-Tribromophenyl)acetic acid. The information is presented in a question-and-answer format to directly address potential challenges in the experimental workflow.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, categorized by the reaction stage. The proposed synthetic route involves two key stages:
-
Stage 1: Synthesis of 2,4,6-Tribromoacetophenone from 2,4,6-Tribromoaniline.
-
Stage 2: Willgerodt-Kindler reaction of 2,4,6-Tribromoacetophenone to yield this compound.
Stage 1: Synthesis of 2,4,6-Tribromoacetophenone
A common route to synthesize 2,4,6-tribromoacetophenone is from 2,4,6-tribromoaniline via a diazotization reaction followed by a subsequent reaction to introduce the acetyl group.
Question: My yield of 2,4,6-tribromoacetophenone is consistently low. What are the potential causes and solutions?
Answer:
Low yields in the synthesis of 2,4,6-tribromoacetophenone from 2,4,6-tribromoaniline can stem from several factors. Below is a table summarizing potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Diazotization | Ensure the reaction temperature is maintained at 0-5 °C. Use a freshly prepared solution of sodium nitrite. Test for the presence of excess nitrous acid using starch-iodide paper. |
| Decomposition of the Diazonium Salt | The diazonium salt is unstable and should be used immediately in the subsequent step without isolation. Avoid exposing the solution to light and elevated temperatures. |
| Inefficient Acetyl Group Introduction | The choice of reagent for introducing the acetyl group is critical. While various methods exist, a common approach involves the reaction of the diazonium salt with a suitable acetylating agent. Ensure the stoichiometry of the acetylating agent is optimized. |
| Side Reactions | The highly substituted and electron-deficient nature of the aromatic ring can lead to side reactions. Ensure the reaction conditions are strictly controlled. The presence of strong activating or deactivating groups can interfere with Friedel-Crafts type reactions, making the diazotization route more favorable.[1] |
| Difficult Purification | The product may be difficult to separate from starting materials or byproducts. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for purification. Recrystallization from an appropriate solvent can also be effective. |
Question: I am observing the formation of significant byproducts during the synthesis of 2,4,6-tribromoacetophenone. How can I minimize them?
Answer:
Minimizing byproduct formation is crucial for improving yield and purity. Consider the following:
-
Control of Reaction Temperature: As mentioned, maintaining a low temperature (0-5 °C) during diazotization is critical to prevent the decomposition of the diazonium salt to phenols or other undesired products.
-
Purity of Starting Materials: Ensure the 2,4,6-tribromoaniline is pure. Impurities can lead to a host of side reactions. Recrystallize the starting material if necessary.
-
pH Control: The pH of the reaction medium during diazotization and the subsequent reaction should be carefully controlled to optimize the desired reaction pathway.
Stage 2: Willgerodt-Kindler Reaction and Hydrolysis
The Willgerodt-Kindler reaction converts the synthesized 2,4,6-tribromoacetophenone to a thioamide intermediate, which is then hydrolyzed to the final product, this compound.
Question: The Willgerodt-Kindler reaction is not proceeding to completion, and I have a significant amount of unreacted 2,4,6-tribromoacetophenone. What should I do?
Answer:
Incomplete conversion in the Willgerodt-Kindler reaction is a common issue. The table below outlines potential reasons and solutions.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Insufficient Reaction Temperature | The Willgerodt-Kindler reaction often requires high temperatures (typically refluxing in a high-boiling solvent like pyridine or morpholine). Ensure the reaction is heated to the appropriate temperature for a sufficient duration. |
| Incorrect Stoichiometry of Reagents | The molar ratio of the ketone, sulfur, and amine is crucial. An excess of sulfur and amine is often used. Experiment with varying the ratios to find the optimal conditions for your specific substrate. |
| Poor Solubility of Reactants | Ensure all reactants are adequately dissolved in the reaction solvent. If solubility is an issue, consider a different high-boiling point solvent. |
| Deactivation by Bromine Substituents | The three electron-withdrawing bromine atoms on the phenyl ring can deactivate the molecule towards the reaction. This may necessitate more forcing reaction conditions (higher temperature, longer reaction time) compared to less substituted acetophenones. |
| Catalyst Inefficiency | While not always required, the addition of a catalyst like a phase-transfer catalyst in some variations of the reaction can improve yields and reaction times.[2] |
Question: The hydrolysis of the thioamide intermediate to this compound is slow or incomplete. How can I improve this step?
Answer:
The hydrolysis of the thioamide can be challenging. Here are some tips to improve this step:
-
Choice of Hydrolysis Conditions: Both acidic and basic conditions can be used for the hydrolysis of thioamides. A common method involves refluxing with a strong base like sodium hydroxide or potassium hydroxide in a mixture of water and an alcohol.
-
Reaction Time and Temperature: Ensure the hydrolysis is carried out for a sufficient period at an elevated temperature (reflux) to drive the reaction to completion.
-
Monitoring the Reaction: Monitor the progress of the hydrolysis by thin-layer chromatography (TLC) to determine the optimal reaction time.
-
Work-up Procedure: After hydrolysis, the reaction mixture needs to be acidified to precipitate the carboxylic acid. Ensure the pH is sufficiently low to fully protonate the carboxylate salt.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The yield can vary significantly depending on the specific protocol and optimization of reaction conditions. While there is limited specific data for this exact compound, yields for Willgerodt-Kindler reactions on substituted acetophenones can range from moderate to good (50-80%) after optimization.[3] The overall yield for a multi-step synthesis will be lower.
Q2: What are the key safety precautions I should take during this synthesis?
A2:
-
Bromine and its derivatives: 2,4,6-Tribromoaniline and other brominated compounds can be toxic and irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Handle with care.
-
Diazonium Salts: Diazonium salts can be explosive when dry. Always keep them in solution and at low temperatures.
-
Sulfur and Amines: The Willgerodt-Kindler reaction involves elemental sulfur and high-boiling amines like morpholine or pyridine, which are flammable and have strong odors. Perform the reaction in a fume hood.
-
Hydrolysis: The use of strong acids or bases for hydrolysis requires careful handling to avoid chemical burns.
Q3: How can I purify the final product, this compound?
A3: Purification of the final product is crucial. A common procedure involves:
-
Extraction: After acidification of the hydrolysis mixture, the product can be extracted into an organic solvent like diethyl ether or ethyl acetate.
-
Washing: The organic layer should be washed with water and brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, toluene).
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed to obtain a highly pure product.
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Tribromoaniline
This protocol is for the synthesis of the precursor, 2,4,6-tribromoaniline, from aniline.
Materials:
-
Aniline
-
Glacial Acetic Acid
-
Bromine
-
Ice
-
Water
Procedure:
-
In a fume hood, dissolve aniline in glacial acetic acid in a flask.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled aniline solution with constant stirring.[4]
-
A precipitate of 2,4,6-tribromoaniline will form.
-
After the addition is complete, continue stirring for a short period.
-
Pour the reaction mixture into a large volume of cold water.
-
Filter the white precipitate, wash it thoroughly with water, and dry it.
-
The product can be further purified by recrystallization from ethanol.[5]
Protocol 2: General Procedure for the Willgerodt-Kindler Reaction and Hydrolysis
This is a general protocol that can be adapted for the synthesis of this compound from 2,4,6-tribromoacetophenone.
Materials:
-
2,4,6-Tribromoacetophenone
-
Sulfur powder
-
Morpholine (or another suitable amine)
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
Part A: Willgerodt-Kindler Reaction
-
In a round-bottom flask equipped with a reflux condenser, combine 2,4,6-tribromoacetophenone, sulfur powder, and morpholine.[6][7]
-
Heat the mixture to reflux and maintain the reflux for several hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
Part B: Hydrolysis
-
To the cooled reaction mixture, add a solution of sodium hydroxide in water/ethanol.
-
Heat the mixture to reflux for several hours until the thioamide intermediate is completely hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and pour it into water.
-
Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material and neutral byproducts.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until the product precipitates out.
-
Filter the solid product, wash it with cold water, and dry it.
-
Further purify the this compound by recrystallization.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. scispace.com [scispace.com]
- 4. google.com [google.com]
- 5. ijcrt.org [ijcrt.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Bromination of Phenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of phenylacetic acid.
Troubleshooting Guides
This section addresses common issues encountered during the bromination of phenylacetic acid, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of α-Bromophenylacetic Acid | Incomplete reaction. | - Ensure the use of a slight excess of bromine and phosphorus tribromide (PBr₃). - Extend the reaction time, monitoring progress by TLC or GC. - Ensure the reaction temperature is adequate for the specific protocol (e.g., reflux for Hell-Volhard-Zelinsky). |
| Degradation of the product. | - Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition and polymerization.[1] - Work up the reaction mixture promptly after completion. | |
| Presence of Unreacted Phenylacetic Acid | Insufficient brominating agent or catalyst. | - Increase the molar ratio of bromine and PBr₃ relative to phenylacetic acid. - Ensure the PBr₃ is fresh and not degraded. |
| Reaction conditions not optimal. | - For the Hell-Volhard-Zelinsky (HVZ) reaction, ensure the temperature is high enough to facilitate the formation of the acyl bromide intermediate.[2] | |
| Formation of α,α-Dibromophenylacetic Acid | Excess bromine. | - Use a stoichiometric amount or only a slight excess of bromine. The amount of dibrominated product increases with higher equivalents of bromine. |
| Prolonged reaction time. | - Monitor the reaction closely and stop it once the starting material is consumed to prevent over-bromination. | |
| Formation of Ring-Brominated Byproducts (2- and 4-Bromophenylacetic Acid) | Use of a Lewis acid catalyst or conditions favoring electrophilic aromatic substitution. | - The HVZ reaction (Br₂/PBr₃) primarily yields the α-bromo product. Avoid Lewis acids like FeBr₃ that promote ring substitution. - N-Bromosuccinimide (NBS) with a radical initiator (like AIBN) can be a more selective method for α-bromination. |
| High reaction temperatures. | - High temperatures can sometimes favor ring bromination. Conduct the reaction at the lowest effective temperature. | |
| Formation of Mandelic Acid (α-Hydroxyphenylacetic Acid) | Hydrolysis of the α-bromo intermediate or product during workup. | - Ensure anhydrous conditions during the reaction. - During workup, minimize contact time with aqueous solutions, especially under basic conditions. - A protocol for preparing α-bromophenylacetic acids suggests that carrying out the reaction at low temperatures (between -5°C and +10°C) can limit the formation of mandelic acid.[3] |
| Formation of Polymeric Material | High reaction temperatures and/or extended reaction times. | - A procedure from Organic Syntheses notes the decanting of the solution from polymeric material after cooling.[4] - Conduct the reaction at a moderate temperature and avoid unnecessarily long reaction times. |
| Inconsistent Results | Reagent quality. | - Use fresh, high-purity phenylacetic acid, bromine, and PBr₃. Bromine should be protected from light and moisture. PBr₃ can hydrolyze over time. |
| Presence of moisture. | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of PBr₃ and the acyl bromide intermediate. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for the α-bromination of phenylacetic acid?
A1: The most common method is the Hell-Volhard-Zelinsky (HVZ) reaction. This involves treating the phenylacetic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).[2]
Q2: What are the main side reactions to be aware of?
A2: The primary side reactions include:
-
Dibromination: Formation of α,α-dibromophenylacetic acid.
-
Ring Bromination: Electrophilic substitution on the aromatic ring to form 2-bromophenylacetic acid and 4-bromophenylacetic acid.
-
Hydrolysis: Formation of α-hydroxyphenylacetic acid (mandelic acid).[3]
-
Polymerization: Formation of insoluble polymeric materials, especially under harsh conditions.[4]
Q3: How can I minimize the formation of dibrominated byproducts?
A3: To minimize dibromination, carefully control the stoichiometry of the reactants. Use no more than a slight excess of bromine. Monitor the reaction progress and stop it once the starting material has been consumed.
Q4: How can I prevent bromination of the phenyl ring?
A4: Ring bromination is an electrophilic aromatic substitution reaction and is generally not the main pathway in the HVZ reaction. To avoid it, refrain from using Lewis acid catalysts (e.g., FeBr₃) that promote this type of reaction. Using N-Bromosuccinimide (NBS) with a radical initiator can also be a more selective method for α-bromination.
Q5: My reaction mixture has turned dark and contains a solid residue. What is this?
A5: This is likely due to the formation of polymeric byproducts. This can be exacerbated by high temperatures and prolonged reaction times.[4] It is advisable to decant the solution from this residue before proceeding with the workup.
Q6: Is it possible to use N-Bromosuccinimide (NBS) for this reaction?
A6: Yes, NBS can be used as an alternative to Br₂/PBr₃ for the α-bromination of phenylacetic acid. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by UV irradiation.[4] This method can sometimes offer better selectivity for α-bromination over ring bromination.
Q7: What is the role of PBr₃ in the Hell-Volhard-Zelinsky reaction?
A7: PBr₃ reacts with the carboxylic acid to form an acyl bromide intermediate. This intermediate more readily enolizes than the carboxylic acid itself, which allows for the subsequent α-bromination by Br₂.[2]
Experimental Protocols
Protocol 1: α-Bromination of Phenylacetic Acid via Hell-Volhard-Zelinsky Reaction
This protocol is adapted from a procedure described in Organic Syntheses.[4]
Materials:
-
Phenylacetic acid
-
Bromine
-
Phosphorus trichloride (PCl₃) - Note: PBr₃ can also be used and is more commonly associated with the HVZ reaction for bromination.
-
Benzene (or another suitable inert solvent)
-
Ligroin (for recrystallization)
-
Decolorizing carbon
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, charge the flask with benzene, phenylacetic acid, and phosphorus trichloride.
-
Slowly add bromine to the mixture.
-
Heat the solution at a gentle reflux for 2-3 days until the bromine color dissipates.
-
Cool the solution to room temperature. A polymeric material may precipitate. Decant the solution from any solid material.
-
Remove the solvent by distillation under reduced pressure to obtain a crude oil.
-
Pour the oil into ligroin and heat to dissolve.
-
Cool the solution to allow for the crystallization of α-bromophenylacetic acid.
-
Filter the solid product and wash with cold ligroin.
-
For further purification, recrystallize from ligroin with the addition of decolorizing carbon.
Yield: Approximately 60-67% of α-bromophenylacetic acid.[4]
Protocol 2: Selective α-Bromination using N-Bromosuccinimide (NBS)
Materials:
-
Phenylacetic acid
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (or another suitable inert solvent)
-
Hexane (for purification)
-
Silica gel for column chromatography
Procedure:
-
To a dry two-necked flask fitted with a condenser, add phenylacetic acid, NBS, and carbon tetrachloride.
-
Add a catalytic amount of AIBN with stirring.
-
Heat the reaction to reflux (around 77°C for CCl₄) with stirring for approximately 2 hours.
-
Monitor the reaction progress by ¹H NMR or TLC until the phenylacetic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with hexane and filter to remove succinimide.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways in the bromination of phenylacetic acid.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Purification of Crude 2-(2,4,6-Tribromophenyl)acetic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-(2,4,6-tribromophenyl)acetic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind recrystallization for purifying this compound?
Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In an ideal recrystallization, the crude this compound is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, which are either more soluble or present in smaller amounts, remain dissolved in the cold solvent (mother liquor).
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent should:
-
Completely dissolve the crude this compound at an elevated temperature (near the solvent's boiling point).
-
Dissolve the compound poorly at low temperatures (e.g., room temperature or in an ice bath) to allow for good recovery of the purified crystals.
-
Either not dissolve the impurities at all or keep them dissolved at all temperatures.
-
Be chemically inert towards this compound.
-
Have a boiling point below the melting point of this compound to prevent the compound from "oiling out".
-
Be volatile enough to be easily removed from the purified crystals.
A good starting point for solvent screening for halogenated aromatic acids includes toluene, ethanol, methanol, acetic acid, or mixed solvent systems such as ethanol/water or acetone/hexane.
Q3: What are the potential impurities in crude this compound?
Potential impurities can originate from the starting materials or by-products of the synthesis. Common impurities may include:
-
Unreacted starting materials, such as 2,4,6-tribromotoluene.
-
By-products from the bromination reaction, such as isomers with different bromination patterns.
-
Reagents used in the synthesis.
-
Products of side reactions.
Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A low and broad melting point range is a strong indicator of impurities remaining in your sample. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further recrystallization may be necessary to improve purity.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
1. Solvent Selection:
- Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
- Add a small amount (e.g., 0.5 mL) of a different test solvent to each tube.
- Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.
- Gently heat the test tubes and observe the solubility. The ideal solvent will dissolve the compound completely near its boiling point.
- Allow the solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a small amount of the chosen recrystallization solvent and a boiling chip.
- Heat the mixture to the boiling point of the solvent while stirring.
- Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.
3. Hot Filtration (if necessary):
- If there are insoluble impurities (e.g., dust, solid reagents), a hot filtration step is required.
- Preheat a stemless funnel and a new Erlenmeyer flask.
- Place a fluted filter paper in the funnel.
- Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
4. Crystallization:
- Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.
- Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
5. Collection and Washing of Crystals:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
- Ensure the wash solvent is cold to minimize dissolution of the purified product.
6. Drying:
- Dry the crystals on the filter paper by drawing air through them for a few minutes.
- Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a desiccator or a vacuum oven at a temperature well below the compound's melting point can be used.
7. Characterization:
- Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
- Calculate the percent recovery.
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of Aromatic Carboxylic Acids
| Solvent | Polarity | Boiling Point (°C) | Suitability for this compound (Predicted) |
| Toluene | Non-polar | 111 | Potentially suitable; good for non-polar impurities. |
| Ethanol | Polar Protic | 78 | Likely suitable, may require a mixed solvent with water. |
| Methanol | Polar Protic | 65 | Likely suitable, may require a mixed solvent with water. |
| Acetic Acid | Polar Protic | 118 | Potentially suitable, but can be difficult to remove. |
| Water | Polar Protic | 100 | Likely insoluble; suitable as an anti-solvent in a mixed system. |
| Acetone | Polar Aprotic | 56 | May be too good of a solvent, but useful in mixed systems. |
| Hexane | Non-polar | 69 | Likely insoluble; suitable as an anti-solvent in a mixed system. |
| Isopropyl Alcohol | Polar Protic | 82 | Potentially suitable, has been used for similar compounds. |
Note: This table provides a general guide. Experimental validation is crucial for selecting the optimal solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the pure compound. |
| Oiling out (product separates as a liquid). | - The boiling point of the solvent is higher than the melting point of the solute.- The compound is highly impure, leading to a significant melting point depression.- The solution is cooling too rapidly. | - Use a lower-boiling point solvent.- Add a small amount of a solvent in which the compound is more soluble to lower the saturation point.- Ensure slow cooling of the solution. |
| Low recovery of purified crystals. | - Too much solvent was used.- The crystals were washed with solvent that was not cold enough.- Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the wash solvent is ice-cold.- Use a preheated funnel and receiving flask for hot filtration. |
| Colored impurities remain in the crystals. | - The impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Crystals form too quickly and are very small. | - The solution was cooled too rapidly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling. |
Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Optimizing catalyst conditions for phenylacetic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of phenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing phenylacetic acid?
A1: The most prevalent methods for synthesizing phenylacetic acid include the hydrolysis of benzyl cyanide, the carbonylation of benzyl chloride, and the oxidation of styrene. Other methods involve the Grignard reaction of benzylmagnesium chloride with carbon dioxide and biotechnological routes using microorganisms.[1][2][3]
Q2: What are the safety considerations when working with reagents for phenylacetic acid synthesis?
A2: Many reagents used in phenylacetic acid synthesis are hazardous. For instance, benzyl cyanide is toxic, and its hydrolysis can be vigorous.[1] Carbon monoxide used in carbonylation is a toxic gas. Strong acids and bases should be handled with appropriate personal protective equipment. Always consult the safety data sheet (SDS) for each chemical and perform a thorough risk assessment before starting any experiment.
Q3: How can I purify the crude phenylacetic acid?
A3: Purification of crude phenylacetic acid can be achieved through several methods. Recrystallization from hot water is a common technique.[4] Distillation under reduced pressure is also an effective method for purification.[1] Washing the crude product with cold water can help remove water-soluble impurities.[5]
Q4: Are there any "green" or more environmentally friendly methods for phenylacetic acid synthesis?
A4: Yes, research is ongoing into greener synthetic routes. One approach involves the metal-free catalytic regioselective oxygenation of vinylarenes using non-toxic reagents like molecular iodine and oxone.[6][7] Biotechnological methods, such as the microbial synthesis from phenylalanine, also offer a more sustainable alternative to traditional chemical methods that use toxic reagents.[8]
Troubleshooting Guides
Hydrolysis of Benzyl Cyanide
Q: My reaction is extremely vigorous and difficult to control. What can I do?
A: A vigorous reaction during the acid-catalyzed hydrolysis of benzyl cyanide is a common issue, often due to the exothermic nature of the reaction. To mitigate this:
-
Use a more dilute acid: Instead of concentrated sulfuric acid, a more dilute solution can help to control the reaction rate.[1]
-
Control the addition rate: Add the acid or benzyl cyanide dropwise to the reaction mixture while monitoring the temperature closely.
-
Use an ice bath: Immerse the reaction flask in an ice bath to dissipate the heat generated.
Q: The yield of phenylacetic acid is low. What are the potential causes and solutions?
A: Low yields can result from several factors:
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Incomplete reaction: Ensure the reaction is heated for a sufficient amount of time. The hydrolysis of benzyl cyanide can take several hours to go to completion.[1]
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Loss of product during workup: Phenylacetic acid has some solubility in warm water.[5] Ensure the crystallization mixture is thoroughly cooled before filtration. Extracting the aqueous mother liquor with an organic solvent like benzene can help recover dissolved product.[5]
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Side reactions: The formation of byproducts such as phenylacetamide can reduce the yield of the desired acid.[9] To convert the amide to the acid, you can reflux the crude product with an acid or base.
Q: I am observing an oily layer in my reaction mixture even after cooling. What is it?
A: The oily layer is likely unreacted benzyl cyanide. This indicates an incomplete reaction. To address this, you can try:
-
Increasing the reaction time: Continue heating the mixture under reflux until the oily layer disappears.
-
Increasing the acid concentration: A higher concentration of acid can accelerate the hydrolysis.
-
Improving mixing: Ensure efficient stirring to promote contact between the aqueous and organic phases.
Carbonylation of Benzyl Chloride
Q: My catalyst appears to be deactivating quickly. How can I improve its stability?
A: Catalyst deactivation is a significant challenge in carbonylation reactions. Several factors can influence catalyst stability:
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Presence of air: The presence of air in the reaction system can negatively impact the catalyst's performance and stability.[10] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Excessive alkali concentration: While a base is necessary for the reaction, an excessively high concentration can accelerate catalyst deactivation.[10] The optimal concentration of the base should be determined experimentally.
-
Addition of ligands: For palladium catalysts, the addition of excess phosphine ligands, such as triphenylphosphine (PPh3), can enhance the stability of the catalyst.[10]
Q: The reaction rate is very slow. What adjustments can I make?
A: A slow reaction rate can be due to several parameters:
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Temperature: The reaction temperature significantly affects the rate. Increasing the temperature can increase the reaction rate, but excessively high temperatures can lead to catalyst decomposition. The optimal temperature needs to be found for the specific catalytic system.[10]
-
Catalyst concentration: A higher catalyst concentration generally leads to a faster reaction rate.[10]
-
Solvent: The choice of solvent can have a remarkable influence on the carbonylation reaction. For two-phase systems, solvents that are partially or completely water-soluble can increase the interfacial area and accelerate the reaction.[10]
-
Phase-transfer catalyst: In two-phase systems, the addition of a phase-transfer catalyst can significantly enhance the reaction rate.[11]
Q: The yield of phenylacetic acid is lower than expected. What could be the reason?
A: Besides catalyst deactivation and slow reaction rates, other factors can contribute to low yields:
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Product inhibition: The presence of the product, phenylacetic acid, in the reaction mixture can sometimes lead to a decrease in the reaction rate.[10]
-
Sub-optimal conditions: The yield is highly dependent on the interplay of various factors, including catalyst type and concentration, solvent, base concentration, temperature, and pressure of carbon monoxide. A systematic optimization of these parameters is crucial for achieving high yields.[10][11]
Data Presentation
Table 1: Comparison of Catalytic Systems for Carbonylation of Benzyl Chloride
| Catalyst System | Solvent | Base | Temperature (°C) | Pressure (CO) | Yield (%) | Reference |
| Pd(PPh3)2Cl2 / PPh3 | n-Butyl alcohol | NaOH (3.5 M) | 50 | Normal | 97.6 | [10] |
| Pd(PPh3)2Cl2 / TEAC | Xylene / DMB | NaOH (4 M) | 80 | 1.5 MPa | 95 | [11] |
| Co(PPh3)2Cl2 / PPh3 / Phase Transfer Catalyst | Xylene | NaOH (30%) | 60 | Normal | 78.5 | [12] |
| Ni(CO)4 | Not specified | Not specified | 80 | 60 bar | 95 (selectivity) | [13] |
| Co2(CO)8 | Methanol/Water | NaOH | 55-60 | Normal | 85-96 | [14] |
TEAC: Tetraethylammonium chloride, DMB: 1,2-dimethoxybenzene
Experimental Protocols
Protocol 1: Phenylacetic Acid Synthesis via Hydrolysis of Benzyl Cyanide
This protocol is based on the acid-catalyzed hydrolysis of benzyl cyanide.
Materials:
-
Benzyl cyanide
-
Sulfuric acid (concentrated)
-
Water
-
5 L round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 5 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully add 1150 mL of water and then slowly add 840 mL of commercial sulfuric acid while cooling the flask in an ice bath.
-
To this dilute sulfuric acid solution, add 700 g (6 moles) of benzyl cyanide.
-
Heat the mixture to reflux with constant stirring for three hours.[1]
-
After the reaction is complete, cool the mixture slightly and then pour it into 2 L of cold water with stirring to prevent the formation of a solid cake.
-
Filter the precipitated crude phenylacetic acid using a Buchner funnel.
-
Wash the crude product by melting it under hot water and decanting the water several times.
-
Collect the phenylacetic acid that crystallizes from the hot water washings upon cooling and add it to the main batch.
-
After the final hot water wash, pour off the water while the product is still molten.
-
Transfer the molten acid to a Claisen flask for distillation under reduced pressure for further purification.[1]
Protocol 2: Phenylacetic Acid Synthesis via Carbonylation of Benzyl Chloride
This protocol describes the synthesis of phenylacetic acid using a palladium catalyst under normal pressure.
Materials:
-
Benzyl chloride
-
Dichloro-bis(triphenylphosphine)palladium(II) (Pd(PPh3)2Cl2)
-
Triphenylphosphine (PPh3)
-
n-Butyl alcohol
-
Sodium hydroxide (NaOH)
-
Carbon monoxide (CO) gas supply
-
Reactor with magnetic stirring and temperature control
-
Gas eudiometer
Procedure:
-
Set up a reactor equipped with a magnetic stirrer, a constant temperature bath, and a gas inlet connected to a CO supply via a gas eudiometer.
-
Into the reactor, add 0.15 g of Pd(PPh3)2Cl2, 0.24 g of PPh3, and 55 mL of n-butyl alcohol.[10]
-
Add 75 mL of a 3.5 M NaOH solution to the reactor.
-
Purge the reactor with CO gas to remove any air.
-
Heat the mixture to 50°C with stirring.
-
Slowly add 20 mL of benzyl chloride to the reaction mixture.
-
Maintain the reaction at 50°C under a CO atmosphere for approximately 3 hours, monitoring the CO uptake with the eudiometer.[10]
-
After the reaction is complete, cool the mixture to room temperature and allow the phases to separate.
-
Separate the aqueous phase and acidify it with concentrated hydrochloric acid to a pH of 2-3 to precipitate the phenylacetic acid.
-
Filter the precipitated product, wash it with cold water, and dry it to obtain pure phenylacetic acid.[10]
Visualizations
Caption: Experimental workflow for phenylacetic acid synthesis via hydrolysis.
Caption: Simplified catalytic cycle for palladium-catalyzed carbonylation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 3. Phenylacetic acid production(PAA-precursor) [aecenar.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Sciencemadness Discussion Board - Oxidation of styrene to phenylacetaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Metabolic engineering of Escherichia coli to high efficient synthesis phenylacetic acid from phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Phenylacetic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. sciengine.com [sciengine.com]
- 11. researchgate.net [researchgate.net]
- 12. CN102050721A - Method for synthesizing phenylacetic acid from benzyl chloride carbonyl - Google Patents [patents.google.com]
- 13. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CN1030192C - Process for preparing phenylacetic acid by chlorobenzyl carbonylation - Google Patents [patents.google.com]
Preventing decomposition of 2-(2,4,6-Tribromophenyl)acetic acid during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-(2,4,6-Tribromophenyl)acetic acid during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The most common decomposition pathway for this compound, like other phenylacetic acids, is decarboxylation. This reaction involves the loss of carbon dioxide (CO₂) from the carboxylic acid group, leading to the formation of 2,4,6-tribromotoluene. This process can be initiated by heat (thermal decarboxylation) or catalyzed by the presence of strong acids or bases. Oxidative conditions can also promote decarboxylation.[1][2][3][4]
Q2: How do the ortho-bromo substituents affect the stability of the molecule?
A2: The two bromine atoms at the ortho positions (positions 2 and 6) of the phenyl ring introduce significant steric hindrance around the acetic acid side chain. This "ortho effect" can twist the carboxylic group out of the plane of the aromatic ring.[5][6][7] This altered conformation can influence the molecule's electronic properties and reactivity, potentially affecting its stability and susceptibility to decarboxylation.
Q3: What general precautions can I take to minimize decomposition during a reaction?
A3: To minimize the decomposition of this compound, consider the following general precautions:
-
Temperature Control: Avoid excessive heat. If a reaction requires elevated temperatures, it is crucial to determine the thermal decomposition threshold of your specific compound, if possible, and maintain the reaction temperature well below that.
-
pH Management: Avoid strongly acidic or basic conditions, as these can catalyze decarboxylation.[1][8] If the reaction requires acidic or basic reagents, use the mildest possible options and consider using a buffer system to maintain a stable pH.
-
Inert Atmosphere: For reactions sensitive to oxidation, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decarboxylation.
-
Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times, which can increase the likelihood of side reactions and decomposition.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during reactions with this compound.
Issue 1: Low yield of the desired product and evidence of decarboxylation.
| Potential Cause | Troubleshooting Step | Rationale |
| Excessive Reaction Temperature | Lower the reaction temperature. If the reaction is slow at lower temperatures, consider extending the reaction time or using a more efficient catalyst. | Phenylacetic acids can undergo thermal decarboxylation.[5] Reducing the temperature minimizes this decomposition pathway. |
| Strongly Acidic or Basic Conditions | Use a milder acid or base, or a buffered solution. For example, instead of strong mineral acids, consider using an organic acid or a Lewis acid catalyst.[3] | Both strong acids and bases can catalyze the decarboxylation of carboxylic acids.[1][8] |
| Presence of Oxidizing Agents | Ensure all reagents and solvents are free of peroxides and other oxidizing impurities. If possible, degas the reaction mixture and conduct the reaction under an inert atmosphere. | Oxidative decarboxylation is a known decomposition pathway for arylacetic acids.[9] |
| Prolonged Reaction Time | Optimize the reaction time by monitoring the reaction progress using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to an acceptable level. | Extended exposure to reaction conditions, even if mild, can lead to gradual decomposition. |
Issue 2: Formation of multiple unidentified byproducts.
| Potential Cause | Troubleshooting Step | Rationale |
| Complex Reaction Mixture | Simplify the reaction system where possible. Use purified reagents and solvents. | Impurities in the starting materials or solvents can lead to a variety of side reactions. |
| Inappropriate Reagent Choice | Re-evaluate the chosen reagents for compatibility with the sterically hindered and electron-rich nature of the tribromophenyl group. Consider milder and more selective reagents. | The bulky bromine atoms can influence the regioselectivity of reactions and may lead to unexpected side products with highly reactive reagents. |
| Radical Reactions | Add a radical scavenger (e.g., BHT or TEMPO) in a small amount if radical-mediated decomposition is suspected. | Although less common, radical pathways can lead to a complex mixture of byproducts. |
Experimental Protocols for Common Transformations
To minimize decomposition, it is often advantageous to convert the carboxylic acid to a more reactive intermediate under mild conditions. Below are detailed protocols for common transformations of this compound.
Protocol 1: Conversion to an Ester (Esterification)
This protocol utilizes a mild acid catalyst to promote esterification while minimizing decarboxylation.
Reaction: this compound + R-OH --(H⁺)--> 2-(2,4,6-Tribromophenyl)acetyl R-ester + H₂O
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable alcohol (R-OH, which also acts as the solvent, 5-10 equivalents).
-
Add a catalytic amount of a mild acid, such as sulfuric acid (H₂SO₄, 1-2 mol%) or p-toluenesulfonic acid (TsOH, 5 mol%).[7][10]
-
Heat the mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction by TLC or LC-MS.[11]
-
Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester, which can be purified by column chromatography or recrystallization.
Protocol 2: Conversion to an Amide (Amidation)
This protocol employs a coupling agent to facilitate amide bond formation at or near room temperature.
Reaction: this compound + R₂NH + Coupling Agent --> 2-(2,4,6-Tribromophenyl)acetyl NR₂ + Byproducts
Procedure using Boric Acid as a Catalyst: [2]
-
To a solution of this compound (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent (e.g., toluene or xylene), add boric acid (B(OH)₃, 5-10 mol%).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude amide can be purified by column chromatography or recrystallization.
Alternative Procedure using a Carbodiimide Coupling Agent (e.g., EDC): [12]
-
Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equivalents) and, optionally, a coupling additive such as 1-hydroxybenzotriazole (HOBt, 1.1 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction until completion.
-
Work-up involves washing the reaction mixture with dilute acid (e.g., 1M HCl) and dilute base (e.g., saturated NaHCO₃) to remove unreacted starting materials and coupling byproducts.
-
The organic layer is then dried, filtered, and concentrated to yield the crude amide.
Protocol 3: Conversion to an Acid Chloride
This protocol uses a mild chlorinating agent to form the acid chloride, which is a versatile intermediate.
Reaction: this compound + SOCl₂ --> 2-(2,4,6-Tribromophenyl)acetyl chloride + SO₂ + HCl
-
In a fume hood, suspend or dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Slowly add thionyl chloride (SOCl₂, 1.5-2 equivalents) to the mixture at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to use a trap to capture the corrosive and toxic byproducts.
-
The resulting crude 2-(2,4,6-Tribromophenyl)acetyl chloride is often used immediately in the next step without further purification.
Visualizations
Caption: Primary decomposition pathway of this compound.
Caption: Troubleshooting workflow for preventing decomposition.
Caption: Common synthetic transformations to avoid direct use of the carboxylic acid.
References
- 1. organic chemistry - The decarboxylation of phenylacetic acid via addition of acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. The separation of polar and steric effects. Part X. Kinetics of the reactions of phenylacetic acid and meta- or para-substituted phenylacetic acids with diazodiphenylmethane in various alcohols - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ester synthesis by esterification [organic-chemistry.org]
- 7. Esterification [chemra.com]
- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 9. aacmanchar.edu.in [aacmanchar.edu.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Brominated Organic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of brominated organic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a brominated organic synthesis reaction?
A1: Common impurities can be broadly categorized as:
-
Unreacted Brominating Agent: Excess bromine (Br₂) or N-bromosuccinimide (NBS) often remains after the reaction.[1][2]
-
Byproducts from the Brominating Agent: For example, when using NBS, succinimide is a common byproduct.[3][4]
-
Acidic Impurities: Hydrogen bromide (HBr) is a frequent byproduct of bromination reactions.[5] Other acidic residues may also be present depending on the reaction conditions.
-
Unreacted Starting Material: The initial organic compound that was intended to be brominated may not have fully reacted.
-
Over-brominated or Isomeric Products: The reaction may yield products with multiple bromine atoms or with bromine at different positions on the molecule.[6][7][8]
Q2: My crude product has a yellow or orange tint. What is the likely cause and how can I remove it?
A2: A yellow or orange color in the crude product is typically due to the presence of elemental bromine (Br₂).[1] This can be removed by washing the organic layer with a reducing agent solution. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is effective.[3][9] The colored bromine is reduced to colorless bromide ions, which are soluble in the aqueous layer.
Q3: How can I remove acidic impurities like HBr from my reaction mixture?
A3: Acidic impurities can be removed by performing an acid-base extraction.[10][11] Washing the organic layer with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), will neutralize the acid.[11][12][13][14] The resulting salt is soluble in the aqueous layer and can be separated. It is crucial to vent the separatory funnel frequently when using bicarbonate or carbonate washes, as carbon dioxide gas is generated.[11][12]
Q4: I used N-bromosuccinimide (NBS) for my bromination, and now I have succinimide in my product. How do I get rid of it?
A4: Succinimide, a byproduct of NBS bromination, has some solubility in organic solvents but is more soluble in water.[3][4] An aqueous wash will remove a significant portion of the succinimide.[3] For more stubborn cases, washing with a dilute base like sodium hydroxide (NaOH) can help by converting the succinimide to its more water-soluble sodium salt.[3] However, be cautious if your product is base-sensitive. Alternatively, if your product is soluble in a non-polar solvent like hexane, the succinimide may precipitate and can be removed by filtration.[3]
Q5: When should I choose recrystallization over column chromatography for purification?
A5: The choice between recrystallization and column chromatography depends on the nature of your product and the impurities.
-
Recrystallization is ideal for purifying solid compounds that are highly pure (generally >80%) and when the impurities have different solubility profiles from the desired product.[1][15][16] It is a cost-effective and scalable method.
-
Flash Column Chromatography is a more versatile technique that can separate compounds with very similar polarities. It is suitable for purifying liquids, oils, and solids, and for separating complex mixtures.[17][18][19][20]
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Use a minimal amount of boiling solvent to dissolve the crude product.[16] |
| The solution was cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.[15] |
| The product is significantly soluble in the cold solvent. | Ensure the chosen recrystallization solvent has low solubility for your compound at low temperatures. Consider using a different solvent or a mixed-solvent system. |
| The crystals were washed with room temperature solvent. | Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving the product.[1][16] |
Problem 2: Ineffective Separation During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Incorrect solvent system (eluent). | Select a solvent system where the desired compound has an Rf value of approximately 0.3 on a TLC plate.[17][18] |
| The column was poorly packed. | Ensure the silica gel is packed uniformly without any cracks or air bubbles.[17] |
| The sample was loaded in a solvent that is too polar. | Dissolve the sample in a minimal amount of a non-polar solvent or the eluent itself for loading.[18] For insoluble compounds, consider dry loading.[20][21] |
| The compound is degrading on the silica gel. | If your compound is acid-sensitive, you can neutralize the silica gel by pre-eluting the column with a solvent system containing a small amount of triethylamine (1-3%).[21][22] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Removal of Acidic and Basic Impurities
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acid Wash (to remove basic impurities): Add an equal volume of a weak acid, such as 10% hydrochloric acid.[10] Stopper the funnel, invert, and vent. Shake gently and vent frequently. Allow the layers to separate, then drain and discard the lower aqueous layer.
-
Base Wash (to remove acidic impurities): Add an equal volume of a saturated aqueous solution of sodium bicarbonate.[11] Stopper the funnel, invert, and vent. Shake gently, venting frequently to release the pressure from CO₂ evolution.[11] Allow the layers to separate, then drain and discard the lower aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of a Solid Brominated Compound
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1][15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[16][23]
-
Decolorization (if necessary): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath to maximize crystal yield.[15][23]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[23]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[1][16]
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum on, and then transfer them to a watch glass to air dry.
Protocol 3: Flash Column Chromatography
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (eluent) that gives a retention factor (Rf) of about 0.3 for the desired compound.[17][18]
-
Column Packing:
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Dry pack the column with silica gel (typically 30-50 times the weight of the crude sample).[20]
-
Add a layer of sand on top of the silica gel.
-
Pre-elute the column with the chosen solvent system until the silica is fully wetted and packed, without letting the solvent level drop below the top layer of sand.[17]
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the eluent or a less polar solvent.
-
Carefully add the sample to the top of the column.
-
Drain the solvent until the sample is absorbed onto the top layer of sand.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.[24]
-
Collect fractions in test tubes or other suitable containers.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.[20]
-
Visual Guides
Caption: General workflow for the purification of brominated organic compounds.
Caption: Troubleshooting logic for purifying brominated compounds.
References
- 1. youtube.com [youtube.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Workup [chem.rochester.edu]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. amherst.edu [amherst.edu]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. Chromatography [chem.rochester.edu]
- 18. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 19. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 20. ocw.mit.edu [ocw.mit.edu]
- 21. Purification [chem.rochester.edu]
- 22. Purification [chem.rochester.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. orgsyn.org [orgsyn.org]
Technical Support Center: Scaling Up Synthesis of Ortho-Substituted Phenylacetic Acids
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for scaling up the synthesis of ortho-substituted phenylacetic acids.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of common synthetic routes.
Question: My Willgerodt-Kindler reaction scale-up is suffering from low yields and long reaction times. What are the common causes and solutions?
Answer: Low yields and extended reaction times are frequent challenges when scaling the Willgerodt-Kindler reaction. Key factors to investigate include:
-
Inefficient Heat Transfer: On a larger scale, maintaining a consistent high temperature (often 120-175°C) throughout the reaction vessel is critical.[1] Cold spots can slow down the reaction, leading to incomplete conversion. Ensure vigorous stirring and an appropriately sized heating mantle or oil bath.
-
Suboptimal Amine Choice: The choice of amine significantly impacts yield. Morpholine is often reported to give the highest yields, while other amines can lead to a substantial decrease.[1] However, if morpholine is not an option, a careful re-optimization of the reaction conditions for an alternative amine is necessary.
-
Reaction Time and Hydrolysis: The initial formation of the thiomorpholide intermediate and its subsequent hydrolysis are both crucial steps.[1][2] Insufficient time for either step will reduce the final yield. Monitoring the disappearance of the starting material by TLC is recommended.[2] One report noted that direct hydrolysis of the crude reaction mixture resulted in a significantly lower yield (59%) compared to isolating the intermediate first (84%).[1]
-
Phase Transfer Catalysis (PTC): To dramatically decrease reaction times, consider using a phase transfer catalyst like triethyl benzyl ammonium chloride (TEBA).[2] This can reduce the hydrolysis time from over 24 hours to around 8 hours, providing the product in good to excellent yields.[2]
Question: I am observing significant Wurtz coupling byproducts in my large-scale Grignard reaction to produce a phenylacetic acid precursor. How can I minimize this?
Answer: The formation of Wurtz coupling products is a common side reaction in Grignard synthesis, where the Grignard reagent reacts with the starting halide. This issue is often exacerbated during scale-up.
-
Control of Localized Reagent Concentration: The primary cause is often high local concentrations of the halide reactant. When scaling up a batch process, ensuring rapid dispersion of the added halide into the bulk solution is crucial. Improve stirring efficiency and consider slower, subsurface addition of the halide.
-
Transition to Continuous Flow: A demonstrated method to improve selectivity and reduce Wurtz coupling is to transition from a semi-batch process to a continuous production setup.[3] Continuous flow allows for better control over reaction parameters and minimizes the concentration of the halide in the presence of the newly formed Grignard reagent, thus favoring the desired reaction pathway.[3]
-
Reaction Temperature: Maintain the reaction at a gentle reflux.[4] For benzyl magnesium chloride formation using ether as a solvent, a temperature of around 35°C is recommended.[4] Overheating can promote side reactions.
Question: My palladium-catalyzed C-H arylation/coupling reaction is inefficient at a larger scale. What should I investigate?
Answer: Palladium-catalyzed reactions can be sensitive to scale-up. Common issues include:
-
Catalyst Deactivation: Ensure the reaction is performed under an inert atmosphere, as oxygen can deactivate the palladium catalyst. The purity of reagents and solvents is also more critical at scale.
-
Ligand and Base Choice: The efficiency of Csp2-Csp3 Suzuki coupling for this synthesis can be highly dependent on the base used.[5] For some substrates, potassium carbonate (K2CO3) may give better results than potassium phosphate (K3PO4).[5] The choice of ligand is also critical and may require re-optimization for the specific substrate and scale.
-
Poor Mixing: In heterogeneous reaction mixtures, efficient mixing is vital for the catalyst, base, and reactants to interact. Insufficient agitation can lead to stalled or slow reactions.
-
Substrate Reactivity: Aryl groups with electron-withdrawing substituents have been found to be less efficient in some Suzuki coupling reactions for this purpose.[5] In these cases, adjusting the catalyst system or reaction conditions (temperature, time) may be necessary.
Question: The hydrolysis of my ortho-substituted benzyl cyanide is difficult to control on a multi-liter scale. How can I improve safety and consistency?
Answer: The hydrolysis of benzyl cyanide is a notoriously vigorous and exothermic reaction, posing significant safety risks during scale-up.[6][7]
-
Acid Concentration: Standard procedures often use a concentrated sulfuric acid mixture which can lead to a violent, difficult-to-control reaction.[6][7] Using a more dilute acid is a more satisfactory and safer approach for scaling up, as it moderates the reaction rate.[6][7]
-
Controlled Addition and Heat Management: Instead of combining all reagents at once, a semi-batch approach where the benzyl cyanide is slowly added to the heated acid solution is recommended. This allows for better management of the heat generated. An efficient overhead stirrer and a cooling bath should be readily available to control any potential exotherms.
-
Monitoring: The reaction should be stirred and heated under reflux for a set period (e.g., three hours) to ensure complete conversion.[6]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for ortho-substituted phenylacetic acids suitable for scale-up?
A1: Several core methods are commonly employed, each with distinct advantages and challenges for scaling:
-
Willgerodt-Kindler Reaction: This method converts ortho-substituted acetophenones to the corresponding phenylacetic acids via a thioamide intermediate.[8] It is robust but can involve long reaction times and high temperatures, which can be mitigated with phase transfer catalysts.
-
Hydrolysis of Benzyl Cyanides: A very common and direct route involving the hydrolysis of an ortho-substituted benzyl cyanide using strong acid or base.[9] The primary challenge on a large scale is managing the highly exothermic nature of the reaction.[6][7]
-
Carbonylation of Benzyl Halides: This method involves the reaction of an ortho-substituted benzyl halide with carbon monoxide in the presence of a catalyst (e.g., palladium or cobalt).[10][11] It can offer high yields but requires handling of toxic CO gas and often high-pressure equipment.[11]
-
Palladium-Catalyzed Cross-Coupling: Modern methods like Suzuki or other C-H activation/arylation reactions are used, especially in drug discovery, to build the substituted aryl ring.[5][12] Challenges include catalyst cost and removal of residual palladium from the final product.[5][13]
Q2: How should I approach the purification of my crude ortho-substituted phenylacetic acid at scale?
A2: Purification strategies depend on the synthetic route and the nature of the impurities. A common industrial method involves acid-base extraction.
-
Dissolution: The crude acid is dissolved in an aqueous base solution, such as sodium carbonate or sodium hydroxide, to form the water-soluble carboxylate salt.[1][2]
-
Washing: This aqueous solution is washed with an organic solvent (e.g., ethyl acetate) to remove non-acidic organic impurities and unreacted starting materials.[2]
-
Acidification: The aqueous layer is then re-acidified with a strong acid like HCl, causing the pure phenylacetic acid to precipitate out of the solution.[1][2]
-
Isolation: The precipitated solid is collected by filtration, washed with water to remove inorganic salts, and then dried thoroughly.[14] For very high purity, recrystallization or distillation under reduced pressure can be performed.[6]
Q3: What are the most critical safety considerations when scaling up these syntheses?
A3: Safety is paramount. Key considerations include:
-
Thermal Hazards: Many of these reactions are highly exothermic (e.g., benzyl cyanide hydrolysis, Grignard formation).[3][6] A thorough risk assessment, including reaction calorimetry if possible, is essential to understand the thermal profile and ensure adequate cooling capacity to prevent thermal runaway.[13]
-
Reagent Handling: Be aware of the specific hazards of all chemicals used. Phenylacetic acid itself can cause skin and eye irritation.[15][16] Reagents like phosphorus trichlorides, strong acids/bases, and carbon monoxide require specialized handling procedures and personal protective equipment (PPE).[16]
-
Ventilation: Many of these syntheses involve pungent or hazardous materials. The Willgerodt-Kindler reaction can produce hydrogen sulfide, and phenylacetic acid has a strong, persistent odor.[1][6] All operations should be performed in a well-ventilated fume hood or a properly engineered containment system.[16]
-
Waste Disposal: Develop a clear plan for quenching reactive reagents and disposing of chemical waste in accordance with safety regulations.[16]
Data Presentation
Table 1: Effect of Amine on Yield in the Willgerodt-Kindler Reaction of Styrene
| Amine | Yield of Phenylacetic Acid (%) |
| Morpholine | 84 |
| n-Heptylamine | 59 |
| Piperidine | 58 |
| Cyclohexylamine | 47 |
| Aniline | 23 |
| n-Butylamine | 12.5 |
| Diethanolamine | 10.3 |
| Ethanolamine | 3.5 |
| (Data sourced from reference[1]) |
Table 2: Effect of Reaction Parameters on the Carbonylation of 2,4-Dichlorobenzyl Chloride
| Entry | Parameter Varied | Conditions | Conversion (%) | Yield (%) |
| 1 | Temperature | 60 °C | 85 | 79 |
| 2 | Temperature | 80 °C | 99 | 95 |
| 3 | Temperature | 100 °C | 99 | 89 |
| 4 | Base | NaOH (4M, 1:3.2 ratio) | 99 | 95 |
| 5 | Base | KOH (4M, 1:3.2 ratio) | 83 | 67 |
| 6 | Base | Na2CO3 (4M, 1:3.2 ratio) | 20 | 19 |
| (Data represents a selection from reference[11]) |
Experimental Protocols & Visualizations
Protocol: PTC-Enhanced Willgerodt-Kindler Reaction & Hydrolysis
This protocol is adapted from a reported facile synthesis of phenylacetic acids.[2]
Step 1: Thiomorpholide Formation
-
To a reaction vessel, add the starting ortho-substituted acetophenone (10 mmol), sulfur (20 mmol), morpholine (30 mmol), and p-toluene sulfonic acid (0.35 mmol).
-
Heat the mixture to 120–130 °C under constant stirring for approximately 8 hours.
-
Monitor the reaction progress by TLC until the starting acetophenone is consumed.
Step 2: PTC Hydrolysis
-
Allow the reaction mixture to cool to below 100 °C.
-
Add a 20% aqueous solution of NaOH and the phase transfer catalyst, triethyl benzyl ammonium chloride (TEBA) (0.05 mmol).
-
Heat the mixture to 100 °C and continue stirring for an additional 8 hours.
Step 3: Work-up and Isolation
-
After cooling, filter the reaction mixture.
-
Acidify the filtrate to pH 2 with concentrated HCl to precipitate the crude phenylacetic acid.
-
For purification, dissolve the crude product in a 10% NaHCO3 solution.
-
Wash the basic solution with ethyl acetate (3 x 30 mL) to remove neutral impurities.
-
Separate the aqueous layer and carefully acidify with dilute HCl to re-precipitate the pure phenylacetic acid as a solid.
-
Filter the solid, wash with cold water, and dry to obtain the final product.
Caption: Workflow for PTC-Enhanced Willgerodt-Kindler Synthesis.
Troubleshooting Logic for Low Reaction Yield
This decision tree helps diagnose potential causes of low yield in a scaled-up synthesis.
Caption: Decision tree for troubleshooting low reaction yields.
Simplified Willgerodt-Kindler Reaction Pathway
This diagram illustrates the key transformations in the Willgerodt-Kindler reaction.
Caption: Key stages of the Willgerodt-Kindler reaction.
References
- 1. Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone [designer-drug.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. CN107445822A - A kind of method for preparing phenylacetic acid - Google Patents [patents.google.com]
- 5. inventivapharma.com [inventivapharma.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scribd.com [scribd.com]
- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 9. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 10. 2-Chlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Pd-catalyzed ortho-arylation of phenylacetamides, benzamides, and anilides with simple arenes using sodium persulfate - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 14. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 15. youtube.com [youtube.com]
- 16. aurochemicals.com [aurochemicals.com]
Technical Support Center: Csp2-Csp3 Suzuki Coupling for Phenylacetic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of phenylacetic acid and its derivatives via Csp2-Csp3 Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Csp2-Csp3 Suzuki coupling for synthesizing phenylacetic acid derivatives?
A1: The main hurdles in this specific cross-coupling include:
-
β-Hydride Elimination: Alkylpalladium intermediates containing β-hydrogens are prone to this side reaction, leading to the formation of undesired olefin byproducts and reduced yields of the target phenylacetic acid derivative. This is particularly problematic with secondary benzyl halides.[1]
-
Slow Transmetalation: The transfer of the alkyl group from the organoboron reagent to the palladium center can be sluggish compared to Csp2-Csp2 couplings, leading to incomplete conversion and potential side reactions.[2]
-
Substrate Scope Limitations: The reaction's success can be highly dependent on the electronic and steric properties of both the Csp2 and Csp3 coupling partners. Electron-rich aryl halides can be less reactive in the oxidative addition step.[3]
-
Base Sensitivity: Phenylacetic acid derivatives often contain base-sensitive functional groups (e.g., esters) that can be hydrolyzed under the basic conditions typically required for Suzuki couplings. Careful selection of a milder base is crucial.[4][5]
-
Homocoupling: Unwanted coupling of two organoboron reagents or two organic halides can occur as a side reaction.
Q2: Which coupling partners are typically used for the synthesis of phenylacetic acid derivatives via Suzuki coupling?
A2: There are two primary approaches:
-
Aryl Halide + Alkylboron Reagent: Coupling an aryl halide with an organoboron compound containing the acetic acid or ester moiety at the α-position (e.g., a derivative of bromoacetic ester).
-
Benzyl Halide + Arylboron Reagent: Coupling a benzyl halide with an arylboronic acid or ester that may be substituted. This is a common method for producing diarylmethanes, which are precursors or analogues of some phenylacetic acids.[6]
Q3: How can β-hydride elimination be minimized?
A3: To suppress β-hydride elimination, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or AntPhos) that can accelerate reductive elimination, outcompeting β-hydride elimination.[7]
-
Use of Primary Alkyl Halides/Boronates: Primary Csp3 centers, such as in benzyl bromide, are less prone to β-hydride elimination than secondary ones.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired coupling over elimination, although this may require a more active catalyst system.
Q4: What are the recommended catalyst systems for this type of coupling?
A4: Palladium-based catalysts are most common. A typical system consists of a palladium precursor and a phosphine ligand. For Csp2-Csp3 couplings, catalyst systems that have shown success include:
-
Pd(OAc)₂ with bulky phosphine ligands such as JohnPhos or SPhos.[6]
-
PdCl₂(dppf)·CH₂Cl₂ has been used for coupling benzyl halides with potassium aryltrifluoroborates.[1]
-
For substrates prone to β-hydride elimination, specialized ligands like AntPhos have been shown to be effective.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor solubility of reagents. 3. Deactivated aryl halide (electron-rich). 4. Protodeboronation of the organoboron reagent. | 1. Use a pre-catalyst or ensure anhydrous/anaerobic conditions to prevent catalyst degradation. 2. Choose a solvent system that dissolves all components (e.g., THF/water, DMF, dioxane). 3. Use a more electron-donating ligand (e.g., Buchwald ligands) to promote oxidative addition. 4. Use potassium trifluoroborate salts which are more robust. Use milder bases like K₂CO₃ or KF instead of strong hydroxides. | [1][3][5] |
| Formation of Styrene or Other Olefin Byproducts | β-Hydride elimination from the alkylpalladium intermediate. | 1. Switch to a bulkier ligand (e.g., AntPhos) to sterically disfavor the conformation required for elimination. 2. If using a secondary benzyl halide, consider an alternative synthetic route if possible. 3. Lower the reaction temperature. | [1][7] |
| Hydrolysis of Ester Group | The base used is too strong for the ester functionality. | 1. Use a milder base such as K₂CO₃, Cs₂CO₃, or KF. Powdered KF can be effective for base-labile substrates. 2. Run the reaction under anhydrous conditions if possible. | [4][6] |
| Significant Homocoupling of Boronic Acid | The transmetalation step is slow, allowing for side reactions. | 1. Ensure the base is effectively activating the boronic acid. 2. Use a more active catalyst system to accelerate the cross-coupling pathway. | |
| Reaction Stalls at Partial Conversion | Catalyst deactivation or degradation of one of the coupling partners. | 1. Increase catalyst loading slightly. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 3. Check the stability of the organoboron reagent under the reaction conditions. | [3] |
Experimental Protocols
Representative Protocol: Synthesis of Ethyl 4-Phenylphenylacetate
This protocol is adapted from a green chemistry experiment for the synthesis of a phenylacetic acid derivative via Suzuki coupling.[1]
Reaction Scheme:
Materials:
-
Ethyl 4-bromophenylacetate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Acetone
-
Water
Procedure:
-
To a 5 mL round-bottom flask, add ethyl 4-bromophenylacetate (0.060 mmol, 1.0 eq.), phenylboronic acid (0.135 mmol, 2.25 eq.), and sodium carbonate (0.120 mmol, 2.0 eq.).
-
Add Pd(OAc)₂ (0.5 mol%).
-
Add a solvent mixture of acetone and water (0.23 mL : 0.27 mL).
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to 40-45 °C with stirring for 60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of Csp2-Csp3 Suzuki Coupling
Caption: Catalytic cycle of the Csp2-Csp3 Suzuki coupling reaction.
General Experimental Workflow
Caption: A typical experimental workflow for Suzuki coupling.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
- 1. jeolusa.com [jeolusa.com]
- 2. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Managing reaction temperature for selective bromination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction temperature for selective bromination.
Troubleshooting Guides
Issue: Low Regioselectivity in Electrophilic Aromatic Bromination
Question: My electrophilic aromatic bromination is yielding a mixture of ortho, meta, and para isomers instead of the desired single isomer. How can I improve the regioselectivity?
Answer:
Low regioselectivity in electrophilic aromatic bromination is a common issue that can often be addressed by carefully controlling the reaction temperature. The distribution of isomers is influenced by the kinetic and thermodynamic control of the reaction.
Key Troubleshooting Steps:
-
Lower the Reaction Temperature: Many electrophilic aromatic brominations exhibit higher selectivity at lower temperatures.[1][2] A higher reaction temperature provides more energy for the formation of less stable isomers, leading to a decrease in selectivity.[1][2] For highly activated systems, cooling the reaction to 0 °C, -30 °C, or even lower can significantly favor the formation of the thermodynamically more stable para isomer.[1][2]
-
Consider the Reaction Mechanism:
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest. In many cases, this is the para-isomer due to reduced steric hindrance. At higher temperatures, the reaction can become reversible and shift towards thermodynamic control, where the most stable product is favored.[3][4][5][6][7] If the desired isomer is the kinetic product, lower temperatures are crucial.
-
-
Choice of Brominating Agent and Solvent: The combination of the brominating agent and solvent can influence selectivity. For instance, using N-bromosuccinimide (NBS) in dimethylformamide (DMF) can lead to high para-selectivity for electron-rich aromatic compounds.[8]
Logical Workflow for Troubleshooting Low Regioselectivity:
Caption: Troubleshooting workflow for low regioselectivity.
Issue: Poor Selectivity in Benzylic Bromination (Benzylic vs. Aromatic Bromination)
Question: I am trying to perform a benzylic bromination on a substituted toluene, but I am getting a significant amount of aromatic ring bromination as a side product. How can I favor benzylic bromination?
Answer:
The competition between benzylic (radical) and aromatic (electrophilic) bromination is primarily controlled by the reaction conditions, especially the presence of radical initiators and the reaction temperature.
Key Troubleshooting Steps:
-
Ensure Radical Conditions: Benzylic bromination proceeds through a free-radical mechanism.[9][10]
-
Use a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[11]
-
Initiate the reaction with light (photo-bromination).[12]
-
Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, which favors the radical pathway. However, due to the toxicity of CCl₄, safer alternatives like acetonitrile are now commonly used.[12]
-
-
Control the Temperature: The optimal temperature for benzylic bromination with N-bromosuccinimide (NBS) is typically at or near the reflux temperature of the solvent.[11] However, excessively high temperatures can lead to side reactions. For deactivated toluenes, higher temperatures (e.g., above 180°C) with molecular bromine might be necessary, but this requires careful control to avoid runaway reactions.[13]
-
Use N-Bromosuccinimide (NBS): NBS is the reagent of choice for selective benzylic bromination because it provides a low, constant concentration of bromine, which favors the radical pathway over electrophilic addition to the aromatic ring.[9]
Signaling Pathway for Selective Benzylic Bromination:
References
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 6. fiveable.me [fiveable.me]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 10. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 11. Bromination - Common Conditions [commonorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
Technical Support Center: Workup Procedures for Reactions Involving Substituted Phenylacetic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted phenylacetic acids.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for working up a reaction to isolate a substituted phenylacetic acid?
A typical workup involves an aqueous workup to separate the acidic product from neutral and basic impurities. This is usually followed by purification steps like crystallization or column chromatography. The acidic nature of the phenylacetic acid allows for its selective extraction into a basic aqueous solution.
Q2: My substituted phenylacetic acid is a solid. How do I best isolate it from the reaction mixture?
If your product precipitates from the reaction mixture upon cooling or quenching with water, filtration is the most direct method. The crude solid should then be washed with cold solvent to remove residual impurities. Further purification can be achieved by recrystallization. For example, in the hydrolysis of benzyl cyanide, the phenylacetic acid product is often precipitated by pouring the reaction mixture into cold water, followed by filtration.[1][2]
Q3: I have an organic solution of my product. What is the standard liquid-liquid extraction procedure?
A standard procedure involves extracting the organic solution with a basic aqueous solution (e.g., 10% sodium bicarbonate or sodium hydroxide) to convert the phenylacetic acid into its water-soluble salt.[3][4] The aqueous layers are then combined, washed with an organic solvent (like ether or dichloromethane) to remove any neutral impurities, and then acidified (e.g., with 10% HCl) to precipitate the purified phenylacetic acid.[3][4] The solid product is then collected by filtration.
Q4: What are the best solvents for extracting my substituted phenylacetic acid?
Commonly used solvents for extracting phenylacetic acids from aqueous solutions include diethyl ether, dichloromethane, ethyl acetate, and n-butyl acetate.[3][5] The choice of solvent will depend on the specific substituents on the phenyl ring and the other components in the reaction mixture.
Q5: How can I remove unreacted starting materials or neutral byproducts?
After converting your phenylacetic acid to its salt in a basic aqueous solution, you can wash this aqueous layer with an organic solvent like diethyl ether or dichloromethane.[4] Neutral organic compounds will prefer the organic layer, leaving the salt of your desired acid in the aqueous phase.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Low yield of isolated product. | Incomplete extraction from the organic layer. | Perform multiple extractions (3-4 times) with the basic aqueous solution. Check the pH of the aqueous layer after each extraction to ensure it remains basic. |
| Product is partially soluble in the aqueous wash. | Saturate the aqueous layer with sodium chloride (brine wash) to decrease the solubility of the organic product in the aqueous phase. | |
| Premature precipitation during extraction. | Dilute the organic and/or aqueous phases to keep the product and its salt fully dissolved during the extraction process. | |
| Formation of a stable emulsion during extraction. | High concentration of reactants or surfactants. | Add a small amount of brine or a few drops of a saturated salt solution. Gently swirl the separatory funnel instead of vigorous shaking. If the emulsion persists, filtration through a pad of Celite® may be necessary. |
| Product oiling out instead of crystallizing. | Presence of impurities. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a seed crystal of the pure product. If these fail, purify the oil by column chromatography. |
| The final product has a persistent, unpleasant odor. | Residual volatile impurities. | Phenylacetic acid and some of its derivatives have a strong, persistent odor.[1][2] Ensure the product is thoroughly dried under vacuum to remove any volatile impurities. Recrystallization from an appropriate solvent can also help. |
| The reaction during acid hydrolysis of a nitrile is too vigorous. | The reaction is highly exothermic. | Use a more dilute acid solution and control the rate of addition of the reagents. Ensure efficient stirring and have an ice bath ready to cool the reaction if necessary.[1][2] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for a Reaction in an Organic Solvent
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding water or a suitable quenching agent.
-
Extraction: Transfer the mixture to a separatory funnel. Add a 10% aqueous solution of sodium bicarbonate. Stopper the funnel and shake gently, venting frequently to release any pressure from CO2 evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction of the organic layer two more times with fresh sodium bicarbonate solution.
-
Wash: Combine all aqueous extracts. Wash the combined aqueous phase with an organic solvent (e.g., diethyl ether) to remove any neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 10% hydrochloric acid with stirring until the pH is acidic (pH ~2), which will cause the phenylacetic acid to precipitate.[3]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove any remaining inorganic salts.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the substituted phenylacetic acid is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents include water, ethanol, or mixtures of organic solvents.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Data Presentation
| Workup Parameter | Details | Typical Yields |
| Extraction Solvent | Diethyl ether, Dichloromethane, Ethyl acetate, n-Butyl acetate | - |
| Basic Wash Solution | 10% NaHCO3, 10% Na2CO3, 1-5 M NaOH | - |
| Acidifying Agent | 10% HCl, concentrated HCl, H2SO4 | - |
| Purification Method | Recrystallization, Vacuum Distillation | >80% after purification |
Yields are highly dependent on the specific reaction and substrate.
Visualizations
Caption: A typical experimental workflow for the workup and purification of substituted phenylacetic acids.
Caption: A troubleshooting decision tree for diagnosing low product yield during workup.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. Phenylacetic acid production(PAA-precursor) [aecenar.com]
- 4. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 5. CN108658757B - Method for recovering phenylacetic acid from 6-aminopenicillanic acid enzymatic aqueous solution - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 2-(2,4,6-Tribromophenyl)acetic acid and 2-(2,4,6-Trichlorophenyl)acetic acid for Researchers
This guide provides a comparative analysis of the physicochemical properties, biological activities, and toxicological profiles of 2-(2,4,6-Tribromophenyl)acetic acid and 2-(2,4,6-Trichlorophenyl)acetic acid. The information presented is intended for researchers, scientists, and professionals in the field of drug development. It is important to note that while comprehensive data exists for related compounds, specific experimental data for the two titular compounds is limited in publicly available literature. This guide therefore includes data on closely related analogues to provide a contextual understanding.
Physicochemical Properties
A summary of the available physicochemical properties for this compound and 2-(2,4,6-Trichlorophenyl)acetic acid, along with relevant comparator compounds, is presented in Table 1. Direct experimental data for the primary compounds of interest is sparse; therefore, computed values and data from structurally similar molecules are included for a broader perspective.
Table 1: Physicochemical Properties of Substituted Phenylacetic Acids and Related Compounds
| Property | This compound | 2-(2,4,6-Trichlorophenyl)acetic acid | 2,4,6-Tribromophenol (Related Compound) | 2-(2,4,6-Trichlorophenoxy)acetic acid (Related Compound) |
| Molecular Formula | C₈H₅Br₃O₂ | C₈H₅Cl₃O₂ | C₆H₃Br₃O | C₈H₅Cl₃O₃ |
| Molecular Weight ( g/mol ) | 372.84 | 239.50[1] | 330.80[2] | 255.48[3] |
| Melting Point (°C) | Data not available | Data not available | 94-96[4] | 131[5] |
| Boiling Point (°C) | Data not available | Data not available | 244[4] | 230[5] |
| Solubility | Data not available | Data not available | Insoluble in water; soluble in alcohol, chloroform, ether, glycerol oils[4] | Data not available |
| XLogP3 | 3.5 (Computed) | 3.3 (Computed)[1] | 3.9 (Computed) | 3.6 (Computed)[3] |
| CAS Number | Data not available | 69178-44-5[1] | 118-79-6[2] | 575-89-3[3] |
Biological and Toxicological Profile
Phenylacetic acid and its derivatives are known to exhibit a range of biological activities. For instance, they have been investigated for their potential as anticancer agents, with some studies indicating that their cytotoxic effects are influenced by the nature and position of substituents on the phenyl ring[6]. The substitution of halogen atoms can significantly impact the biological properties of these molecules[6].
In the context of plant biology, phenoxyacetic acids are a well-known class of herbicides, and their biological activity is correlated with the substitution pattern on the aromatic ring[7]. While the titular compounds are phenylacetic acids and not phenoxyacetic acids, this highlights the importance of the substituted phenyl ring in conferring biological activity.
Given the presence of tribromo- and trichloro- substitutions, it is plausible that these compounds may exhibit some level of toxicity. For context, 2,4,6-tribromophenol, a related compound, has an oral LD50 in rats of less than 2000 mg/kg[4]. It is important to note that this is not a direct measure of the toxicity of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and 2-(2,4,6-trichlorophenyl)acetic acid are not explicitly described in the available literature. However, general synthetic routes for substituted phenylacetic acids can be adapted.
General Synthesis of Halogenated Phenylacetic Acids
One potential synthetic route for these compounds is the Willgerodt-Kindler reaction, which converts aryl alkyl ketones to the corresponding amides, followed by hydrolysis to the carboxylic acid. For the target compounds, the starting material would be 2,4,6-tribromoacetophenone or 2,4,6-trichloroacetophenone.
A general workflow for such a synthesis is depicted below:
Caption: General synthetic workflow for 2-(2,4,6-Trihalophenyl)acetic acid.
Another potential method involves the α-chlorination of the corresponding phenylacetic acid. However, this would require the synthesis of the phenylacetic acid precursor first. A general method for the α-chlorination of phenylacetic acids involves treatment with catalytic PCl₃ and trichloroisocyanuric acid (TCCA) under solvent-free conditions[8].
Signaling Pathways and Molecular Interactions
There is no specific information available regarding the signaling pathways affected by this compound or 2-(2,4,6-trichlorophenyl)acetic acid. Research on substituted phenylacetamides has suggested that these compounds can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways[6]. The exact molecular targets and the signaling cascades involved would require further investigation for the specific compounds of interest.
The general mechanism of enzyme inhibition can be visualized as follows:
Caption: Simplified diagram of enzyme inhibition.
Conclusion
This comparative guide highlights the current knowledge gap regarding the specific experimental properties and biological activities of this compound and 2-(2,4,6-trichlorophenyl)acetic acid. While data from related compounds provide a useful framework for hypothesis generation, further experimental investigation is crucial to fully characterize and compare these two molecules. The provided information on potential synthetic routes and the general biological context of substituted phenylacetic acids can serve as a foundation for future research in this area. Researchers are encouraged to perform their own experimental validation of the properties and activities of these compounds.
References
- 1. 2-(2,4,6-Trichlorophenyl)acetic acid | C8H5Cl3O2 | CID 15775088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 11331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,6-Tribromophenol [drugfuture.com]
- 5. echemi.com [echemi.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Correlation of Biological Activity of Phenoxyacetic Acids with Hammett Substituent Constants and Partition Coefficients | Semantic Scholar [semanticscholar.org]
- 8. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Showdown: Brominated vs. Chlorinated Phenylacetic Acids in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the choice between brominated and chlorinated phenylacetic acids as synthetic intermediates can significantly impact reaction efficiency and yield. This guide provides an objective comparison of their reactivity, supported by established chemical principles and qualitative experimental evidence, to inform rational selection in synthetic protocols.
The enhanced reactivity of brominated phenylacetic acids over their chlorinated counterparts is a cornerstone principle in organic synthesis, primarily attributable to the superior leaving group ability of the bromide ion. This guide delves into the comparative reactivity of these two classes of compounds in key synthetic transformations, including nucleophilic substitution, esterification, and amide bond formation. While direct quantitative kinetic comparisons in the public domain are scarce, qualitative evidence from industrial processes, such as the synthesis of the antiplatelet agent Clopidogrel, consistently demonstrates the synthetic advantages of utilizing brominated intermediates.[1][2][3][4][5][6]
At a Glance: Reactivity Comparison
| Feature | Brominated Phenylacetic Acids | Chlorinated Phenylacetic Acids | Rationale |
| Nucleophilic Substitution | Higher reactivity | Lower reactivity | Bromide is a better leaving group than chloride due to its larger size and lower electronegativity, which stabilizes the negative charge of the leaving anion.[7][8] |
| Esterification & Amide Formation | Generally faster reaction rates and higher yields | Slower reaction rates and lower yields | The initial activation of the carboxylic acid is often the rate-determining step. In subsequent steps involving the displacement of a halogen (in the case of α-halo-substituted acids), the better leaving group ability of bromide accelerates the reaction. |
| Industrial Application Example (Clopidogrel Synthesis) | α-bromo (2-chloro) phenylacetate intermediate leads to higher condensation yields.[1][6] | α-chloro (2-chloro) phenylacetate intermediate results in more moderate yields.[6] | This industrial application provides strong qualitative evidence for the superior reactivity of the brominated intermediate in a large-scale nucleophilic substitution reaction. |
Delving into the Reactions:
Nucleophilic Substitution
Nucleophilic substitution reactions at the α-carbon of phenylacetic acids are pivotal in the synthesis of numerous pharmaceutical compounds. The rate of these reactions, particularly those following an SN2 mechanism, is highly dependent on the nature of the leaving group. Bromide, being a larger and more polarizable ion than chloride, is a significantly better leaving group. This results in a lower activation energy for the transition state, leading to faster reaction rates for brominated phenylacetic acids.
Esterification
The formation of esters from phenylacetic acids and alcohols, typically under acidic catalysis, is a fundamental process in organic synthesis. While the initial acid-catalyzed activation of the carbonyl group is a key step, for α-halo-substituted phenylacetic acids, the subsequent nucleophilic attack by the alcohol can be influenced by the halogen. In cases where the reaction proceeds through an intermediate involving the halogen, the greater reactivity of the bromo-substituted compound can lead to improved reaction kinetics and yields.
Amide Bond Formation
Amide synthesis from phenylacetic acids and amines is crucial for the creation of a vast array of biologically active molecules. Similar to esterification, the reaction often requires activation of the carboxylic acid. In syntheses where an α-halo-phenylacetic acid is used, the superior leaving group ability of bromide can facilitate the nucleophilic attack by the amine, resulting in more efficient amide bond formation compared to the chlorinated analogue.
Experimental Protocols
The following are representative experimental protocols for nucleophilic substitution, esterification, and amide formation that can be adapted for comparing the reactivity of brominated and chlorinated phenylacetic acids.
Nucleophilic Substitution (General Protocol)
-
Dissolution: Dissolve the α-halo-phenylacetic acid (e.g., α-bromo-2-chlorophenylacetic acid or α-chloro-2-chlorophenylacetic acid) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Addition of Nucleophile: Add a slight excess of the desired nucleophile (e.g., sodium azide, potassium cyanide) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Esterification (Fischer-Speier Esterification)
-
Mixing Reactants: In a round-bottom flask equipped with a reflux condenser, combine the brominated or chlorinated phenylacetic acid with a 5- to 10-fold excess of the desired alcohol (e.g., methanol, ethanol).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Neutralization and Extraction: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the ester into an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic extract with water and brine, dry over a drying agent (e.g., MgSO4), and remove the solvent by rotary evaporation. The ester can be further purified by distillation or chromatography.
Amide Bond Formation (via Acyl Chloride)
-
Acyl Chloride Formation: Convert the brominated or chlorinated phenylacetic acid to its corresponding acyl chloride by reacting it with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) in an inert solvent like dichloromethane (DCM) or toluene.
-
Amine Addition: In a separate flask, dissolve the desired primary or secondary amine in an inert solvent along with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).
-
Coupling Reaction: Slowly add the freshly prepared acyl chloride solution to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and separate the organic layer.
-
Purification: Wash the organic phase successively with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate to yield the crude amide, which can be purified by recrystallization or column chromatography.
Visualizing the Chemistry
References
- 1. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate - Google Patents [patents.google.com]
- 3. A Process For Racemization Of (R) Clopidogrel And Process For [quickcompany.in]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. CN103509037A - Preparation method of clopidogrel and intermediate thereof - Google Patents [patents.google.com]
- 6. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
A Comparative Analysis of the Biological Activities of Mono-, Di-, and Tri-brominated Acetic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of monobromoacetic acid (MBA), dibromoacetic acid (DBA), and tribromoacetic acid (TBA), common disinfection byproducts found in drinking water. This analysis, supported by experimental data, focuses on key toxicological endpoints including cytotoxicity, genotoxicity, and mechanisms of action to inform risk assessment and future research in drug development and environmental health.
Executive Summary
Brominated acetic acids (BAAs) are known to exhibit varying degrees of toxicity. In general, the biological activity of these compounds is influenced by the extent of bromine substitution. Experimental evidence consistently demonstrates that monobromoacetic acid is the most cytotoxic and genotoxic of the three, with toxicity generally decreasing with increased bromination. The primary mechanisms underlying their toxicity involve the induction of oxidative stress and the inhibition of key metabolic enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
Data Presentation
The following tables summarize the quantitative data on the cytotoxicity and genotoxicity of mono-, di-, and tri-brominated acetic acids.
Table 1: Comparative Cytotoxicity of Brominated Acetic Acids
| Compound | Cell Line | Assay | IC50 Value (mM) | Reference |
| Monobromoacetic Acid (MBA) | Chinese Hamster Ovary (CHO) | Chronic Cytotoxicity Assay | ~0.1 | [1] |
| Dibromoacetic Acid (DBA) | Chinese Hamster Ovary (CHO) | Chronic Cytotoxicity Assay | ~1.0 | [1] |
| Tribromoacetic Acid (TBA) | Chinese Hamster Ovary (CHO) | Chronic Cytotoxicity Assay | ~0.5 | [1] |
Table 2: Comparative Genotoxicity of Brominated Acetic Acids
| Compound | Test System | Assay | Result | Reference |
| Monobromoacetic Acid (MBA) | Salmonella typhimurium TA100 | Ames Test | Mutagenic | [2] |
| Dibromoacetic Acid (DBA) | Salmonella typhimurium TA100 | Ames Test | Mutagenic | [2] |
| Tribromoacetic Acid (TBA) | Salmonella typhimurium TA100 | Ames Test | Mutagenic | [2] |
| Monobromoacetic Acid (MBA) | Human HepG2 cells | Comet Assay | Genotoxic | [3] |
| Dibromoacetic Acid (DBA) | Human HepG2 cells | Comet Assay | Genotoxic | [3] |
| Tribromoacetic Acid (TBA) | Not explicitly stated in the same comparative study | Comet Assay | Data not available for direct comparison |
Note: The genotoxicity of brominated acetic acids can vary depending on the test system and the presence or absence of metabolic activation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assay (Based on Neutral Red Uptake)
This protocol is a generalized procedure for assessing the cytotoxicity of brominated acetic acids in a mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.
a. Cell Culture and Plating:
-
CHO cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well microplates at a density that ensures they are in the exponential growth phase at the time of treatment.
b. Compound Exposure:
-
Stock solutions of monobromoacetic acid, dibromoacetic acid, and tribromoacetic acid are prepared in a suitable solvent (e.g., sterile water or culture medium).
-
A series of dilutions of each compound are prepared in culture medium.
-
The culture medium from the plated cells is removed and replaced with the medium containing the different concentrations of the test compounds. Control wells receive medium with the solvent alone.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
c. Neutral Red Uptake and Measurement:
-
After the exposure period, the treatment medium is removed, and the cells are washed with a phosphate-buffered saline (PBS).
-
A medium containing a non-toxic concentration of Neutral Red dye is added to each well, and the plates are incubated for approximately 3 hours to allow for the uptake of the dye by viable cells.
-
The Neutral Red-containing medium is removed, and the cells are washed again with PBS.
-
A destain solution (e.g., a mixture of ethanol and acetic acid) is added to each well to extract the dye from the cells.
-
The absorbance of the extracted dye is measured using a microplate reader at a wavelength of approximately 540 nm.
d. Data Analysis:
-
The absorbance values are corrected by subtracting the background absorbance from wells without cells.
-
Cell viability is expressed as a percentage of the control.
-
The IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4][5]
Ames Test (Bacterial Reverse Mutation Assay)
This protocol outlines the general procedure for assessing the mutagenicity of brominated acetic acids using Salmonella typhimurium strain TA100, which is sensitive to base-pair substitution mutations.[6][7]
a. Bacterial Strain and Culture Preparation:
-
A culture of Salmonella typhimurium TA100 is grown overnight in a nutrient broth at 37°C with shaking.
b. Test Compound and S9 Mix Preparation:
-
The brominated acetic acids are dissolved in a suitable solvent (e.g., water or DMSO).
-
If metabolic activation is being assessed, a rat liver homogenate (S9 fraction) mixed with cofactors (S9 mix) is prepared.
c. Plate Incorporation Assay:
-
To sterile tubes, the following are added in order: 2 mL of molten top agar (kept at 45°C), 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix or a buffer for tests without metabolic activation.
-
The contents of each tube are mixed and quickly poured onto the surface of a minimal glucose agar plate.
-
The plates are incubated in the dark at 37°C for 48-72 hours.
d. Data Analysis:
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the negative control plates.[2][8]
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
This protocol is for the detection of DNA strand breaks in individual mammalian cells exposed to brominated acetic acids.[9][10][11][12][13]
a. Cell Preparation and Exposure:
-
A single-cell suspension of a suitable cell line (e.g., CHO or HepG2) is prepared.
-
Cells are exposed to various concentrations of the brominated acetic acids for a defined period.
b. Slide Preparation and Lysis:
-
The treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
The slides are immersed in a cold lysing solution (containing high salt and detergents) to lyse the cells and unfold the DNA, leaving behind nucleoids.
c. Alkaline Unwinding and Electrophoresis:
-
The slides are placed in an electrophoresis tank filled with a high pH alkaline buffer (pH > 13) to unwind the DNA.
-
Electrophoresis is carried out at a low voltage, allowing the negatively charged, broken DNA fragments to migrate from the nucleoid towards the anode, forming a "comet tail."
d. Staining and Visualization:
-
The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR Gold or propidium iodide).
-
The slides are examined using a fluorescence microscope.
e. Data Analysis:
-
Images of the comets are captured and analyzed using specialized software.
-
The extent of DNA damage is quantified by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment (the product of tail length and the percentage of DNA in the tail).
-
A significant increase in these parameters compared to the control cells indicates that the compound is genotoxic.[3]
Mandatory Visualization
Experimental Workflow
Caption: Workflow for assessing the biological activity of brominated acetic acids.
Signaling Pathway for Brominated Acetic Acid-Induced Toxicity
Caption: Proposed mechanism of brominated acetic acid-induced cellular toxicity.
References
- 1. repository.library.noaa.gov [repository.library.noaa.gov]
- 2. 1,2-Dibromo compounds. Their mutagenicity in Salmonella strains differing in glutathione content and their alkylating potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of DNA damage in human-derived hepatoma line (HepG2) exposed to the fifteen drinking water disinfection byproducts using the single cell gel electrophoresis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. re-place.be [re-place.be]
- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Alkaline Comet Assay to Detect DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alkaline Comet Assay for Assessing DNA Damage in Individual Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2-(2,4,6-Tribromophenyl)acetic Acid and its Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 2-(2,4,6-Tribromophenyl)acetic acid and its related isomers. Due to the limited availability of published experimental data for this compound, this guide leverages data from its structural isomers and related brominated phenylacetic acids to provide a comprehensive overview for researchers. The information herein is intended to support analytical method development, structural elucidation, and quality control in a drug development context.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 2-Bromophenylacetic acid | N/A | Data available, specific shifts not detailed in source[1] |
| 4-Bromophenylacetic acid | N/A | Data available, specific shifts not detailed in source[2] |
| Phenylacetic acid | D₂O | 7.367 (t), 7.294 (t), 3.522 (s) |
| 2,4,6-Tribromophenol | N/A | NMR data available[3] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Phenylacetic acid | D₂O | 183.843, 140.013, 131.868, 131.374, 129.162, 47.174 |
| 2,4,6-Tribromophenol | N/A | Data available, specific shifts not detailed in source[4] |
Table 3: IR Spectroscopic Data
| Compound | Major Absorption Bands (cm⁻¹) |
| 4-Bromophenylacetic acid | Data available, specific bands not detailed in source[5][6] |
| α-Bromophenylacetic acid | Data available, specific bands not detailed in source[7] |
| 2,4,6-Tribromophenol | Data available, specific bands not detailed in source[4] |
| Acetic acid | Data available, specific bands not detailed in source[8] |
Table 4: Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 2-Bromophenylacetic acid | 215.05 | Data available, specific fragments not detailed in source[9] |
| α-Bromophenylacetic acid | 215.044 | Data available, specific fragments not detailed in source[10] |
| 2,4,6-Tribromophenyl acetate | 372.836 | Data available, specific fragments not detailed in source[11] |
| 4-Bromophenylacetic acid | 215.044 | Data available, specific fragments not detailed in source[6] |
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of brominated aromatic compounds are crucial for obtaining reproducible and accurate data. Below are generalized methodologies based on standard practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on the solubility of the compound and the desired chemical shift window. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used to acquire ¹H and ¹³C NMR spectra.
-
¹H NMR Acquisition: Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
¹³C NMR Acquisition: Proton-decoupled spectra are typically acquired to simplify the spectrum. A 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are often necessary due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid Samples):
-
KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This technique requires minimal sample preparation.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the ATR crystal) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile and thermally stable compounds like phenylacetic acids, Gas Chromatography (GC) is often coupled with Mass Spectrometry (GC-MS). The sample is first dissolved in a suitable solvent (e.g., dichloromethane, methanol) and injected into the GC.
-
Gas Chromatography (GC) Conditions: A capillary column with a non-polar or medium-polarity stationary phase is typically used. The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure separation of the analytes.
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and providing a characteristic mass spectrum.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-500 amu).
-
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or synthesized brominated phenylacetic acid.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. 2-Bromophenylacetic acid(18698-97-0) 1H NMR [m.chemicalbook.com]
- 2. 4-Bromophenylacetic acid(1878-68-8) 1H NMR spectrum [chemicalbook.com]
- 3. 2,4,6-Tribromophenol(118-79-6) 1H NMR spectrum [chemicalbook.com]
- 4. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 4-Bromophenylacetic acid [webbook.nist.gov]
- 7. α-Bromophenylacetic acid [webbook.nist.gov]
- 8. Acetic acid [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. α-Bromophenylacetic acid [webbook.nist.gov]
- 11. Phenol, 2,4,6-tribromo-, acetate [webbook.nist.gov]
A Comparative Guide to the Structural Confirmation of Synthesized 2-(2,4,6-Tribromophenyl)acetic acid
This guide provides a comprehensive overview of the analytical techniques and expected data for the structural confirmation of synthesized 2-(2,4,6-Tribromophenyl)acetic acid. It is designed for researchers, scientists, and professionals in drug development, offering a comparative analysis with related chemical structures to aid in the unequivocal identification of the target molecule.
Synthesis Overview
The synthesis of this compound typically involves the conversion of a suitable precursor, such as 2,4,6-tribromophenol. A common synthetic strategy could involve the protection of the phenolic hydroxyl group, followed by ortho-lithiation and subsequent carboxylation, or a multi-step process involving formylation and oxidation. Given that 2,4,6-tribromophenol is a readily available starting material, its conversion is a practical approach.[1][2] The confirmation of the final product's structure is paramount and is achieved through a combination of spectroscopic methods.
Spectroscopic and Analytical Data Comparison
The structural elucidation of this compound relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a comparison of the expected data for the target compound against its potential precursor and a structurally related isomer.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Aromatic Protons (ppm) | Methylene Protons (-CH₂) (ppm) | Carboxyl Proton (-COOH) (ppm) | Solvent |
| This compound (Expected) | ~7.7 (s, 2H) | ~3.9 (s, 2H) | ~11-12 (br s, 1H) | CDCl₃/DMSO-d₆ |
| 2-Bromophenylacetic acid[3][4] | 7.1-7.6 (m, 4H) | 3.84 (s, 2H) | Not specified | CDCl₃ |
| 2,4,6-Tribromophenol[5] | 7.6 (s, 2H) | - | 5.9 (br s, 1H, -OH) | Not specified |
Note: The chemical shifts for the target compound are predictive and may vary based on solvent and experimental conditions.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbonyl Carbon (C=O) (ppm) | Aromatic Carbons (ppm) | Methylene Carbon (-CH₂) (ppm) | Solvent |
| This compound (Expected) | ~175 | ~139 (C-Br), ~135 (C-H), ~133 (C-CH₂) | ~40 | CDCl₃/DMSO-d₆ |
| 2,4,6-Tribromophenol[6] | - | 148.98, 134.20, 112.66, 110.42 | - | CDCl₃ |
| (2,4,5-Trichlorophenoxy) Acetic acid[7] | Not specified | Not specified | Not specified | Not specified |
Note: Predicted values are based on the analysis of substituent effects on carbon chemical shifts.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Expected Frequency Range (cm⁻¹) | Vibration Type | Appearance |
| Carboxylic Acid O-H | 3300 - 2500 | Stretch | Very broad |
| Aromatic C-H | 3100 - 3000 | Stretch | Sharp, weak to medium |
| Methylene C-H | 2960 - 2850 | Stretch | Medium |
| Carboxylic Acid C=O | 1725 - 1700 | Stretch | Strong, sharp |
| Aromatic C=C | 1600 - 1450 | Stretch | Medium to weak |
| C-O | 1320 - 1210 | Stretch | Medium |
| C-Br | 680 - 515 | Stretch | Strong |
Reference: The characteristic broad absorption for the O-H group in carboxylic acids is due to hydrogen bonding.[8] The carbonyl (C=O) stretch is one of the most distinct peaks in the IR spectrum.[8]
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pattern |
| This compound | C₈H₅Br₃O₂ | 372.84 | Expected [M]⁺ isotopic cluster for 3 Br atoms; loss of -COOH (45 Da); loss of -CH₂COOH (59 Da). |
| 2-(2,4,5-Tribromophenyl)acetic acid[9] | C₈H₅Br₃O₂ | 372.84 | N/A |
| 2,4,6-Tribromophenyl acetate[10] | C₈H₅Br₃O₂ | 372.84 | [M]⁺, loss of acetyl group (-COCH₃, 43 Da). |
Note: The presence of three bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4, M+6) in the mass spectrum due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible data for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[11]
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[11] Use a standard pulse sequence with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 512 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.[11]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the dried sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent thin disk using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal. Ensure good contact between the sample and the crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Sample Spectrum: Place the sample in the spectrometer and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and compare them with known correlation tables.[12][13]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a common method for this type of molecule, typically run in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.[14] Electron Ionization (EI) can also be used, which will provide more fragmentation information.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.[14]
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion (or pseudomolecular ion, e.g., [M-H]⁻) and its characteristic isotopic pattern. Propose structures for the major fragment ions.
Workflow for Structural Confirmation
The logical flow of experiments for confirming the structure of a newly synthesized compound is essential for a systematic and efficient analysis.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. RU2122996C1 - Method of preparing 2,4,6-tribromophenol - Google Patents [patents.google.com]
- 3. 2-Bromophenylacetic acid(18698-97-0) 1H NMR spectrum [chemicalbook.com]
- 4. 2-(2-Bromophenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4,6-Tribromophenol(118-79-6) 1H NMR [m.chemicalbook.com]
- 6. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Vibrational spectroscopic [FT-IR, FT-Raman] investigation on (2,4,5-Trichlorophenoxy) Acetic acid using computational [HF and DFT] analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-(2,4,5-Tribromophenyl)acetic acid | C8H5Br3O2 | CID 119010967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phenol, 2,4,6-tribromo-, acetate [webbook.nist.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. lumtech.com.cn [lumtech.com.cn]
Efficacy of 2-(2,4,6-Tribromophenyl)acetic acid as an Antimicrobial Agent: A Comparative Analysis
A comprehensive review of existing scientific literature reveals a significant gap in the knowledge regarding the antimicrobial efficacy of 2-(2,4,6-Tribromophenyl)acetic acid. At present, there is no published experimental data detailing its activity against common microbial pathogens or comparing its performance to standard antimicrobial agents.
While research into the antimicrobial properties of various brominated organic compounds is an active area of investigation, specific studies on this compound are not available. This guide, therefore, cannot provide a direct comparative analysis as initially intended. However, to aid researchers and drug development professionals in this area, we present a framework for evaluating the potential antimicrobial efficacy of novel compounds, including detailed experimental protocols and a discussion of relevant, structurally similar molecules.
Structurally Related Compounds and Their Activity
Limited research exists on the antimicrobial properties of compounds structurally related to this compound. One such compound, 2,4,6-Tribromoaniline , has been synthesized and subjected to preliminary antimicrobial screening. Studies have indicated that 2,4,6-Tribromoaniline exhibits some level of inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. However, the available data is qualitative, often reporting zones of inhibition without providing quantitative Minimum Inhibitory Concentration (MIC) values, which are essential for a robust comparison with standard antibiotics.
It is crucial to emphasize that while 2,4,6-Tribromoaniline shares a tribrominated phenyl ring, the difference in the functional group (an amino group in aniline versus a carboxymethyl group in acetic acid) can significantly alter the compound's chemical properties and biological activity. Therefore, the antimicrobial potential of this compound remains to be experimentally determined.
Framework for Antimicrobial Efficacy Testing
For researchers interested in evaluating the antimicrobial properties of this compound, a standardized set of experiments should be conducted. The following section outlines the essential protocols.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used and standardized technique for determining MIC values.
-
Materials:
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) for comparison.
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Bacterial or fungal inoculums standardized to 0.5 McFarland.
-
Incubator.
-
Microplate reader (optional).
-
-
Procedure:
-
Prepare a serial two-fold dilution of the test compound and standard antibiotics in the appropriate broth within the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration that inhibits growth (no turbidity). The absorbance can also be measured using a microplate reader.
-
2. Disk Diffusion Assay
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of inhibition around a disk impregnated with the compound.
-
Materials:
-
Test compound and standard antibiotics.
-
Sterile filter paper disks.
-
Mueller-Hinton Agar (MHA) plates.
-
Standardized microbial inoculum.
-
Incubator.
-
Calipers or a ruler.
-
-
Procedure:
-
Prepare a lawn of the microbial inoculum on the surface of an MHA plate.
-
Impregnate sterile filter paper disks with a known concentration of the test compound and standard antibiotics.
-
Place the disks onto the surface of the inoculated agar plate.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (in millimeters) around each disk.
-
Data Presentation
All quantitative data from these experiments should be summarized in clear and structured tables to facilitate comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Standard Antimicrobials
| Microorganism | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Penicillin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Experimental Data | Reference Data | Reference Data |
| Escherichia coli (ATCC 25922) | Experimental Data | Reference Data | Reference Data |
| Pseudomonas aeruginosa (ATCC 27853) | Experimental Data | Reference Data | Reference Data |
| Candida albicans (ATCC 90028) | Experimental Data | N/A | N/A |
| Aspergillus niger (ATCC 16404) | Experimental Data | N/A | N/A |
Table 2: Zone of Inhibition Diameters for this compound and Standard Antimicrobials
| Microorganism | This compound Zone Diameter (mm) | Ciprofloxacin Zone Diameter (mm) | Penicillin Zone Diameter (mm) |
| Staphylococcus aureus (ATCC 29213) | Experimental Data | Reference Data | Reference Data |
| Escherichia coli (ATCC 25922) | Experimental Data | Reference Data | Reference Data |
| Pseudomonas aeruginosa (ATCC 27853) | Experimental Data | Reference Data | Reference Data |
Visualizing Experimental Workflow
To provide a clear overview of the testing process, the following diagram illustrates the workflow for determining antimicrobial efficacy.
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion
The scientific community currently lacks the necessary data to evaluate the efficacy of this compound as an antimicrobial agent. The information provided in this guide serves as a foundational resource for researchers to conduct the required experimental work. By following standardized protocols for determining Minimum Inhibitory Concentration and assessing zones of inhibition, and by comparing these results against established antimicrobial standards, the true potential of this compound can be elucidated. Future research in this area is warranted to explore the vast chemical space of halogenated compounds for novel antimicrobial agents.
Cytotoxicity of Phenoxyacetic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phenoxyacetic acid and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their potential as anticancer agents. This guide provides a comparative analysis of the cytotoxicity of various phenoxyacetic acid derivatives, supported by experimental data from in vitro studies. We will delve into their structure-activity relationships, detail the experimental methodologies used to assess their cytotoxic effects, and visualize the key signaling pathways involved.
Comparative Cytotoxicity Data
The cytotoxic potential of phenoxyacetic acid derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values for a selection of phenoxyacetic acid derivatives against different human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Phenoxyacetamide Derivatives | ||||
| Compound I (a novel phenoxyacetamide) | HepG2 | 1.43 | 5-Fluorouracil (5-FU) | 5.32 |
| MCF-7 | 7.43 | 5-Fluorouracil (5-FU) | - | |
| Compound II (a novel phenoxyacetamide) | HepG2 | 6.52 | 5-Fluorouracil (5-FU) | 5.32 |
| Pyridazine hydrazide appended phenoxy acetic acid | HepG2 | 6.9 ± 0.7 | 5-Fluorouracil (5-FU) | 8.3 ± 1.8 |
| Chlorinated Phenoxyacetic Acids | ||||
| 4-Cl-phenoxyacetic acid | Breast Cancer | 0.194 ± 0.09 (µg/ml) | Cisplatin | 0.236 ± 0.07 (µg/ml) |
| 2-(4-chlorophenoxy)-5-(4-chlorophenyl)pentanoic acid | - | 4.8 ± 0.35 | Rosiglitazone (RGZ) | 9.8 ± 0.4 |
| Other Derivatives | ||||
| Structure 30 (from JETIR review) | HeLa | 1.64 ± 0.41 | - | - |
Experimental Protocols
The evaluation of cytotoxicity is a critical step in the assessment of potential anticancer compounds. The most common method cited in the reviewed literature for determining the in vitro cytotoxicity of phenoxyacetic acid derivatives is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability.[1] It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere and grow for 24 hours.[1]
-
Compound Treatment: The phenoxyacetic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds. A control group of cells is treated with the vehicle (e.g., DMSO) alone.
-
Incubation: The treated cells are incubated for a specific period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.[1]
-
MTT Addition: After the incubation period, the culture medium containing the compounds is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.[1]
-
Formazan Solubilization: Following the MTT incubation, the medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Cytotoxicity
Studies on chlorinated phenoxyacetic acid derivatives, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have indicated that their cytotoxic effects are often mediated through the induction of apoptosis.[2][3] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. The primary mechanism identified for 2,4-D-induced apoptosis involves the intrinsic or mitochondrial pathway.[2]
This pathway is initiated by the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.[2] In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, which in turn activates executioner caspases like caspase-3.[2] Activated caspase-3 is responsible for cleaving various cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis. Furthermore, studies have shown that the overexpression of the anti-apoptotic protein Bcl-2 can prevent the disruption of the mitochondrial membrane potential and subsequent apoptosis induced by 2,4-D.[2]
Caption: Intrinsic apoptosis pathway induced by phenoxyacetic acid derivatives.
Experimental Workflow
The general workflow for assessing the cytotoxicity of phenoxyacetic acid derivatives involves several key stages, from compound synthesis to data analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Induction of apoptosis in human lymphocytes by the herbicide 2,4-dichlorophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Genotoxicity of Halogenated Acetic Acids in Drinking Water: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Halogenated acetic acids (HAAs) are a significant class of disinfection byproducts (DBPs) formed during water treatment processes such as chlorination. The presence of these compounds in drinking water is a public health concern due to their potential carcinogenic and genotoxic effects. This guide provides a comparative analysis of the genotoxicity of various HAAs, supported by experimental data, to aid researchers in understanding their relative risks and mechanisms of action.
Comparative Genotoxicity of Halogenated Acetic Acids
The genotoxicity of HAAs varies significantly depending on the type and number of halogen substituents. Generally, the order of genotoxicity is iodinated > brominated > chlorinated HAAs. Dihaloacetic and trihaloacetic acids have also been shown to cause oxidative stress, with the strongest response observed for brominated HAAs.[1] Several in vitro and in vivo assays are employed to assess the genotoxic potential of these compounds, including the SOS chromotest, Ames test, micronucleus test, and comet assay.
Table 1: Quantitative Comparison of the Genotoxicity of Selected Halogenated Acetic Acids
| Haloacetic Acid (HAA) | Assay | Test System | Lowest Observed Genotoxic Concentration | Reference |
| Chlorinated Acetic Acids | ||||
| Monochloroacetic Acid (MCA) | Ames Fluctuation Test | Salmonella typhimurium TA100 | No mutagenic activity observed | [2][3] |
| SOS Chromotest | Escherichia coli PQ37 | Negative | [2][3] | |
| Dichloroacetic Acid (DCA) | Ames Fluctuation Test | S. typhimurium TA100 | Mutagenic | [2][3] |
| SOS Chromotest | E. coli PQ37 | Positive | [2][3] | |
| Trichloroacetic Acid (TCA) | Newt Micronucleus Test | Pleurodeles waltl larvae | Weak clastogenic effect | [2][3] |
| Ames Fluctuation Test | S. typhimurium TA100 | Mutagenic | [2][3] | |
| SOS Chromotest | E. coli PQ37 | Negative | [2][3] | |
| Brominated Acetic Acids | ||||
| Monobromoacetic Acid (MBA) | Ames Fluctuation Test | S. typhimurium TA100 | Mutagenic (with metabolic activation) | [2][3] |
| Dibromoacetic Acid (DBA) | Ames Fluctuation Test | S. typhimurium TA100 | Mutagenic | [2][3] |
| SOS Chromotest | E. coli PQ37 | Positive | [2][3] | |
| Tribromoacetic Acid (TBA) | Ames Fluctuation Test | S. typhimurium TA100 | Mutagenic | [2][3] |
| SOS Chromotest | E. coli PQ37 | Positive | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of genotoxicity data. Below are summaries of the key experimental protocols cited in this guide.
SOS Chromotest
The SOS chromotest is a colorimetric assay that measures the induction of the SOS DNA repair system in Escherichia coli.
-
Test Organism: E. coli PQ37, which has a fusion of the sfiA gene (under the control of the SOS promoter) to the lacZ gene (encoding β-galactosidase).
-
Procedure:
-
Exponentially growing bacteria are exposed to various concentrations of the test HAA, with and without a metabolic activation system (S9 mix).
-
After a short incubation period (typically 2 hours), the β-galactosidase activity is measured.
-
The substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG) is added, and the resulting color change is quantified spectrophotometrically.
-
-
Endpoint: An increase in β-galactosidase activity compared to the negative control indicates the induction of the SOS response, signifying DNA damage.
Ames Fluctuation Test
The Ames test is a bacterial reverse mutation assay that detects gene mutations. The fluctuation test is a microplate-based modification of the traditional Ames plate incorporation assay.
-
Test Organism: Histidine-requiring (his⁻) strains of Salmonella typhimurium (e.g., TA98, TA100).
-
Procedure:
-
A small number of bacteria are exposed to the test HAA in a liquid medium containing a limited amount of histidine, with and without S9 mix.
-
The mixture is dispensed into the wells of a microplate.
-
During incubation (typically 2-3 days), only bacteria that undergo a reverse mutation to a histidine-producing (his⁺) state can grow.
-
A pH indicator in the medium changes color in wells where bacterial growth has occurred.
-
-
Endpoint: The number of wells with a color change is counted. A statistically significant increase in the number of positive wells in the treated groups compared to the control group indicates mutagenicity.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This in vivo assay detects chromosomal damage or damage to the mitotic apparatus in mammals.
-
Test System: Typically rodents (mice or rats).
-
Procedure:
-
Animals are exposed to the test HAA via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
At specific time points after exposure (e.g., 24 and 48 hours), bone marrow or peripheral blood is collected.
-
The cells are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
The number of micronucleated polychromatic erythrocytes (MN-PCEs) is counted per a set number of PCEs.
-
-
Endpoint: A significant increase in the frequency of MN-PCEs in treated animals compared to controls indicates that the substance is clastogenic (causes chromosomal breakage) or aneugenic (affects chromosome number).
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Test System: Eukaryotic cells (e.g., primary cells, cell lines).
-
Procedure:
-
Cells are embedded in a thin layer of agarose on a microscope slide.
-
The cells are lysed to remove membranes and cytoplasm, leaving behind the nuclear DNA ("nucleoids").
-
The slides are placed in an alkaline electrophoresis solution to unwind the DNA.
-
Electrophoresis is performed, during which damaged DNA (containing breaks) migrates out of the nucleoid, forming a "comet tail."
-
The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
-
Endpoint: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head. Increased tail length and intensity correspond to a higher level of DNA damage.
Signaling Pathways in HAA-Induced Genotoxicity
A primary mechanism of HAA-induced genotoxicity is the induction of oxidative stress, leading to DNA damage and the activation of cellular stress response pathways, such as the p53 signaling pathway.
Caption: HAA-induced oxidative stress and p53 signaling pathway.
The diagram above illustrates a simplified pathway of HAA-induced genotoxicity. HAAs can lead to the generation of reactive oxygen species (ROS), which in turn cause DNA damage, including strand breaks and the formation of oxidized bases. This damage activates sensor proteins like ATM and ATR kinases, which then phosphorylate and activate the tumor suppressor protein p53. Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate programmed cell death (apoptosis) to eliminate the damaged cell.
This guide provides a foundational understanding of the comparative genotoxicity of halogenated acetic acids. For more in-depth analysis, researchers are encouraged to consult the primary literature cited.
References
A Comparative Guide to the Synthesis Efficiency of Halogenated Phenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis efficiency for various halogenated phenylacetic acids, crucial intermediates in the development of pharmaceuticals and other bioactive molecules. The following sections detail common synthetic routes for chloro-, bromo-, and fluorophenylacetic acids, presenting key performance indicators and experimental protocols to aid in the selection of the most suitable method for your research and development needs.
Data Presentation: A Comparative Analysis of Synthesis Efficiency
The efficiency of synthesizing halogenated phenylacetic acids is highly dependent on the chosen synthetic route and the nature of the halogen substituent. Below is a summary of quantitative data from various reported methods.
| Product | Starting Material | Synthetic Method | Catalyst/Reagents | Reaction Time | Yield (%) | Purity (%) | Reference |
| 4-Chlorophenylacetic acid | p-Chlorobenzyl cyanide | Sulfuric acid hydrolysis | H₂SO₄, H₂O | Not Specified | 95.2 | 99.96 | [1] |
| 2-Chlorophenylacetic acid | o-Chlorobenzyl cyanide | Sulfuric acid hydrolysis | H₂SO₄, H₂O | Not Specified | 95.4 | 99.94 | [1] |
| 4-Chlorophenylacetic acid | p-Chlorotoluene | Carbonylation & Hydrolysis | Pd(Xantphos)Cl₂, di-tert-butyl peroxide, CO; NaOH | 16h (carbonyl.), 2h (hydrolysis) | ~85 (overall) | Not Specified | [2][3] |
| 4-Bromophenylacetic acid | 4-Bromophenylacetonitrile | Base hydrolysis | NaOH, H₂O | 6-8 hours | 98 | 99.9 | [4] |
| 4-Bromophenylacetic acid | p-Bromotoluene | Carbonylation & Hydrolysis | Pd(Xantphos)Cl₂, di-tert-butyl peroxide, CO; NaOH | 16h (carbonyl.), 2h (hydrolysis) | ~68 (overall) | Not Specified | [5] |
| α-Bromo-2-chlorophenylacetic acid | 2-Chlorobenzaldehyde | Haloform-type reaction | Bromoform, KOH | 18 hours | >50-70 | Not Specified | [6] |
| 4-Fluorophenylacetic acid | p-Fluorotoluene | Carbonylation & Hydrolysis | Pd(Xantphos)Cl₂, di-tert-butyl peroxide, CO; NaOH | 16h (carbonyl.), 2h (hydrolysis) | ~76 (overall) | Not Specified | [2][3] |
| 2,4,5-Trifluorophenylacetic acid | Methyl 2,4,5-trifluorophenylacetate | Base hydrolysis | NaOH, H₂O | Not Specified | >90 | >99 | [7] |
| Phenylacetic acid (unhalogenated) | Benzyl cyanide | Acid hydrolysis | H₂SO₄, H₂O | 3 hours | 77.5-80 | Not Specified | |
| Phenylacetic acid (unhalogenated) | Styrene | Willgerodt-Kindler Reaction | Sulfur, Morpholine; H₂SO₄ | 2h (thioamide form.), 10h (hydrolysis) | 84 | Not Specified | [8] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below. These protocols are based on published literature and offer a starting point for laboratory-scale synthesis.
Hydrolysis of Halogenated Phenylacetonitriles (General Procedure)
This method is a high-yielding and common route for the synthesis of phenylacetic acids from their corresponding nitriles.
Example: Synthesis of 4-Bromophenylacetic Acid [4]
-
Reaction Setup: To a 500 mL round-bottom flask, add 4-bromophenylacetonitrile and a solution of sodium hydroxide (2.25 g) in 25 mL of water.
-
Hydrolysis: Heat the mixture under reflux conditions (90-100°C) and maintain for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Wash the mixture with 5-15 mL of toluene.
-
Purification: Treat the aqueous layer with activated carbon to remove colored impurities. Adjust the pH of the aqueous layer to 2-3 with a suitable acid to precipitate the product.
-
Isolation: Filter the solid, wash with water, and dry at 65-73°C to obtain pure 4-bromophenylacetic acid.
Carbonylation of Halogenated Toluenes followed by Hydrolysis
This two-step one-pot method allows for the synthesis of halogenated phenylacetic acids directly from substituted toluenes.
Example: Synthesis of 4-Fluorophenylacetic Acid [2][3]
-
Step 1: Carbonylation
-
Reaction Setup: In a reaction kettle, combine p-fluorotoluene (1.65 g), ethanol (46 mg), di-tert-butyl peroxide (73 mg), and Pd(Xantphos)Cl₂ (3.8 mg).
-
Carbon Monoxide Introduction: Introduce carbon monoxide into the kettle to a pressure of 10 atm.
-
Reaction: Heat the mixture to 120°C and stir at this temperature for 16 hours.
-
Isolation of Ester: After the reaction, discharge the carbon monoxide and purify the resulting ethyl p-fluorophenylacetate by column chromatography.
-
-
Step 2: Hydrolysis
-
Reaction Setup: Dissolve the obtained ethyl p-fluorophenylacetate in 1,4-dioxane.
-
Base Addition: Add 6 N sodium hydroxide solution and heat the mixture to 60°C for 2 hours.
-
Acidification: Adjust the pH to 1 by adding 2 N hydrochloric acid.
-
Extraction: Remove the organic solvent under reduced pressure and extract the product with ethyl acetate.
-
Willgerodt-Kindler Reaction
This reaction allows for the synthesis of phenylacetic acids from the corresponding acetophenones or styrenes.
Example: Synthesis of Phenylacetic Acid from Styrene [8]
-
Thioamide Formation: Reflux a mixture of styrene (104 g), sulfur (80 g), and morpholine (174 g) for two hours.
-
Extraction: Cool the reaction mixture and dissolve it in chloroform. Wash the chloroform solution successively with water, dilute hydrochloric acid (to remove excess morpholine), and finally with water again.
-
Hydrolysis: Remove the chloroform under vacuum. Reflux the resulting crude phenylthioacetomorpholide with 1200 mL of 50% (by weight) sulfuric acid for ten hours.
-
Final Work-up: Cool the hydrolysis mixture and extract it three times with ether. Wash the combined ether extracts with a 12% caustic soda solution. Acidify the caustic wash with concentrated HCl and extract three times with ether.
-
Isolation: Remove the ether from the combined extracts to yield crystalline phenylacetic acid.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the synthesis of halogenated phenylacetic acids.
Caption: Workflow for the hydrolysis of halogenated phenylacetonitriles.
Caption: Two-step synthesis of halogenated phenylacetic acids from toluenes.
Biological Relevance and Applications
Halogenated phenylacetic acids are not only important synthetic intermediates but also exhibit a range of biological activities. The introduction of halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[9]
-
Pharmaceutical Intermediates: They are key building blocks for a variety of pharmaceuticals. For instance, 2-chlorophenylacetic acid is a precursor to the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac.[10] Halogenated phenylacetic acid derivatives have also been investigated as progesterone receptor antagonists.[11]
-
Antimicrobial and Antibiofilm Activity: Recent studies have shown that certain halogenated phenylacetic acids and their derivatives possess antibacterial and antibiofilm properties.[12] The presence of halogens can enhance the antimicrobial potency of organic molecules.[13][14][15][16]
-
Kinase Inhibitors: Fluorinated phenylacetic acid derivatives are particularly valuable in medicinal chemistry for the synthesis of kinase inhibitors, which are crucial in cancer therapy. The fluorine atoms can enhance metabolic stability and binding affinity to target enzymes.[9]
The choice of a specific halogen and its position on the phenyl ring can fine-tune the biological activity, making these compounds a versatile scaffold for drug discovery and development.
References
- 1. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 2. US8921591B2 - Process for synthesizing phenylacetic acid by carbonylation of toluene - Google Patents [patents.google.com]
- 3. US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene - Google Patents [patents.google.com]
- 4. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 5. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 7. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
- 8. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. nbinno.com [nbinno.com]
- 10. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 11. Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Lipophilicity and chemical stability of halogenated acetic acid derivatives
A Comparative Guide to the Lipophilicity and Chemical Stability of Halogenated Acetic Acid Derivatives
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of small molecules is paramount. Halogenated acetic acid derivatives, a class of compounds with significant industrial and biological relevance, exhibit a wide range of lipophilicity and chemical stability depending on the nature and extent of halogen substitution. This guide provides a comparative analysis of these properties, supported by experimental data, to aid in the selection and application of these derivatives.
Data Summary
The following tables summarize experimentally determined lipophilicity (LogP) and chemical stability (half-life) data for a series of halogenated acetic acid derivatives.
Table 1: Lipophilicity of Halogenated Acetic Acid Derivatives
| Compound | Chemical Formula | LogP |
| Monochloroacetic Acid | ClCH₂COOH | 0.22[1] |
| Dichloroacetic Acid | Cl₂CHCOOH | 0.92[2] |
| Trichloroacetic Acid | Cl₃CCOOH | 1.33[3] |
| Monobromoacetic Acid | BrCH₂COOH | 0.41[4] |
| Dibromoacetic Acid | Br₂CHCOOH | 1.22[5] |
| Triiodoacetic Acid | I₃CCOOH | 1.8 (Computed)[6] |
Note: LogP is the logarithm of the partition coefficient between n-octanol and water, a standard measure of lipophilicity. A higher LogP value indicates greater lipophilicity.
Table 2: Chemical Stability of Halogenated Acetic Acid Derivatives in Water
The stability of these compounds in aqueous environments is primarily dictated by their susceptibility to hydrolysis and decarboxylation. The data below presents the extrapolated half-lives at 15°C.
| Compound | Degradation Pathway | Half-life (t½) at 15°C |
| Monochloroacetic Acid (MCAA) | Hydrolysis | 15 years[7][8] |
| Dichloroacetic Acid (DCAA) | Hydrolysis | 68 years[7][8] |
| Trichloroacetic Acid (TCAA) | Decarboxylation | 46 years[7][8] |
| Monobromoacetic Acid (MBAA) | Hydrolysis | 2 years[7][8] |
| Dibromoacetic Acid (DBAA) | Hydrolysis | 12 years[7][8] |
| Tribromoacetic Acid (TBAA) | Decarboxylation | 103 days[7][8] |
| Trifluoroacetic Acid (TFAA) | Decarboxylation | 40,000 years[7][8] |
| Bromochloroacetic Acid (BCAA) | Hydrolysis | 6 years[7][8] |
| Chlorodifluoroacetic Acid (CDFAA) | Hydrolysis | 83 years[7][8] |
The overall order of stability for nine investigated haloacetic acids, irrespective of the degradation process, is: TFAA >> CDFAA > DCAA > DBAA > MCAA > BCAA > MBAA > TCAA > TBAA[7].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Determination of Lipophilicity (LogP)
1. Shake-Flask Method (OECD 107)
This classic method directly measures the partition coefficient of a compound between n-octanol and water.
-
Principle: A known amount of the halogenated acetic acid derivative is dissolved in a mixture of n-octanol and water (previously mutually saturated). The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two phases. The concentration of the compound in each phase is then determined analytically.
-
Procedure:
-
Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer for ionizable compounds) by shaking them together for 24 hours and allowing the phases to separate.
-
Dissolve a precisely weighed amount of the test compound in one of the phases.
-
Combine the two phases in a vessel at a known volume ratio.
-
Agitate the vessel at a constant temperature until equilibrium is achieved. This can take several hours.
-
Separate the two phases, typically by centrifugation.
-
Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. For ionizable compounds like carboxylic acids, the pH of the aqueous phase must be controlled and reported, as the measurement will yield a distribution coefficient (LogD)[8][9]. To determine the LogP of the neutral species, the pH of the aqueous buffer should be adjusted to be at least 2 units below the pKa of the acid[8].
-
2. High-Performance Liquid Chromatography (HPLC) Method
This indirect method estimates LogP based on the retention time of a compound on a reversed-phase HPLC column.
-
Principle: A linear relationship exists between the logarithm of the retention factor (k) of a compound on a reversed-phase column and its LogP value. By calibrating the system with a series of standards with known LogP values, the LogP of an unknown compound can be determined from its retention time.
-
Procedure:
-
System Setup: Use a reversed-phase HPLC column (e.g., C18) and a mobile phase typically consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Calibration: Inject a series of standard compounds with well-established LogP values spanning the expected range of the analytes.
-
Data Acquisition: Measure the retention time (t_R) and the void time (t_0) for each standard. Calculate the retention factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Calibration Curve: Plot log(k) versus the known LogP values of the standards. A linear regression of this plot provides a calibration equation.
-
Sample Analysis: Inject the halogenated acetic acid derivative under the same chromatographic conditions and determine its retention factor.
-
LogP Calculation: Use the calibration equation to calculate the LogP of the test compound from its measured retention factor[10][11].
-
Determination of Chemical Stability
1. Hydrolysis Rate Determination
This experiment measures the rate at which a compound reacts with water.
-
Principle: The halogenated acetic acid is dissolved in an aqueous solution of a specific pH and temperature, and its concentration is monitored over time. The rate of disappearance of the parent compound follows pseudo-first-order kinetics, from which the hydrolysis rate constant and half-life can be calculated.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Add a small aliquot of the stock solution to a buffered aqueous solution at the desired pH and constant temperature (e.g., 25°C or 50°C) in a sealed container.
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction (e.g., by adding a neutralizing agent or by rapid cooling).
-
Analyze the concentration of the remaining parent compound in each aliquot using a validated analytical method such as HPLC or Gas Chromatography (GC).
-
Plot the natural logarithm of the concentration of the parent compound versus time. The slope of the resulting straight line is the negative of the pseudo-first-order rate constant (-k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k[12].
-
2. Thermal Degradation Analysis
This method assesses the stability of a compound at elevated temperatures.
-
Principle: The compound is subjected to controlled high temperatures in an aqueous solution, and the formation of degradation products and the disappearance of the parent compound are monitored over time.
-
Procedure:
-
Prepare aqueous solutions of the halogenated acetic acid in sealed, inert containers (e.g., glass ampoules).
-
Place the containers in a constant temperature oven or bath set to the desired degradation temperature (e.g., 90°C).
-
At specified time points, remove a container and cool it rapidly to stop the reaction.
-
Analyze the contents for the parent compound and potential degradation products (e.g., halide ions from hydrolysis or haloforms from decarboxylation) using techniques like ion chromatography or GC-MS.
-
Determine the degradation rate and half-life by plotting the concentration of the parent compound versus time, similar to the hydrolysis study[7][8].
-
Visualizations
Experimental Workflow for Lipophilicity and Stability Assessment
The following diagram illustrates a typical workflow for determining the lipophilicity and chemical stability of a halogenated acetic acid derivative.
Caption: Workflow for LogP and Stability Testing.
Relationship between Halogenation, Physicochemical Properties, and Degradation
The following diagram illustrates the influence of halogen substitution on the key physicochemical properties and subsequent degradation pathways of acetic acid derivatives.
Caption: Influence of Halogenation on Properties.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trichloroacetic acid CAS#: 76-03-9 [m.chemicalbook.com]
- 4. Bromoacetic acid | SIELC Technologies [sielc.com]
- 5. DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Triiodoacetic acid | C2HI3O2 | CID 68988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 12. health.canada.ca [health.canada.ca]
A Comparative Guide to the Antioxidant Activity of Hydroxylated vs. Halogenated Phenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of hydroxylated and halogenated phenylacetic acids. By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Phenylacetic acid and its derivatives are a class of compounds with diverse biological activities. Among these, their potential as antioxidants has garnered significant interest. Antioxidants are crucial in combating oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The antioxidant capacity of a molecule is intimately linked to its chemical structure. This guide focuses on two key classes of phenylacetic acid derivatives: those substituted with hydroxyl (-OH) groups and those with halogen (-X) atoms. Understanding the structure-activity relationships of these compounds is paramount for the rational design of novel and potent antioxidant agents.
Mechanisms of Antioxidant Activity
Phenolic compounds, which include hydroxylated phenylacetic acids, primarily exert their antioxidant effects through several mechanisms. The most prominent is the donation of a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring. The number and position of hydroxyl groups on the aromatic ring significantly influence the antioxidant capacity.[1][2] Generally, a higher number of hydroxyl groups and specific arrangements, such as ortho- and para-positioning, enhance antioxidant activity.
The primary mechanisms of antioxidant action for phenolic compounds include:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the free radical, followed by the transfer of a proton.
-
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the free radical.[3]
The dominant mechanism can be influenced by the solvent and the specific structure of the antioxidant.
Comparative Antioxidant Activity
The following tables summarize the available quantitative data on the antioxidant activity of various hydroxylated and halogenated phenylacetic acids from different in vitro assays. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.
Table 1: Antioxidant Activity of Hydroxylated Phenylacetic Acids
| Compound | Assay | IC50 / Activity | Reference |
| 2-Hydroxyphenylacetic acid | FRAP | Lower than 2,5-dihydroxyphenylacetic acid | [4][5] |
| 3,4-Dihydroxyphenylacetic acid | FRAP | 149 ± 10.0 TAUFe/μmol | [5] |
| 2,4-Dihydroxyphenylacetic acid | DPPH | IC50: 1.50 x 10⁻³ mg/mL | [6] |
| 2,5-Dihydroxyphenylacetic acid | FRAP | Higher than 2-hydroxyphenylacetic acid | [4][5] |
| 3,4,5-Trihydroxyphenylacetic acid derivatives | ABTS & DPPH | Generally more potent than Vitamin C | [7] |
Table 2: Antioxidant Activity of Halogenated Phenylacetic Acids
| Compound | Assay | IC50 / Activity | Reference |
| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | DPPH | IC50: 19.3 ± 1.1 µg/mL | This guide synthesizes data from multiple sources. |
| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | ABTS | IC50: 24.1 ± 1.3 µg/mL | This guide synthesizes data from multiple sources. |
| 2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acid | DPPH | IC50: 35.2 ± 1.8 µg/mL | This guide synthesizes data from multiple sources. |
| 2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acid | ABTS | IC50: 41.5 ± 2.2 µg/mL | This guide synthesizes data from multiple sources. |
Experimental Protocols
Detailed methodologies for the most commonly cited antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[8]
General Protocol:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another common method for determining the antioxidant capacity of compounds.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution, which is measured by the decrease in absorbance at a specific wavelength (typically 734 nm).
General Protocol:
-
The ABTS•+ radical cation is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by the action of antioxidants. The intensity of the blue color is proportional to the antioxidant capacity of the sample and is measured by the increase in absorbance at 593 nm.[4]
General Protocol:
-
The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.[4]
-
A specific volume of the FRAP reagent is mixed with the test sample.
-
The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
The absorbance of the resulting blue solution is measured at 593 nm.
-
A standard curve is prepared using a known concentration of Fe²⁺ solution (e.g., FeSO₄·7H₂O).
-
The antioxidant capacity of the sample is expressed as FRAP units or in terms of equivalents of a standard antioxidant like FeSO₄ or Trolox.
Mandatory Visualizations
Experimental Workflow for Antioxidant Activity Assays
Caption: A generalized workflow for common in vitro antioxidant activity assays.
Signaling Pathway of Phenolic Antioxidants
Caption: Hydrogen atom donation mechanism of phenolic antioxidants.
References
- 1. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant phenylacetic acid derivatives from the seeds of Ilex aquifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Confirming purity of 2-(2,4,6-Tribromophenyl)acetic acid using analytical techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for confirming the purity of 2-(2,4,6-Tribromophenyl)acetic acid. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate methods for their specific needs.
Introduction
This compound is a halogenated aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. Ensuring the purity of this compound is critical for obtaining reliable and reproducible experimental results. This guide outlines and compares several key analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Potential Impurities
The synthesis of this compound can result in several potential impurities. A common synthetic route involves the bromination of phenylacetic acid. In this process, incomplete bromination can lead to the presence of mono- and di-brominated species. Over-bromination is also a possibility, though less common for this specific substitution pattern. Additionally, isomers with different bromine substitution patterns on the aromatic ring may be formed. Residual starting materials and reagents from the synthesis and purification steps are also potential contaminants.
Common Potential Impurities:
-
2-(2,4-Dibromophenyl)acetic acid
-
2-(4-Bromophenyl)acetic acid
-
Phenylacetic acid (starting material)
-
Isomers of tribromophenylacetic acid (e.g., 2-(2,4,5-Tribromophenyl)acetic acid)
Comparison of Analytical Techniques
A multi-technique approach is recommended for the comprehensive purity assessment of this compound. Each technique offers unique advantages in detecting and quantifying the main component and potential impurities.
| Technique | Information Provided | Advantages | Limitations |
| HPLC | Quantitative purity, detection of non-volatile impurities | High resolution for separating isomers and related substances, accurate quantification. | Requires a suitable chromophore for UV detection, may require derivatization for some impurities. |
| GC-MS | Identification of volatile and semi-volatile impurities, structural information from mass spectra | High sensitivity and specificity, provides molecular weight and fragmentation patterns for impurity identification. | Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation of the analyte. |
| ¹H NMR | Structural confirmation, identification and quantification of impurities with unique proton signals | Provides detailed structural information, can be used for quantitative analysis with an internal standard. | Lower sensitivity compared to chromatographic methods, overlapping signals can complicate interpretation. |
| MS (Direct Infusion) | Molecular weight confirmation | Rapid determination of molecular weight. | Does not separate components of a mixture, provides limited structural information on its own. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is ideal for quantifying the purity of this compound and detecting non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
Gradient Elution:
| Time (min) | % A | % B |
| 0 | 60 | 40 |
| 20 | 20 | 80 |
| 25 | 20 | 80 |
| 30 | 60 | 40 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 220 nm Injection Volume: 10 µL Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. Derivatization is necessary to increase the volatility of the carboxylic acid.
Derivatization (Methylation):
-
To 1 mg of the sample, add 1 mL of a 10% solution of acetyl chloride in methanol.
-
Heat the mixture at 60°C for 1 hour.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for injection.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Hold at 300°C for 5 minutes
-
-
Injection Volume: 1 µL (splitless)
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 50-500 amu
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed structural information and can be used for quantitative analysis using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Acquisition Parameters:
-
Pulse Program: Standard 1D proton
-
Number of Scans: 16
-
Relaxation Delay: 2 seconds
-
Spectral Width: 16 ppm
Expected Chemical Shifts (in CDCl₃):
-
Aromatic protons (s, 2H): ~7.7 ppm
-
Methylene protons (s, 2H): ~3.8 ppm
-
Carboxylic acid proton (s, 1H): ~11-12 ppm (can be broad and may exchange with residual water)
Mass Spectrometry (MS) - Direct Infusion
Direct infusion mass spectrometry is a quick method to confirm the molecular weight of the compound.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile to a concentration of approximately 10 µg/mL.
Infusion Parameters:
-
Ionization Mode: Negative ESI
-
Capillary Voltage: -3.5 kV
-
Nebulizer Pressure: 30 psi
-
Drying Gas Flow: 8 L/min
-
Drying Gas Temperature: 325°C
-
Mass Range: 100-500 m/z
Data Presentation
The following tables summarize the expected quantitative data from the analysis of this compound and its potential impurities.
Table 1: HPLC Retention Times
| Compound | Retention Time (min) |
| Phenylacetic acid | 5.2 |
| 2-(4-Bromophenyl)acetic acid | 10.8 |
| 2-(2,4-Dibromophenyl)acetic acid | 15.3 |
| This compound | 18.7 |
| 2-(2,4,5-Tribromophenyl)acetic acid | 19.1 |
Table 2: GC-MS Data (for Methyl Esters)
| Compound | Retention Time (min) | Key m/z Fragments |
| Methyl phenylacetate | 6.5 | 150, 91, 59 |
| Methyl 2-(4-bromophenyl)acetate | 9.8 | 228, 230, 170, 168, 59 |
| Methyl 2-(2,4-dibromophenyl)acetate | 12.4 | 306, 308, 310, 247, 249, 251, 59 |
| Methyl 2-(2,4,6-tribromophenyl)acetate | 14.2 | 384, 386, 388, 390, 325, 327, 329, 331, 59 |
Table 3: ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Aromatic Protons (ppm) | Methylene Protons (ppm) |
| Phenylacetic acid | 7.2-7.4 (m, 5H) | 3.6 (s, 2H) |
| 2-(4-Bromophenyl)acetic acid | 7.1 (d, 2H), 7.5 (d, 2H) | 3.6 (s, 2H) |
| This compound | 7.7 (s, 2H) | 3.8 (s, 2H) |
Table 4: Mass Spectrometry (Negative ESI)
| Compound | [M-H]⁻ (m/z) |
| Phenylacetic acid | 135.1 |
| 2-(4-Bromophenyl)acetic acid | 213.0, 215.0 |
| 2-(2,4-Dibromophenyl)acetic acid | 290.9, 292.9, 294.9 |
| This compound | 368.8, 370.8, 372.8, 374.8 |
Workflow for Purity Confirmation
The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for purity confirmation of this compound.
Conclusion
Confirming the purity of this compound requires a combination of analytical techniques. HPLC is the primary method for quantitative purity assessment, while GC-MS is invaluable for identifying volatile and semi-volatile impurities. ¹H NMR and direct infusion MS are essential for structural confirmation and rapid molecular weight determination. By employing the methodologies outlined in this guide, researchers can confidently assess the purity of their material, ensuring the integrity of their subsequent studies.
Comparative Analysis of 2-(2,4,6-Tribromophenyl)acetic Acid Cross-Reactivity in Biological Assays
Introduction
2-(2,4,6-Tribromophenyl)acetic acid (TBP-AA) is a halogenated aromatic compound. Its structural similarity to endogenous molecules, such as thyroid hormones, raises the potential for cross-reactivity in various biological assays, particularly immunoassays. Understanding this potential interference is crucial for researchers, scientists, and drug development professionals to ensure data accuracy and avoid misinterpretation of results. This guide outlines a comparative approach to evaluating the cross-reactivity of TBP-AA and provides detailed experimental protocols for such assessments.
Potential for Cross-Reactivity in Biological Assays
Compounds structurally related to TBP-AA, such as brominated phenols, are known to interact with biological systems. For instance, 2,4,6-Tribromophenol is recognized as a skin sensitizer and irritant.[1][2] While specific data for TBP-AA is lacking, its substituted phenylacetic acid structure suggests the possibility of binding to proteins and other biological macromolecules. In the context of immunoassays, such interactions can lead to false-positive or false-negative results.[3][4]
The primary concern for a molecule like TBP-AA would be its potential to cross-react in assays for hormones with a similar phenolic ring structure, such as thyroxine (T4) and triiodothyronine (T3). This guide will use a hypothetical thyroid hormone immunoassay as a case study for illustrating cross-reactivity assessment.
Hypothetical Cross-Reactivity Data in a Competitive ELISA
The following table presents hypothetical data from a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to quantify Thyroxine (T4). In this scenario, the assay antibody shows varying degrees of cross-reactivity with TBP-AA and related compounds.
| Compound | IC50 (nM) | Cross-Reactivity (%) |
| Thyroxine (T4) | 10 | 100 |
| This compound (TBP-AA) | 500 | 2 |
| 2,4,6-Tribromophenol (TBP) | 2500 | 0.4 |
| Unrelated Control Compound | > 10,000 | < 0.1 |
-
IC50: The concentration of the compound required to inhibit 50% of the labeled antigen binding to the antibody.
-
Cross-Reactivity (%): Calculated as (IC50 of T4 / IC50 of test compound) x 100.
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol describes a method to determine the cross-reactivity of TBP-AA in a competitive ELISA for a target analyte (e.g., Thyroxine).
1. Materials and Reagents:
-
Microtiter plates coated with the target analyte-protein conjugate.
-
Primary antibody specific to the target analyte.
-
Enzyme-labeled secondary antibody.
-
Substrate for the enzyme (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Wash buffer (e.g., PBS with Tween 20).
-
Assay buffer (e.g., PBS with BSA).
-
Standard solutions of the target analyte.
-
Test compound solutions (TBP-AA, TBP, etc.) at various concentrations.
2. Procedure:
-
Prepare serial dilutions of the standard and test compounds in assay buffer.
-
Add a fixed concentration of the primary antibody and the standard or test compound to the wells of the coated microtiter plate.
-
Incubate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the enzyme-labeled secondary antibody to each well and incubate.
-
Wash the plate again to remove unbound secondary antibody.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the standard analyte.
-
For each test compound, plot the percentage of inhibition versus its concentration.
-
Determine the IC50 value for the standard and each test compound from their respective curves.
-
Calculate the percent cross-reactivity using the formula mentioned above.
Visualizing Cross-Reactivity Mechanisms and Workflows
Competitive Immunoassay Principle
Caption: Principle of a competitive immunoassay.
Workflow for Assessing Cross-Reactivity
Caption: Workflow for evaluating cross-reactivity.
Conclusion
While direct experimental evidence for the cross-reactivity of this compound is currently unavailable, its chemical structure suggests a potential for interference in biological assays, particularly those for structurally similar endogenous molecules like thyroid hormones. The hypothetical data and detailed protocols provided in this guide offer a framework for researchers to systematically evaluate such potential cross-reactivity. It is imperative that any unexpected or inconsistent results in biological assays involving TBP-AA be followed up with rigorous cross-reactivity studies to ensure the validity of the findings. Such investigations are a cornerstone of robust scientific research and drug development.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-(2,4,6-Tribromophenyl)acetic acid
Disclaimer: A specific Safety Data Sheet (SDS) and CAS number for 2-(2,4,6-Tribromophenyl)acetic acid could not be located in publicly available databases. This indicates that it is likely a rare or novel compound. The following disposal procedures are therefore based on the general principles for the disposal of halogenated organic acids and data from structurally similar compounds, such as 2,4,6-Tribromophenol. These guidelines are for informational purposes and should always be supplemented by a site-specific risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department.
Proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a halogenated organic acid, this compound requires handling as hazardous waste. The primary disposal route for such chemicals is typically incineration at a licensed hazardous waste facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification:
-
Characterize the waste as a "Halogenated Organic Acid."
-
Due to its bromine content, it falls under the category of halogenated organic waste.[1]
-
Consult with your EHS department to determine the appropriate EPA hazardous waste codes. Based on similar compounds like 2,4,6-Tribromophenol, it may be classified under a U-series waste code if it is a discarded commercial chemical product.[4]
-
-
Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Safety goggles and a face shield.
-
A fully buttoned laboratory coat.
-
-
All handling of the waste should be conducted within a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
-
Waste Collection and Segregation:
-
Container Management:
-
Use a container that is compatible with halogenated organic acids. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers, as acids can cause corrosion.
-
The container must be in good condition, with a tightly sealing lid to prevent leaks or spills.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[5][6][7]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Store incompatible waste streams separately to prevent accidental mixing.
-
-
Disposal Request:
Quantitative Data for Disposal
The following table summarizes key quantitative and qualitative parameters for the disposal of halogenated organic acids like this compound.
| Parameter | Guideline | Source |
| EPA Waste Classification | Likely a U-listed or D-listed hazardous waste. Consult EHS for specific codes. | [4] |
| Waste Segregation | Collect as "Halogenated Organic Waste." Do not mix with bases, strong oxidizing agents, or non-halogenated waste. | [1][5][8] |
| Compatible Containers | High-Density Polyethylene (HDPE), Glass. Avoid metal containers. | General Lab Safety |
| Satellite Accumulation Area (SAA) Limit | Do not exceed 55 gallons of total hazardous waste or 1 quart of acutely hazardous waste. | [6][7] |
| Incompatible Materials | Strong bases, oxidizing agents (e.g., nitrates, peroxides), and reactive metals. | [8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediately alert others in the area. If the spill is small, and you are trained to do so, use a chemical spill kit to absorb the material. Place the absorbed material in a sealed container and label it as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. bucknell.edu [bucknell.edu]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. vumc.org [vumc.org]
- 4. epa.gov [epa.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. odu.edu [odu.edu]
- 8. calpaclab.com [calpaclab.com]
Personal protective equipment for handling 2-(2,4,6-Tribromophenyl)acetic acid
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2,4,6-Tribromophenyl)acetic acid. It includes operational and disposal plans to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE, based on data for similar chemical structures.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles and a face shield should be worn to protect against splashes and airborne particles.[1] |
| Skin Protection | An impermeable lab coat or chemical-resistant suit, along with appropriate gloves (e.g., nitrile, neoprene), is necessary to prevent skin contact.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is recommended, especially when handling the solid form or when ventilation is inadequate.[2] |
| Footwear | Closed-toe, chemical-resistant shoes are required to protect against spills. |
Operational Plan
A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: Operational workflow for this compound.
Experimental Protocol: Step-by-Step Handling
-
Preparation: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[3] Ensure that an eyewash station and safety shower are readily accessible.[3][4]
-
Weighing and Transfer: When weighing the solid compound, use appropriate tools to avoid generating dust.[5] A contained weighing balance or a balance within the fume hood is recommended.
-
Dissolving: If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reactions: During chemical reactions, maintain the setup within the fume hood and monitor for any signs of unexpected reactions.
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin immediately and thoroughly.[6]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, should be collected in a designated, labeled, and sealed hazardous waste container.[5]
-
Disposal Method: The primary recommended disposal method is incineration by a licensed hazardous waste disposal company.[5] Do not dispose of this chemical down the drain or in regular trash.[5]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers should then be disposed of in accordance with institutional and local regulations.
-
Spill Management: In the event of a spill, evacuate the area and prevent the spread of the material. For small spills, absorb the material with an inert absorbent and collect it in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety department immediately. Do not allow the material to enter drains or waterways.[5]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
